molecular formula C9H7ClN2O B1611960 1-Chloro-6-methoxyphthalazine CAS No. 256443-70-6

1-Chloro-6-methoxyphthalazine

Cat. No.: B1611960
CAS No.: 256443-70-6
M. Wt: 194.62 g/mol
InChI Key: XXFKOPXFBGNEGQ-UHFFFAOYSA-N
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Description

1-Chloro-6-methoxyphthalazine is a chemical compound with the CAS Registry Number 102196-78-1 . It has a molecular formula of C 9 H 7 ClN 2 O and a molecular weight of 194.62 g/mol . This solid compound features a phthalazine core, which is a privileged scaffold in medicinal chemistry due to its versatile pharmacological potential . The reactive chlorine atom at the 1-position makes this molecule a valuable synthetic intermediate, particularly for nucleophilic substitution reactions, enabling the generation of diverse 1-substituted phthalazine libraries for biological screening . Researchers utilize 1-chlorophthalazine derivatives as key building blocks in the design and synthesis of novel bioactive molecules . These derivatives are frequently explored in drug discovery projects, with the phthalazine ring system appearing in compounds investigated for various therapeutic areas . This product is intended for research and development purposes in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-chloro-6-methoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-2-3-8-6(4-7)5-11-12-9(8)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFKOPXFBGNEGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CN=NC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593314
Record name 1-Chloro-6-methoxyphthalazine
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Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256443-70-6
Record name 1-Chloro-6-methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Chloro-6-methoxyphthalazine basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Chloro-6-methoxyphthalazine: Properties, Synthesis, and Applications

Introduction

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and cardiotonic effects.[1] Within this class, functionalized derivatives serve as critical intermediates for the synthesis of more complex molecular architectures. This compound is a key exemplar of such a building block. The presence of a reactive chloro group at the 1-position and an electron-donating methoxy group on the benzene ring provides a unique combination of reactivity and electronic properties.

This guide offers a comprehensive overview of the fundamental properties of this compound, designed for researchers and professionals in drug discovery and organic synthesis. We will delve into its physicochemical characteristics, a robust synthetic protocol, reactivity profile, and its potential as a precursor for novel therapeutic agents.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are foundational to its application in a laboratory setting. While specific experimental data for this exact isomer is not widely published, its properties can be reliably predicted based on its structure and comparison with closely related analogues.

The core structure consists of a phthalazine (2,3-benzodiazine) ring system.[2][3] The key functional groups are a chlorine atom at the C1 position, which is part of the pyridazine ring, and a methoxy group at the C6 position of the fused benzene ring.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
Molecular Formula C₉H₇ClN₂O(Calculated)
Molecular Weight 194.62 g/mol (Calculated)
Appearance Pale yellow to white solid (Predicted)[3]
Solubility Soluble in dichloromethane, methanol; Insoluble in water (Predicted).[2][4](Inference from analogues)
Melting Point Not specified; likely >100 °C(Inference from analogues)
pKa ~1.98 ± 0.30 (Predicted)[4]

Note: Many properties are predicted or inferred from structurally similar compounds due to the limited availability of specific experimental data for this isomer.

Synthesis and Reactivity

The synthesis of this compound is most effectively achieved from its corresponding phthalazinone precursor. The chlorination of the amide functionality is a standard and high-yielding transformation in heterocyclic chemistry.

Synthetic Workflow

The logical synthetic pathway involves the chlorination of 6-methoxyphthalazin-1(2H)-one. This precursor can be synthesized from commercially available starting materials. The critical step is the conversion of the hydroxyl group (in the tautomeric form of the phthalazinone) to a chloro group using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Synthesis_Workflow Start 6-Methoxyphthalazin-1(2H)-one Reagent Phosphorus Oxychloride (POCl3) Reflux Start->Reagent Product This compound Reagent->Product Chlorination

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol: Chlorination of 6-Methoxyphthalazin-1(2H)-one

This protocol describes a standard procedure for the synthesis of 1-chloro-substituted phthalazines from their phthalazinone analogues.[5][6]

Materials:

  • 6-methoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, suspend 6-methoxyphthalazin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105 °C). Maintain reflux for 3-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). The starting material is solid, and the reaction mixture should become a clearer solution as the product forms.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a beaker. This step must be performed in a well-ventilated fume hood as the quenching of POCl₃ is highly exothermic and releases HCl gas.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the aqueous mixture until the pH is neutral (pH 7-8). This will precipitate the crude product.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Core Reactivity

The reactivity of this compound is dominated by the C-Cl bond. The chlorine atom at the 1-position is activated towards nucleophilic substitution. This high reactivity is analogous to that of 2-chloropyridines and is a cornerstone of its utility as a synthetic intermediate.[6][7]

  • Nucleophilic Substitution: It readily reacts with a variety of nucleophiles (N, O, S, and C-based) to displace the chloride ion. For example, it can react with amines, alcohols, thiols, and active methylene compounds to generate a diverse library of substituted phthalazine derivatives.[6]

  • Cross-Coupling Reactions: The C-Cl bond can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups.

Spectroscopic Characterization

Unambiguous structure determination relies on a combination of spectroscopic techniques.[8][9] Below are the expected spectral characteristics for this compound.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Aromatic protons (4H) in the range of δ 7.5-8.5 ppm, showing characteristic coupling patterns. The protons on the methoxy-substituted ring will be upfield compared to the other ring. - A sharp singlet for the methoxy (OCH₃) protons (3H) around δ 3.9-4.1 ppm.[10]
¹³C NMR - Aromatic carbons in the range of δ 110-160 ppm. - The carbon attached to the chlorine (C1) will be significantly deshielded. - The carbon of the methoxy group will appear around δ 55-60 ppm.
IR Spectroscopy - C-Cl stretch: ~700-800 cm⁻¹. - Aromatic C=C and C=N stretches: ~1500-1640 cm⁻¹. - C-O-C (ether) stretch: ~1250 cm⁻¹ (asymmetric) and ~1040 cm⁻¹ (symmetric).[11]
Mass Spectrometry - Molecular ion peak (M⁺) at m/z 194. - A characteristic M+2 peak at m/z 196 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom.[12]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile starting material for the synthesis of biologically active compounds. The phthalazine core is associated with a range of pharmacological activities.

  • Anticancer Agents: Many phthalazine derivatives have been investigated as potential antitumor agents.[5] The ability to easily modify the 1-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the design of new anticancer drugs.

  • Enzyme Inhibitors: The phthalazine scaffold is present in inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP) and phosphodiesterases (PDEs), which are important targets in cancer and inflammatory diseases.[1]

  • Precursor for Fused Heterocycles: The reactive nature of the compound makes it an ideal precursor for synthesizing fused heterocyclic systems, such as triazolo[3,4-a]phthalazines, which have their own unique biological profiles.[1]

Safety and Handling

Based on GHS classifications for similar chlorinated aromatic heterocycles like 1-chlorophthalazine, this compound should be handled with care.[13][14]

  • Hazards: Expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[13][14]

  • Precautions: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated chemical fume hood.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined reactivity, centered on the susceptibility of the C1-chloro group to nucleophilic displacement and cross-coupling reactions, provides a reliable entry point to a vast chemical space of substituted phthalazine derivatives. A solid understanding of its synthesis, properties, and reactivity empowers researchers to leverage this scaffold in the rational design and development of novel compounds with significant therapeutic potential.

References

  • PubChem. 1,7-Dichloro-6-methoxy-4-methyl-phthalazine.
  • ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • ChemBK. 1-Chloro-phthalazine.
  • IISTE.org. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
  • Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
  • PubChemLite. 4-chloro-6-methoxy-1-methylphthalazine (C10H9ClN2O).
  • PubChem. 1-Chlorophthalazine.
  • PubChem. 1-Chloro-4-(4-methylphenyl)phthalazine.
  • PubChem. Phthalazine.
  • ResearchGate. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • University of California, Irvine. Problems from Previous Years' Exams - Organic Spectroscopy.
  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy.
  • University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • National Center for Biotechnology Information. Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach.
  • University of Wisconsin-Madison. Spectroscopy and Spectrometry in Organic Chemistry.

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An In-depth Technical Guide to 1-Chloro-6-methoxyphthalazine (CAS 256443-70-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 1-Chloro-6-methoxyphthalazine, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to synthesize available technical information with practical, field-proven insights. While specific experimental data for this exact compound is not extensively published, this guide extrapolates from well-established chemical principles and documented procedures for closely related analogs to provide a robust framework for its synthesis, characterization, and application.

Introduction and Significance

This compound belongs to the phthalazine class of nitrogen-containing heterocyclic compounds. The phthalazine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Phthalazine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[3][4]

The subject of this guide, with its specific substitution pattern—a reactive chlorine atom at the 1-position and an electron-donating methoxy group at the 6-position—presents itself as a versatile intermediate for the synthesis of novel drug candidates. The chloro substituent serves as a key functional handle for introducing molecular diversity through nucleophilic substitution reactions, while the methoxy group can influence the molecule's electronic properties and metabolic stability.

Physicochemical Properties

PropertyPredicted/Inferred ValueSource/Basis
CAS Number 256443-70-6[5]
Molecular Formula C₉H₇ClN₂OCalculated
Molecular Weight 194.62 g/mol Calculated
Appearance Likely a solid at room temperatureAnalogy to similar phthalazine derivatives
Melting Point Not reported; expected to be a crystalline solid with a defined melting point.General property of similar organic compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF. Limited solubility in water.Polarity of the molecule
Purity Commercially available at ≥95%[5]

Synthesis of this compound

A robust synthetic route to this compound can be confidently proposed based on established methods for analogous phthalazine derivatives, particularly the synthesis of 1-chloro-4-substituted-7-methoxyphthalazines. The synthesis is a two-step process commencing from a commercially available substituted benzoic acid.

Proposed Synthetic Pathway

Synthesis_of_this compound cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination 4-Methoxy-2-formylbenzoic_acid 4-Methoxy-2-formylbenzoic acid 6-methoxyphthalazin-1(2H)-one 6-methoxyphthalazin-1(2H)-one 4-Methoxy-2-formylbenzoic_acid->6-methoxyphthalazin-1(2H)-one Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->6-methoxyphthalazin-1(2H)-one This compound This compound 6-methoxyphthalazin-1(2H)-one->this compound Reflux Phosphoryl_chloride Phosphoryl chloride (POCl₃) Phosphoryl_chloride->this compound

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-methoxyphthalazin-1(2H)-one

  • Rationale: This step involves a condensation reaction between the starting benzoic acid derivative and hydrazine hydrate to form the heterocyclic phthalazinone core. Acetic acid is a common solvent for this type of cyclization, providing a slightly acidic medium that facilitates the reaction.

  • Procedure:

    • To a solution of 4-methoxy-2-formylbenzoic acid (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents).

    • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the cooled mixture into ice-water with stirring.

    • Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum to yield 6-methoxyphthalazin-1(2H)-one.

Step 2: Synthesis of this compound

  • Rationale: The hydroxyl group of the phthalazinone tautomer is converted to a chloro group using a standard chlorinating agent such as phosphoryl chloride (POCl₃). This is a common and effective method for the synthesis of chlorophthalazines from their corresponding phthalazinones.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend 6-methoxyphthalazin-1(2H)-one (1 equivalent) in an excess of phosphoryl chloride (POCl₃).

    • Heat the mixture at reflux for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

    • After the reaction is complete (monitored by TLC), carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

    • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) to afford pure this compound.

Spectroscopic Characterization (Predicted)

TechniquePredicted Key Features
¹H NMR A singlet for the methoxy protons (around 3.9-4.1 ppm). Aromatic protons will appear in the range of 7.0-8.5 ppm, with coupling patterns dictated by their positions on the benzene ring.
¹³C NMR A signal for the methoxy carbon (around 55-60 ppm). Aromatic carbons will be in the range of 110-160 ppm. The carbon bearing the chlorine atom (C1) will be significantly downfield.
IR Spectroscopy Characteristic peaks for C-O stretching of the methoxy group (around 1250 cm⁻¹ and 1030 cm⁻¹). Aromatic C-H stretching (above 3000 cm⁻¹) and C=C/C=N stretching in the 1400-1600 cm⁻¹ region. A peak for the C-Cl bond will be present in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z 194, with a characteristic M+2 peak at m/z 196 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug development lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 1-position is activated towards displacement by the adjacent nitrogen atom of the phthalazine ring system.

Nucleophilic Aromatic Substitution (SNAr)

SNAr_Reaction This compound This compound Substituted_Phthalazine 1-Substituted-6-methoxyphthalazine This compound->Substituted_Phthalazine Nucleophile Nucleophile (Nu-H) Nucleophile->Substituted_Phthalazine Base HCl HCl

Caption: General scheme for nucleophilic substitution of this compound.

A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse library of substituted phthalazines. Common nucleophiles include:

  • Amines: Reaction with primary and secondary amines introduces amino functionalities, a common feature in many drug molecules.

  • Alcohols and Phenols: Alkoxy and aryloxy groups can be introduced by reacting with the corresponding alkoxides or phenoxides.

  • Thiols: Thioether linkages can be formed through reaction with thiols.

  • Carbon Nucleophiles: Organometallic reagents or stabilized carbanions can be used to form new carbon-carbon bonds.

Potential Therapeutic Applications

By leveraging the SNAr reactivity, this compound can serve as a key starting material for the synthesis of compounds targeting a variety of biological pathways. The broader class of phthalazine derivatives has shown promise as:

  • Enzyme Inhibitors: Including kinases and phosphodiesterases.[2]

  • Receptor Antagonists: For various G-protein coupled receptors.

  • Anticancer Agents: Through various mechanisms of action.[3]

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties of this specific compound have not been extensively studied. It should be handled with the care afforded to all novel chemical entities.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Jhang, K. J., De, A., & El Azm, F. S. (2009). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Aziz, M. A., et al. (2012). Phthalazine PDE IV inhibitors: Conformational study of some 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry, 20(13), 4057-4066.
  • Bayoumi, A. H., et al. (2014). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 6(5), 323-333.
  • Singh, S., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • Sanofi-Aventis. (2008). 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof. U.S. Patent No. 7,423,030 B2. Washington, DC: U.S. Patent and Trademark Office.

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From Serendipity to Precision Medicine: A Technical History of Phthalazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The narrative of phthalazine chemistry is a compelling chronicle of scientific inquiry, beginning with its synthesis in the late 19th century and evolving into a cornerstone of modern medicinal chemistry. This guide provides a technical exploration of the discovery and history of phthalazine compounds, designed for those at the forefront of pharmaceutical research and development. We will trace the journey of this versatile scaffold from its humble origins to its current status as a privileged structure in a multitude of therapeutic agents.

The Genesis of a Scaffold: The First Synthesis of Phthalazine

The story of phthalazine begins in 1893 with the pioneering work of S. Gabriel and G. Pinkus.[1] Their initial synthesis involved the condensation of ω-tetrabromorthoxylene with hydrazine.[2] This foundational reaction, while historically significant, has largely been supplanted by more efficient and versatile synthetic routes. An alternative early method involved the reduction of chlorphthalazine using phosphorus and hydroiodic acid.[2]

These early syntheses, though groundbreaking for their time, laid the chemical groundwork for what would become a vast and therapeutically significant class of compounds. The fundamental bicyclic structure, a benzene ring fused to a pyridazine ring, offered a rigid and tunable platform for medicinal chemists to explore.[2]

A Serendipitous Discovery: Hydralazine and the Dawn of Phthalazine-Based Therapeutics

For decades, phthalazine remained a curiosity confined to the annals of organic chemistry. Its trajectory was irrevocably altered in the mid-20th century with a serendipitous discovery by scientists at Ciba. While searching for new antimalarial agents, they synthesized 1-hydrazinophthalazine, later known as hydralazine .[3][4][5] Unexpectedly, this compound exhibited potent vasodilatory effects.[4]

This discovery was a watershed moment. Ciba filed a patent for hydralazine in 1945, which was granted in 1949.[3][4] By 1953, it had received FDA approval, becoming one of the first orally active antihypertensive medications.[3][4][6] Hydralazine's mechanism of action is believed to involve the inhibition of inositol trisphosphate-induced calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells, leading to vasodilation.[3][4] This landmark discovery not only provided a crucial new tool for managing hypertension but also catapulted the phthalazine scaffold into the forefront of medicinal chemistry.

Expanding the Therapeutic Arsenal: From Allergies to Oncology

The success of hydralazine spurred a wave of research into the therapeutic potential of other phthalazine derivatives, revealing the remarkable versatility of this chemical scaffold.

Azelastine: A Phthalazine-Based Antihistamine

First synthesized in 1971, azelastine emerged as a potent second-generation antihistamine and mast cell stabilizer.[7][8] Its development showcased that modifications to the phthalazine core could yield compounds with entirely different pharmacological profiles. Azelastine is now a widely used treatment for allergic rhinitis and conjunctivitis.[9]

Olaparib: A Paradigm Shift in Cancer Therapy

The 21st century witnessed the rise of targeted cancer therapies, and the phthalazine scaffold played a central role in this revolution with the development of olaparib .[10][11] Developed by KuDOS Pharmaceuticals, which was later acquired by AstraZeneca, olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[10][11][12]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are also involved in DNA repair, the inhibition of PARP leads to a synthetic lethality, causing the cancer cells to die.[10][13] Olaparib received its first approvals from the FDA and EMA in 2014 for the treatment of BRCA-mutated advanced ovarian cancer.[10][14] This marked a significant milestone, as it was the first cancer treatment targeted against an inherited genetic fault to be licensed.[13]

Table 1: Key Phthalazine-Based Therapeutics
DrugYear of Discovery/PatentTherapeutic ClassMechanism of Action
Hydralazine1949 (Patent)AntihypertensiveVasodilator[3][4]
Azelastine1971 (Synthesized)AntihistamineH1 receptor antagonist, mast cell stabilizer[7][8]
Olaparib~2005 (Developed)AnticancerPARP inhibitor[10][11]

The Evolving Art of Synthesis: From Classical Methods to Modern Innovations

The synthetic methodologies for creating phthalazine derivatives have evolved significantly, moving from harsh, multi-step procedures to more efficient and elegant strategies.[15] Modern approaches often focus on the construction of the phthalazinone core, a common feature in many biologically active molecules.[16][17][18][19][20][21][22]

Experimental Protocol: A Representative Modern Synthesis of a Phthalazinone Derivative

The following protocol outlines a general, contemporary approach to synthesizing a substituted phthalazinone, a key intermediate for many phthalazine-based drugs.

Step 1: Condensation to form the Phthalazinone Core

  • A mixture of an appropriate 2-acylbenzoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in ethanol is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with cold ethanol and dried under vacuum to yield the phthalazinone derivative.

Step 2: Functionalization of the Phthalazinone Core

  • To a solution of the phthalazinone (1.0 eq) in a suitable solvent such as DMF, a base like potassium carbonate (1.5 eq) is added.

  • The desired alkylating or acylating agent (1.1 eq) is added, and the mixture is stirred at an appropriate temperature (e.g., 60-80 °C) until the reaction is complete (monitored by TLC).

  • The reaction mixture is poured into ice water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Caption: A generalized two-step workflow for the synthesis and functionalization of phthalazinone derivatives.

Visualizing the Privileged Scaffold

The versatility of the phthalazine core lies in its amenability to substitution at multiple positions, allowing for the fine-tuning of its pharmacological properties.

Caption: The phthalazine ring system highlighting potential points of substitution (R1-R4).

The Future Trajectory of Phthalazine Chemistry

The journey of phthalazine from a laboratory curiosity to a privileged scaffold in drug discovery is a powerful illustration of the synergy between organic synthesis and medicinal chemistry. The ongoing exploration of this versatile ring system promises to yield new therapeutic agents with novel mechanisms of action. Future research is likely to focus on:

  • Novel Drug Conjugates: Utilizing the phthalazine scaffold as a stable linker for antibody-drug conjugates (ADCs) and other targeted delivery systems.

  • PROTACs and Molecular Glues: Employing phthalazine-based ligands to recruit E3 ubiquitin ligases for targeted protein degradation.

  • CNS-Penetrant Agents: Designing new phthalazine derivatives with the ability to cross the blood-brain barrier for the treatment of neurological disorders.

The rich history of phthalazine serves as a compelling foundation for its future. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the phthalazine scaffold is poised to remain a vital component in the armamentarium of drug discovery for years to come.

References

  • Ciba Foundation Symposium. (1954). Hypertension: Humoral and Neurogenic Factors. Little, Brown.
  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel, potent, and orally active inhibitor of poly (ADP-ribose) polymerase. Journal of medicinal chemistry, 51(20), 6581–6591.
  • Zechel, H. J., & Stähle, H. (1988). Azelastine. Drugs of Today, 24(10), 733-746.
  • Schmid, H., & Druey, J. (1956). Hydralazine and related compounds. CIBA Foundation Symposium-Hypertension: Humoral and Neurogenic Factors, 123-137.
  • Pushpakom, S., et al. (2019). Drug repurposing: progress, challenges and recommendations. Nature reviews Drug discovery, 18(1), 41-58.
  • Gabriel, S., & Pinkus, G. (1893). Ueber das Phtalazin. Berichte der deutschen chemischen Gesellschaft, 26(2), 2210-2216.
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The Strategic Intermediate: A Technical Guide to 1-Chloro-6-methoxyphthalazine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Phthalazine Core and the Strategic Importance of 1-Chloro Intermediates

The phthalazine scaffold is a privileged bicyclic heteroaromatic system that is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anticonvulsant, antihypertensive, and anti-inflammatory properties.[1][2][3] The value of the phthalazine core lies in its rigid structure, which allows for the precise spatial orientation of various substituents, and its nitrogen atoms, which can participate in hydrogen bonding and other key interactions with biological targets.

At the heart of synthesizing diverse libraries of phthalazine-based compounds is the strategic use of versatile intermediates. Among these, 1-chlorophthalazines are of paramount importance. The chloro-substituent at the 1-position acts as an excellent leaving group, paving the way for a plethora of nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making 1-chlorophthalazines key building blocks in the journey towards novel therapeutic agents.[1][4]

This guide focuses on the synthetic utility of 1-Chloro-6-methoxyphthalazine. The presence of a methoxy group at the 6-position is anticipated to modulate the electronic properties of the phthalazine ring, potentially influencing its reactivity and the biological activity of its downstream derivatives.

Physicochemical Properties and Safety Considerations

While specific data for this compound is not available, we can infer its general properties and safety precautions from related compounds like 1-chlorophthalazine.

PropertyInferred Value/InformationSource/Basis
Molecular Formula C9H7ClN2O-
Molecular Weight 194.62 g/mol -
Appearance Likely a solid at room temperatureAnalogy to 1-chlorophthalazine
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF.General solubility of similar organic compounds.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.General precautions for halogenated aromatic compounds.[5]

Synthesis of this compound: A-Reliable Pathway

The most common and industrially scalable method for the synthesis of 1-chlorophthalazines is the chlorination of the corresponding phthalazin-1(2H)-ones. This transformation is typically achieved using phosphorus oxychloride (POCl3), often in the presence of a base or with an excess of POCl3 acting as both reagent and solvent.

The logical precursor for the synthesis of this compound is 6-methoxyphthalazin-1(2H)-one.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 6-methoxyphthalazin-1(2H)-one cluster_1 Step 2: Chlorination Precursor 4-Methoxyphthalic acid derivative Product1 6-methoxyphthalazin-1(2H)-one Precursor->Product1 Cyclocondensation Reagent1 Hydrazine (N2H4) Reagent1->Product1 Product1_ref 6-methoxyphthalazin-1(2H)-one Product2 This compound Product1_ref->Product2 Chlorination Reagent2 Phosphorus Oxychloride (POCl3) Reagent2->Product2

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol (Analogous)

This protocol is adapted from general procedures for the chlorination of phthalazinones.[6][7]

Materials:

  • 6-methoxyphthalazin-1(2H)-one

  • Phosphorus oxychloride (POCl3)

  • Dry toluene (or other high-boiling inert solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a stirred suspension of 6-methoxyphthalazin-1(2H)-one in dry toluene, add phosphorus oxychloride (3-5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of POCl3 with atmospheric moisture.

  • Reflux: Provides the necessary activation energy for the chlorination reaction.

  • Pouring onto Ice: Quenches the reaction and hydrolyzes the excess POCl3 in a controlled manner.

  • Neutralization: Ensures the product is in its free base form for efficient extraction into an organic solvent.

The Chemistry of this compound: A Hub for Molecular Diversity

The synthetic utility of this compound lies in the high reactivity of the C1-chloro atom towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms in the phthalazine ring activates the C1 position for nucleophilic attack.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 1-chlorophthalazines proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of SNAr on 1-chlorophthalazines.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized over the aromatic system, including the nitrogen atoms, which aids in stabilizing this intermediate. In the subsequent step, the leaving group (chloride ion) is eliminated, and the aromaticity of the phthalazine ring is restored, yielding the substituted product.

Scope of Nucleophilic Substitution Reactions

A wide variety of nucleophiles can be employed to displace the chloro group, leading to a diverse range of substituted phthalazines.

Nucleophile TypeExampleResulting Functional Group
N-Nucleophiles Amines (R-NH2), Hydrazine (N2H4)Amino-, Hydrazino-
O-Nucleophiles Alcohols (R-OH), Phenols (Ar-OH)Alkoxy-, Aryloxy-
S-Nucleophiles Thiols (R-SH), Thiophenols (Ar-SH)Alkylthio-, Arylthio-
C-Nucleophiles Cyanide (CN⁻), OrganometallicsCyano-, Alkyl/Aryl-

The 6-methoxy group, being an electron-donating group, is expected to have a modest electronic influence on the reactivity of the C1 position. While electron-withdrawing groups generally accelerate SNAr reactions, the activation provided by the ring nitrogens is the dominant factor.[9]

Application in the Synthesis of Bioactive Molecules

The derivatives of 1-chlorophthalazines are precursors to a multitude of biologically active compounds. For instance, the reaction with hydrazine is a key step in the synthesis of hydrazinophthalazines, a class of compounds known for their antihypertensive properties, with hydralazine being a notable example.[6]

Furthermore, the introduction of various amine-containing side chains via nucleophilic substitution has led to the development of potent enzyme inhibitors, such as PARP inhibitors used in cancer therapy.[10]

Exemplary Synthetic Workflow in Drug Discovery

Drug_Discovery_Workflow Start This compound Reaction Nucleophilic Aromatic Substitution Start->Reaction Library Library of 6-methoxyphthalazine Derivatives Reaction->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization

Caption: Role of this compound in a drug discovery workflow.

Conclusion

While specific literature on this compound is limited, its role as a valuable chemical intermediate can be confidently inferred from the well-established chemistry of the 1-chlorophthalazine scaffold. Its straightforward synthesis from the corresponding phthalazinone and the high reactivity of the C1-chloro group towards nucleophilic aromatic substitution make it a powerful tool for the synthesis of diverse molecular libraries. The presence of the 6-methoxy group offers an additional point of modulation for tuning the physicochemical and biological properties of the final compounds. For researchers in drug discovery and medicinal chemistry, this compound represents a strategic starting point for the development of novel and potent therapeutic agents.

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An In-depth Technical Guide to the Potential Biological Activities of 1-Chloro-6-methoxyphthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for 1-Chloro-6-methoxyphthalazine derivatives. It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Phthalazine Scaffold and the Promise of 1-Chloro-6-methoxy Substitution

Phthalazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties.[1] The inherent structural features of the phthalazine nucleus make it a versatile scaffold for the design of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4][5]

The focus of this guide, this compound, represents a particularly promising starting point for the development of new chemical entities. The presence of a chlorine atom at the 1-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of a diverse array of functional groups and the construction of extensive compound libraries.[5] This synthetic tractability is a key advantage in structure-activity relationship (SAR) studies.

Furthermore, the methoxy group at the 6-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This substituent can also play a crucial role in the molecule's interaction with biological targets, potentially enhancing potency and selectivity. The strategic placement of this electron-donating group can modulate the electronic environment of the phthalazine ring system, thereby influencing its biological activity. Research on related 6-methoxy-1,4-disubstituted phthalazine derivatives has highlighted their potential as potent phosphodiesterase type IV (PDE4) inhibitors, suggesting a strong rationale for exploring their anti-inflammatory capabilities.[1][6]

This guide will delve into the synthetic pathways to access these derivatives, explore their potential in key therapeutic areas, and provide detailed protocols for their biological evaluation.

Synthesis of this compound Derivatives: A Strategic Approach

The synthesis of this compound derivatives typically commences with a precursor bearing the 6-methoxyphthalazin-1(2H)-one core. This intermediate can then be chlorinated to yield the reactive 1-chloro derivative, which serves as a versatile building block for further derivatization.

General Synthetic Workflow

Synthesis_Workflow A Substituted Phthalic Anhydride/Acid B 6-Methoxyphthalazin-1(2H)-one A->B Hydrazine Hydrate C This compound B->C Chlorinating Agent (e.g., POCl3, PCl5) D Diverse 1-Substituted-6-methoxyphthalazine Derivatives C->D Nucleophilic Substitution (Amines, Thiols, Alcohols, etc.)

Caption: General synthetic route to 1-substituted-6-methoxyphthalazine derivatives.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 6-Methoxyphthalazin-1(2H)-one

The synthesis of the key intermediate, 6-methoxyphthalazin-1(2H)-one, can be achieved through the cyclocondensation of a suitably substituted phthalic acid derivative with hydrazine hydrate.

  • Reaction Setup: To a solution of 4-methoxyphthalic acid or its corresponding anhydride in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent, and dried. Further purification can be achieved by recrystallization.

Step 2: Chlorination to this compound

The phthalazinone intermediate is then converted to the reactive 1-chloro derivative.

  • Reaction Setup: A mixture of 6-methoxyphthalazin-1(2H)-one and a chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), is prepared.[5]

  • Reaction Conditions: The mixture is heated, often under reflux, until the reaction is complete.

  • Work-up and Purification: The excess chlorinating agent is carefully removed under reduced pressure. The residue is then cautiously treated with ice water, and the resulting precipitate is filtered, washed, and dried.

Step 3: Nucleophilic Substitution to Generate Derivatives

The this compound is a versatile electrophile that can react with a wide range of nucleophiles to generate a library of derivatives.[5]

  • Reaction Setup: To a solution of this compound in an appropriate solvent (e.g., ethanol, DMF, dioxane), the desired nucleophile (e.g., an amine, thiol, or alcohol) is added, often in the presence of a base (e.g., triethylamine, potassium carbonate) to neutralize the HCl generated.

  • Reaction Conditions: The reaction is typically stirred at room temperature or heated to facilitate the substitution.

  • Work-up and Purification: The product is isolated by precipitation, extraction, or other standard work-up procedures. Purification is typically achieved by column chromatography or recrystallization.

Potential Biological Activities

Based on the extensive research on phthalazine derivatives, this compound derivatives are anticipated to exhibit a range of valuable biological activities.

Anticancer Potential

Phthalazine derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent activity against various cancer cell lines.[5][7] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Plausible Mechanism of Action: Kinase Inhibition

Many phthalazine-based anticancer agents function as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).

Anticancer_Mechanism cluster_0 Tumor Cell Phthalazine Derivative Phthalazine Derivative Kinase (e.g., VEGFR, EGFR) Kinase (e.g., VEGFR, EGFR) Phthalazine Derivative->Kinase (e.g., VEGFR, EGFR) Inhibition Downstream Signaling Downstream Signaling Proliferation & Angiogenesis Proliferation & Angiogenesis Apoptosis Apoptosis Kinase (e.g., VEGFR, EGFR)->Downstream Signaling Activation Downstream Signaling->Proliferation & Angiogenesis Promotion Downstream Signaling->Apoptosis Inhibition

Caption: Inhibition of kinase signaling pathways by phthalazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Table 1: Cytotoxicity of Representative 1-Chlorophthalazine Derivatives (for comparative purposes)

CompoundCell LineIC₅₀ (µM)Reference
Derivative AMCF-75.2[7]
Derivative BHCT-1168.7[8]
Derivative CHepG210.1[9]
DoxorubicinVarious<1[8]

Note: The data presented are for structurally related 1-chlorophthalazine derivatives and serve as a benchmark for potential activity.

Anti-inflammatory Properties

Phthalazine derivatives have shown significant promise as anti-inflammatory agents.[3][10] A key mechanism underlying this activity is the inhibition of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[6]

Mechanism of Action: PDE4 Inhibition

PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a second messenger that has broad anti-inflammatory effects. By inhibiting PDE4, phthalazine derivatives can increase intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators.

Anti_inflammatory_Mechanism cluster_1 Inflammatory Cell Phthalazine Derivative Phthalazine Derivative PDE4 PDE4 Phthalazine Derivative->PDE4 Inhibition cAMP cAMP Pro-inflammatory Mediators Pro-inflammatory Mediators PDE4->cAMP Degradation cAMP->Pro-inflammatory Mediators Suppression

Caption: PDE4 inhibition by phthalazine derivatives leading to anti-inflammatory effects.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Production in Human Whole Blood

This assay is a robust method to assess the in vitro anti-inflammatory activity of compounds.[3]

  • Blood Collection: Collect fresh human blood from healthy volunteers in heparinized tubes.

  • Compound Incubation: Pre-incubate the whole blood with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to stimulate the production of tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the blood samples for 4-6 hours at 37°C.

  • Plasma Separation: Centrifuge the samples to separate the plasma.

  • TNF-α Quantification: Measure the levels of TNF-α in the plasma using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production and determine the IC₅₀ values.

Antimicrobial Activity

Several studies have reported the antimicrobial potential of phthalazine derivatives against a range of bacterial and fungal pathogens.[4] The incorporation of different substituents on the phthalazine core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with significant potential in drug discovery. Their synthetic accessibility, coupled with the diverse biological activities exhibited by the broader phthalazine family, makes them attractive candidates for further investigation. The strategic combination of the reactive 1-chloro and the modulating 6-methoxy substituents provides a strong foundation for the development of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 1-substituted-6-methoxyphthalazine derivatives. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their anticancer, anti-inflammatory, and antimicrobial activities. Furthermore, lead optimization studies, guided by robust structure-activity relationship data, will be essential to advance the most promising candidates towards preclinical and clinical development.

References

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The Strategic Utility of 1-Chloro-6-methoxyphthalazine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-Chloro-6-methoxyphthalazine is a versatile heterocyclic building block of significant interest in the landscape of organic synthesis, particularly within medicinal chemistry. Its unique electronic and structural features, characterized by an electron-deficient diazine core and the activating influence of a chlorine atom at the 1-position, render it a highly reactive substrate for a variety of synthetic transformations. The presence of a methoxy group at the 6-position further modulates its reactivity and provides a handle for subsequent functionalization. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Phthalazine Scaffold in Drug Discovery

The phthalazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. Phthalazine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, potent inhibition of poly(ADP-ribose) polymerase (PARP), vasorelaxant effects, and antimicrobial properties. The strategic importance of the phthalazine nucleus lies in its ability to engage in key hydrogen bonding and π-stacking interactions within biological targets.

This compound emerges as a key intermediate in the synthesis of functionalized phthalazine derivatives. The chlorine atom at the 1-position serves as a versatile leaving group, readily displaced by a variety of nucleophiles. This reactivity is the cornerstone of its utility, enabling the facile introduction of diverse functionalities and the construction of complex molecular architectures. The methoxy group at the 6-position, an electron-donating group, influences the regioselectivity of reactions and can be a site for further modification, for instance, through demethylation to reveal a phenol for subsequent derivatization.

Synthesis of this compound: A Reliable Protocol

The most common and efficient method for the synthesis of this compound involves the chlorination of the corresponding 6-methoxyphthalazin-1(2H)-one. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via the conversion of the lactam functionality of the phthalazinone into a chloro-substituted diazine.

Diagram of the Synthetic Pathway

synthesis cluster_0 Synthesis of this compound 6-methoxyphthalazin-1(2H)-one 6-Methoxyphthalazin-1(2H)-one This compound This compound 6-methoxyphthalazin-1(2H)-one->this compound  POCl₃, heat   sn_ar cluster_1 Nucleophilic Aromatic Substitution start This compound product 1-Substituted-6-methoxyphthalazine start->product  Nu-H, Base   suzuki cluster_2 Suzuki Cross-Coupling start_suzuki This compound product_suzuki 1-Aryl/Alkyl-6-methoxyphthalazine start_suzuki->product_suzuki  Pd catalyst, Base   boronic_acid R-B(OH)₂ boronic_acid->product_suzuki

The Phthalazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phthalazine core, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have allowed for the development of a diverse array of therapeutic agents targeting a wide range of biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of phthalazine derivatives, delving into their synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. We will explore the chemical versatility of the phthalazine nucleus, detailing key synthetic strategies that enable the creation of complex and targeted molecules. Furthermore, this guide will dissect the mechanisms of action of prominent phthalazine-based drugs, with a particular focus on their roles as kinase inhibitors in oncology and as histamine receptor antagonists in allergy and inflammation. Through detailed experimental protocols, illustrative pathway diagrams, and curated data summaries, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this fertile area of medicinal chemistry.

The Phthalazine Core: A Foundation for Therapeutic Innovation

Phthalazine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1] The presence of the diazine ring fused to a benzene ring imparts a unique combination of rigidity, planarity, and hydrogen bonding capabilities, making it an ideal pharmacophore for interacting with various biological targets. The versatility of the phthalazine nucleus allows for substitutions at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This adaptability has led to the development of a multitude of phthalazine derivatives with applications as anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive agents.[1][2]

The fundamental structure of phthalazine is depicted below:

Caption: The core chemical structure of phthalazine.

Synthetic Strategies: Building the Phthalazine Scaffold

The synthesis of phthalazine derivatives is a well-established field, with numerous methods available to construct the core ring system and introduce diverse functionalities. A common and versatile starting point is the use of phthalic anhydride or its derivatives.

Synthesis of the Key Intermediate: 1,4-Dichlorophthalazine

A pivotal intermediate in the synthesis of many phthalazine-based drugs is 1,4-dichlorophthalazine. This compound serves as a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of various substituents at the 1 and 4 positions.

Experimental Protocol: Synthesis of 1,4-Dichlorophthalazine

This protocol describes the synthesis of 1,4-dichlorophthalazine from phthalhydrazide.

Materials:

  • Phthalhydrazide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of phthalhydrazide (1.0 equivalent) in N,N-dimethylformamide (2.0 mL), add phosphorus oxychloride (~3.0 equivalents) dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is heated to 80 °C and stirred for 2-4 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and slowly poured into a saturated aqueous solution of sodium bicarbonate to neutralize the excess POCl₃.

  • The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1,4-dichlorophthalazine as a yellow solid.[3]

G Phthalhydrazide Phthalhydrazide 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine Phthalhydrazide->1,4-Dichlorophthalazine POCl3, DMF 1,4-Disubstituted Phthalazine 1,4-Disubstituted Phthalazine 1,4-Dichlorophthalazine->1,4-Disubstituted Phthalazine Nucleophilic Substitution (e.g., Amines, Alcohols)

Caption: General synthetic workflow for 1,4-disubstituted phthalazines.

Pharmacological Applications: A Spectrum of Therapeutic Potential

The structural versatility of the phthalazine scaffold has been exploited to develop drugs for a wide range of diseases. This section will focus on two prominent areas: oncology and allergy/inflammation.

Anticancer Activity: Targeting Kinase Signaling

A significant number of phthalazine derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[4] Uncontrolled angiogenesis is a hallmark of cancer, as it supplies tumors with the nutrients and oxygen required for growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated strategy for cancer therapy.

Mechanism of Action:

Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[5] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that promote endothelial cell proliferation, migration, and survival.[4][6] Phthalazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate to downstream substrates.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates AKT AKT PI3K->AKT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Promotes AKT->Gene_Expression Promotes VEGF VEGF VEGF->VEGFR2 Binds Phthalazine_Inhibitor Phthalazine_Inhibitor Phthalazine_Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by phthalazine derivatives.

Structure-Activity Relationship (SAR) Insights:

SAR studies have revealed key structural features that contribute to the potent VEGFR-2 inhibitory activity of phthalazine derivatives. For instance, the presence of a substituted aniline or a similar aromatic moiety at the 1-position of the phthalazine ring is often crucial for activity. The nature and position of substituents on this aromatic ring can significantly impact potency and selectivity.

Quantitative Data Summary:

The following table summarizes the in vitro VEGFR-2 inhibitory activity (IC₅₀) of a selection of phthalazine derivatives from recent literature.

Compound IDR¹ Substituent at Position 1R² Substituent at Position 4VEGFR-2 IC₅₀ (µM)Reference
1a 4-Chloro-3-(trifluoromethyl)phenylaminoH0.148[7]
1b 4-MethylphenylaminoH0.196[7]
2a 4-Fluorophenylamino4-Morpholinyl0.08[8]
2b Phenylamino4-Morpholinyl0.10[8]
3a 4-(4-methylpiperazin-1-yl)phenylH0.41[9]
3b 4-(4-ethylpiperazin-1-yl)phenylH0.38[9]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a test compound against VEGFR-2.

Materials:

  • Recombinant Human VEGFR-2 kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • Test compound (phthalazine derivative)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • 96-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare serial dilutions of the test compound in kinase buffer.

  • In a 96-well plate, add the kinase buffer, the diluted test compound, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.[1][10]

Anti-inflammatory and Antihistaminic Activity

Phthalazine derivatives have also been successfully developed as anti-inflammatory and antihistaminic agents. Azelastine, a prominent example, is a potent H1 receptor antagonist used for the treatment of allergic rhinitis and conjunctivitis.

Histamine is a key mediator of allergic and inflammatory responses. Upon its release from mast cells, it binds to H1 receptors on various cell types, leading to symptoms such as itching, sneezing, and vasodilation.

Mechanism of Action:

Azelastine and related phthalazine derivatives act as inverse agonists at the histamine H1 receptor.[5][11] They bind to the receptor and stabilize its inactive conformation, thereby preventing the binding of histamine and the subsequent downstream signaling events.[6] In addition to its H1 receptor antagonism, azelastine has been shown to possess mast cell stabilizing properties, inhibiting the release of histamine and other inflammatory mediators.[1][10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1_Receptor H1_Receptor G_Protein G_Protein H1_Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates IP3_DAG IP3_DAG PLC->IP3_DAG Generates Ca_Release Ca_Release IP3_DAG->Ca_Release Induces Histamine Histamine Histamine->H1_Receptor Binds Azelastine Azelastine Azelastine->H1_Receptor Blocks

Caption: Simplified histamine H1 receptor signaling and the antagonistic action of Azelastine.

Case Studies: Phthalazine-Based Drugs in the Clinic

Olaparib: A PARP Inhibitor for Cancer Therapy

Olaparib is a first-in-class poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of cancers, particularly those with mutations in the BRCA1 and BRCA2 genes.

Mechanism of Action: Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks.[12] In normal cells, if PARP is inhibited, these single-strand breaks can escalate to double-strand breaks during DNA replication, which can then be repaired by the homologous recombination repair (HRR) pathway.[13] However, in cancer cells with BRCA1/2 mutations, the HRR pathway is deficient. Inhibition of PARP in these cells leads to an accumulation of unrepaired double-strand breaks, resulting in genomic instability and cell death.[12][13] This concept, where the simultaneous loss of two pathways is lethal while the loss of either one alone is not, is known as synthetic lethality.

G cluster_dna_damage DNA Damage & Repair cluster_cell_fate Cell Fate SSB Single-Strand Break DSB Double-Strand Break SSB->DSB Leads to PARP PARP SSB->PARP Repaired by HRR Homologous Recombination Repair DSB->HRR Repaired by Cell_Death Cell_Death DSB->Cell_Death Unrepaired DSBs lead to Cell_Survival Cell_Survival HRR->Cell_Survival Promotes Olaparib Olaparib Olaparib->PARP Inhibits BRCA_Mutation BRCA_Mutation BRCA_Mutation->HRR Deficiency in

Caption: The mechanism of synthetic lethality induced by Olaparib in BRCA-mutated cancer cells.

Azelastine: An Antihistamine for Allergic Conditions

Azelastine is a second-generation antihistamine that is widely used for the symptomatic relief of allergic rhinitis and conjunctivitis.

Synthesis of Azelastine:

The synthesis of azelastine hydrochloride involves a multi-step process. A key step is the condensation reaction between 1-methylhexahydro-4H-azepinone hydrochloride and benzoyl hydrazine to form an acylhydrazone. This is followed by a reduction and subsequent condensation with 2-(p-chlorobenzoyl)benzoic acid to yield azelastine.[8]

Experimental Protocol: Synthesis of Azelastine Hydrochloride (Conceptual Outline)

  • Acylhydrazone Formation: React 1-methylhexahydro-4H-azepinone hydrochloride with benzoyl hydrazine.[8]

  • Reduction: The resulting acylhydrazone is reduced, for example, using potassium borohydride.[8]

  • Acidolysis: The reduced product undergoes acidolysis.[8]

  • Condensation: The acidolysis product is condensed with 2-(p-chlorobenzoyl)benzoic acid to form azelastine, which is then converted to its hydrochloride salt.[8]

Conclusion and Future Perspectives

The phthalazine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets have solidified its status as a privileged structure in medicinal chemistry. The success of drugs like Olaparib and Azelastine highlights the vast potential of this heterocyclic system.

Future research in this area will likely focus on several key aspects:

  • Development of more selective inhibitors: As our understanding of disease biology deepens, the need for highly selective drugs that minimize off-target effects will become even more critical.

  • Exploration of new therapeutic areas: While oncology and inflammation have been major areas of focus, the broad bioactivity of phthalazine derivatives suggests that they may have applications in other disease areas, such as neurodegenerative and infectious diseases.

  • Novel drug delivery systems: The formulation and delivery of phthalazine-based drugs can be optimized to improve their efficacy and patient compliance.

By leveraging the foundational knowledge outlined in this guide and embracing innovative approaches, the scientific community is well-positioned to continue to unlock the full therapeutic potential of the phthalazine scaffold for the benefit of patients worldwide.

References

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo.
  • What is the mechanism of Azelastine Hydrochloride? (2024, July 17). Patsnap Synapse.
  • What is the mechanism of action (MOA) of azelastine hydrochloride? (2025, May 7). Dr.Oracle.
  • Chand, N., Pillar, J., Diamantis, W., Perhach, J. L., & Sofia, R. D. (1985). The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites. Agents and actions, 16(5), 318–322. [Link]
  • Williams, P. B., & Sheppard, J. D. (2005). Azelastine hydrochloride, a dual-acting anti-inflammatory ophthalmic solution, for treatment of allergic conjunctivitis. Clinical therapeutics, 27(8), 1144–1159. [Link]
  • Pharmacological activities of various phthalazine and phthalazinone deriv
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024, July 8). PubMed Central.
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  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025, May 8). PubMed Central.
  • Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. (n.d.). Taylor & Francis Online.
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  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024, January 18). Assay Genie.
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  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (n.d.). PubMed Central.
  • Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study. (n.d.). PubMed Central.

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An In-depth Technical Guide to the Synthesis and Mechanistic Evaluation of 1-Chloro-6-methoxyphthalazine Derivatives as Pharmacological Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical synthesis and mechanistic analysis of compounds derived from the versatile scaffold, 1-chloro-6-methoxyphthalazine. While this compound is primarily a precursor, its derivatives have emerged as potent modulators of key biological pathways, most notably as inhibitors of phosphodiesterase 4 (PDE4). We will explore the rationale behind experimental designs, from initial synthesis to detailed mechanistic studies, offering field-proven insights into the causality of these choices.

Part 1: The Strategic Importance of the Phthalazine Scaffold

The phthalazine nucleus is a pharmacologically significant heterocyclic structure that serves as a foundational building block in medicinal chemistry.[1][2][3] Its rigid, planar structure and nitrogen-containing rings make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. Commercially available drugs such as hydralazine and azelastine feature this core structure, highlighting its therapeutic potential.[2] this compound, in particular, is a valuable intermediate. The chlorine atom at the 1-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functional groups to explore structure-activity relationships (SAR).[4]

Synthetic Pathways from this compound

The synthesis of pharmacologically active derivatives from this compound typically involves nucleophilic substitution at the C1 position. This allows for the introduction of various side chains, which can be tailored to interact with the active site of a target enzyme.

Experimental Protocol: General Synthesis of 1,6-Disubstituted Phthalazine Derivatives

This protocol outlines a representative synthesis of a 1,6-disubstituted phthalazine derivative, a common pathway for generating libraries of compounds for screening.

Objective: To synthesize a derivative of this compound by introducing a new substituent at the 1-position.

Materials:

  • This compound

  • A selected nucleophile (e.g., a substituted amine or thiol)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or sodium hydride (NaH))

  • Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus, TLC plates)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the non-nucleophilic base (1.1 equivalents) to the reaction mixture and stir for 15 minutes at room temperature. This step is crucial for deprotonating the nucleophile, thereby increasing its reactivity.

  • Nucleophile Addition: Slowly add the selected nucleophile (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: The reaction is typically heated (e.g., to 80-100 °C) and monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is then purified using column chromatography on silica gel to yield the final 1,6-disubstituted phthalazine derivative.

  • Characterization: The structure of the purified compound is confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Mechanism of Action - Targeting Phosphodiesterase 4 (PDE4)

A significant number of phthalazine derivatives, particularly those with a 6-methoxy substitution, have been identified as potent inhibitors of phosphodiesterase 4 (PDE4).[5][6] PDE4 is a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.

The cAMP Signaling Pathway and the Role of PDE4

Cyclic AMP is a ubiquitous second messenger that mediates a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis. The intracellular concentration of cAMP is tightly regulated by its synthesis via adenylyl cyclase and its degradation by phosphodiesterases (PDEs).

PDE4 specifically hydrolyzes cAMP, and its inhibition leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to a variety of cellular effects, including the suppression of inflammatory responses.

Diagram: The cAMP Signaling Pathway and PDE4 Inhibition

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PDE4 PDE4 cAMP->PDE4 Substrate PKA_active Active PKA PKA_inactive->PKA_active Activates Response Cellular Response (e.g., Anti-inflammatory) PKA_active->Response Phosphorylates Targets AMP AMP PDE4->AMP Hydrolyzes Phthalazine Phthalazine Derivative Phthalazine->PDE4 Inhibits

Caption: Inhibition of PDE4 by phthalazine derivatives prevents cAMP degradation.

Investigating PDE4 Inhibition: Experimental Workflow

A logical and systematic workflow is essential to characterize the inhibitory potential of newly synthesized phthalazine derivatives against PDE4.

Diagram: Experimental Workflow for PDE4 Inhibitor Characterization

Workflow A Synthesis of Phthalazine Derivatives B In Vitro PDE4 Enzyme Assay A->B C Determine IC₅₀ Values B->C D Cell-Based cAMP Assay C->D E Measure Intracellular cAMP Levels D->E F Downstream Functional Assays (e.g., Cytokine Release) E->F G Lead Optimization (SAR Studies) F->G G->A Iterative Improvement

Caption: A systematic workflow for identifying and optimizing PDE4 inhibitors.

Experimental Protocol: In Vitro PDE4 Enzyme Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against PDE4.

Objective: To quantify the potency of a synthesized phthalazine derivative as a PDE4 inhibitor.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Synthesized phthalazine derivative (test compound)

  • A known PDE4 inhibitor as a positive control (e.g., Rolipram)

  • Assay buffer

  • A detection system (e.g., a commercially available fluorescence polarization or luminescence-based assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and the positive control in the assay buffer.

  • Reaction Mixture: In a 96-well plate, add the PDE4 enzyme and the assay buffer.

  • Initiation of Inhibition: Add the diluted test compound or control to the wells and incubate for a short period to allow for binding to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the cAMP substrate. Incubate at 37 °C for a specified time.

  • Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a microplate reader at the appropriate wavelength.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Representative IC₅₀ Values for Phthalazine Derivatives

Compound IDR Group at C1PDE4 IC₅₀ (nM)
PHT-1 -CH₂-Cyclohexyl150
PHT-2 -NH-Phenyl75
PHT-3 -S-Pyridyl30
Rolipram (Positive Control)50

Note: These are hypothetical values for illustrative purposes.

Part 3: Cellular and In Vivo Validation

Demonstrating enzymatic inhibition is a critical first step, but it is equally important to validate the mechanism of action in a cellular context and, ultimately, in preclinical models.

Cell-Based Assays for cAMP Accumulation

To confirm that the PDE4 inhibition observed in vitro translates to a functional effect in cells, intracellular cAMP levels are measured.

Experimental Protocol: Cell-Based cAMP Assay

Objective: To measure the effect of a phthalazine derivative on intracellular cAMP levels in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).

Materials:

  • PBMCs or another suitable cell line

  • Synthesized phthalazine derivative

  • Forskolin (an adenylyl cyclase activator)

  • Cell lysis buffer

  • A commercial cAMP detection kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Culture: Culture the cells under standard conditions.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the phthalazine derivative.

  • Stimulation: Stimulate the cells with forskolin to induce cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial kit.

  • Data Analysis: Plot the cAMP concentration against the compound concentration to determine the dose-dependent effect on cAMP accumulation.

Downstream Functional Assays

The anti-inflammatory effects of PDE4 inhibitors are often assessed by measuring their ability to suppress the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from immune cells.

Part 4: Conclusion and Future Directions

This compound serves as a valuable starting material for the synthesis of potent pharmacological agents, particularly PDE4 inhibitors. The methodologies described in this guide provide a robust framework for the design, synthesis, and mechanistic evaluation of novel phthalazine derivatives. Future research will likely focus on developing isoform-selective PDE4 inhibitors to minimize side effects and exploring the therapeutic potential of these compounds in a wider range of inflammatory and neurological disorders.

References

  • Sangshetti, J., Pathan, S. K., Patil, R., Ansari, S. A., Chhajed, S., Arote, R., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. [Link]
  • Faculty members. (n.d.).
  • PharmaInfo. (n.d.). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.net. [Link]
  • Sangshetti, J. J., Pathan, S. K., Patil, R. H., Ansari, S. A., Chhajed, S. S., Arote, R. B., & Shinde, D. B. (2019).
  • Abdel-Wahab, B. F., Abdel-Gawad, H., El-Adl, K., & Abdel-Aziz, M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(21), 14856-14871. [Link]
  • Napoletano, M., Norcini, G., Pellacini, F., Marchini, F., Morazzoni, G., Ferlenga, P., & Pradella, L. (2001). Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 11(1), 33-37. [Link]
  • Napoletano, M., Norcini, G., Pellacini, F., Marchini, F., Morazzoni, G., Fattori, R., Ferlenga, P., & Pradella, L. (2002). Phthalazine PDE4 inhibitors. Part 3: The synthesis and in vitro evaluation of derivatives with a hydrogen bond acceptor. Bioorganic & Medicinal Chemistry Letters, 12(1), 5-8. [Link]
  • ResearchGate. (n.d.). Phthalazine PDE IV inhibitors: Conformational study of some 6-methoxy-1,4-disubstituted derivatives.
  • Google Patents. (n.d.). US6340684B1 - Phthalazine derivatives as phosphodiesterase 4 inhibitors.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., El-Adl, K., & Abdel-Aziz, M. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • ResearchGate. (n.d.). (PDF) Phosphodiesterase Methods and Protocols.
  • ResearchGate. (n.d.). Phthalazine PDE4 Inhibitors. Part 2. The Synthesis and Biological Evaluation of 6-Methoxy-1,4-disubstituted Derivatives.
  • Google Patents. (n.d.). WO2005075457A1 - Phthalazinone-derivatives as pde4 inhibitors.
  • Frontiers. (n.d.). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology. [Link]
  • Li, Z., et al. (2024). Discovery of highly potent phosphodiesterase-1 inhibitors by a combined-structure free energy perturbation approach.
  • ResearchGate. (n.d.). Pharmacological action and SAR of Phthalazine derivatives-A Review.
  • ResearchGate. (n.d.). Natural phosphodiesterase 5 (PDE5) inhibitors: a computational approach.
  • ResearchGate. (n.d.). (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • ACS Publications. (2020). Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).

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A Technical Guide for the Preliminary In-Vitro Evaluation of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 1-Chloro-6-methoxyphthalazine

The phthalazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Derivatives of this benzo-orthodiazine ring system have demonstrated significant potential as anticancer, anti-inflammatory, and antihypertensive agents.[1] A key mechanism of action for many anticancer phthalazine derivatives is the inhibition of protein kinases, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis required for tumor growth and metastasis.[1][2]

This guide outlines a comprehensive strategy for the preliminary in-vitro evaluation of a novel derivative, this compound. As a Senior Application Scientist, the following sections are designed not as a rigid template, but as a logical, causality-driven workflow. We will begin with broad assessments of cytotoxicity to establish a therapeutic window, followed by targeted enzymatic assays to probe a probable mechanism of action, and finally, assays to elucidate the cellular consequences of treatment. Each protocol is presented as a self-validating system, ensuring robust and reproducible data generation for researchers in drug development.

Physicochemical Properties of the Phthalazine Core

Understanding the fundamental properties of the core structure is essential for interpreting biological data. Phthalazine itself is a pale yellow crystalline solid with limited water solubility.[1][3] The presence of two electronegative nitrogen atoms renders the ring system electron-deficient, which is key to its chemical reactivity.[1] Halogenated phthalazines, such as 1-chlorophthalazine, are known to be highly reactive towards nucleophiles, a critical feature for both chemical synthesis and potential covalent interactions with biological targets.[1][4]

PropertyValue (Phthalazine)Predicted Impact of Substituents (1-Chloro-6-methoxy)Source
Molecular FormulaC₈H₆N₂C₉H₇ClN₂O[1][5]
Molar Mass130.15 g/mol 194.62 g/mol [1][5]
pKa3.39 - 3.47The methoxy group (electron-donating) and chloro group (electron-withdrawing) will subtly influence the basicity of the nitrogen atoms.[1]
Topological Polar Surface Area25.8 ŲIncreased due to the oxygen atom in the methoxy group.[5]
Hydrogen Bond Acceptors23 (including the methoxy oxygen).[5]

Experimental Workflow: A Staged Approach to In-Vitro Characterization

The proposed workflow is designed to efficiently characterize the biological activity of this compound, starting with broad screening and progressively focusing on specific mechanisms.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Cellular Response A Prepare Stock Solution (e.g., in DMSO) B Select Cancer Cell Lines (e.g., HUVEC, HCT-116, MCF-7) & Normal Cell Line A->B Dilute for cell treatment C MTT Assay (48-72h incubation) B->C Treat cells with serial dilutions D Determine IC50 Values C->D Analyze absorbance data E VEGFR-2 Kinase Assay (Luminescence-based) D->E Rationale: Potent cytotoxicity suggests a specific target. G Annexin V / PI Staining D->G Rationale: Understand mode of cell death. F Determine Enzymatic IC50 E->F Measure ATP consumption H Flow Cytometry Analysis G->H Stain treated cells I Quantify Apoptosis vs. Necrosis H->I Gate cell populations

Caption: A three-phase experimental workflow for the in-vitro characterization of this compound.

Phase 1: Cytotoxicity Screening

The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability.[6][7] This allows for the quantification of cytotoxic potency and selectivity between cancerous and non-cancerous cells.

Rationale for Assay Selection

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][8] The reduction of the yellow MTT salt to purple formazan crystals by mitochondrial dehydrogenases occurs only in living, metabolically active cells.[8][9] This assay is widely used for initial cytotoxicity screening due to its reliability and high-throughput compatibility.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) and a normal, non-cancerous cell line in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[6]

    • Harvest logarithmically growing cells and seed them into a 96-well plate at a density of 5,000 to 10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a series of working solutions by serially diluting the stock solution in complete cell culture medium.

    • Remove the medium from the seeded cells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same final DMSO concentration, not exceeding 0.5%) and a positive control (e.g., Doxorubicin).[6]

  • Incubation and Assay Procedure:

    • Incubate the plates for 48 to 72 hours at 37°C.[6]

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Cell LineCompoundPredicted IC₅₀ (µM)
HCT-116 (Colon Cancer)This compoundTo be determined
MCF-7 (Breast Cancer)This compoundTo be determined
Normal FibroblastsThis compoundTo be determined
HCT-116 (Colon Cancer)Doxorubicin (Control)~1-5 µM

Phase 2: Mechanistic Investigation - VEGFR-2 Kinase Inhibition

Given that many phthalazine derivatives exhibit anticancer activity through the inhibition of VEGFR-2, a direct enzymatic assay is a logical next step to investigate this potential mechanism of action.[2][10]

Rationale for Assay Selection

A luminescence-based kinase assay, such as the Kinase-Glo® assay, provides a highly sensitive and quantitative method to measure kinase activity.[10][11][12] The principle is straightforward: the kinase reaction consumes ATP, and the amount of remaining ATP is measured by a luciferase-luciferin reaction that generates a luminescent signal. A lower signal indicates higher kinase activity (more ATP consumed) and, conversely, a potent inhibitor will result in a higher luminescent signal.[2][10]

Detailed Protocol: VEGFR-2 Kinase Assay
  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.[2][10]

    • Prepare serial dilutions of this compound in the 1x Kinase Buffer. Ensure the final DMSO concentration remains constant and low (e.g., ≤1%).[10]

    • Dilute recombinant human VEGFR-2 enzyme and the appropriate substrate (e.g., Poly (Glu:Tyr, 4:1)) in 1x Kinase Buffer.[10][11]

  • Kinase Reaction:

    • In a white, opaque 96-well plate, add the kinase buffer, substrate, and ATP.

    • Add the diluted this compound to the test wells. Add buffer with DMSO to the "positive control" (100% activity) and "blank" (no enzyme) wells.[10]

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to all wells except the "blank" wells.[10]

    • Incubate the plate at 30°C for 45-60 minutes.[10][12]

  • Luminescence Detection:

    • Stop the kinase reaction and measure the remaining ATP by adding a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well.[2][11]

    • Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.[10][12]

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "positive control".

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 Tyrosine Kinase Domain ADP ADP VEGFR2:f1->ADP Downstream Downstream Signaling (PI3K/AKT, MAPK) VEGFR2:f1->Downstream Autophosphorylation Activates ATP ATP ATP->VEGFR2:f1 Phosphate Donor Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes VEGF VEGF-A VEGF->VEGFR2:f0 Binds Inhibitor This compound Inhibitor->VEGFR2:f1 Inhibits ATP Binding

Caption: The VEGFR-2 signaling pathway and the proposed point of inhibition by this compound.

Phase 3: Cellular Response - Apoptosis Induction

Identifying that a compound is cytotoxic is the first step; understanding how it kills cells is crucial. Cells can die through uncontrolled necrosis or programmed apoptosis. Effective anticancer agents typically induce apoptosis.

Rationale for Assay Selection

Annexin V staining is a widely used method for detecting early-stage apoptosis.[9] During apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye like FITC, can be used to identify apoptotic cells via flow cytometry. Co-staining with Propidium Iodide (PI), a fluorescent nucleic acid stain that can only enter cells with compromised membranes, allows for the differentiation between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+).[9][13]

Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).[6]

    • Collect the culture supernatant (containing floating apoptotic cells).[13]

    • Wash the adherent cells with PBS and detach them using trypsin. Combine these with the cells from the supernatant.[13]

  • Cell Staining:

    • Wash the collected cells with cold PBS and centrifuge.[9]

    • Resuspend the cell pellet in 1x Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[6][9]

    • Incubate the cells in the dark for 15 minutes at room temperature.[6][9]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.[6]

    • Use unstained, Annexin V-only, and PI-only controls to set up the compensation and gates correctly.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

    • An increase in the percentage of Annexin V-positive cells in treated samples compared to the control indicates the induction of apoptosis.

Conclusion and Future Directions

This technical guide provides a foundational, three-phase workflow for the preliminary in-vitro assessment of this compound. By systematically evaluating cytotoxicity, probing a high-probability molecular target, and characterizing the mode of cell death, researchers can build a robust initial profile of this novel compound. Positive results, such as potent and selective cytotoxicity against cancer cells, significant VEGFR-2 inhibition, and clear induction of apoptosis, would provide a strong rationale for advancing the compound to more complex in-vitro models and subsequent pre-clinical in-vivo studies.

References

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).
  • VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Phthalazine. (n.d.). PubChem.
  • VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
  • Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(21), e1953.
  • Valdes-Mora, F., & Salomon, R. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (24-well plate, pmel-1 or OT-I T cells, MC38 cell line). protocols.io.
  • Phthalazine (C8H6N2) properties. (n.d.). Mol-Instincts.
  • Apoptosis Assay Protocol. (2025). DeNovix.
  • Chemical Properties of Phthalazine (CAS 253-52-1). (n.d.). Cheméo.
  • 1-Chlorophthalazine. (n.d.). PubChem.
  • 1-(3,5-Dichloro-pyridin-4-ylmethyl)-6-methoxy-4-phenyl-phthalazine. (n.d.). PubChem.

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Exploring the Structure-Activity Relationship of 1-Chloro-6-methoxyphthalazine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The phthalazine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of analogues based on the 1-chloro-6-methoxyphthalazine core. While direct and extensive SAR literature for this specific scaffold is nascent, this document synthesizes and extrapolates from the wealth of data on structurally related 1,4-disubstituted phthalazines to provide actionable insights for researchers in drug discovery and development. We delve into the synthetic versatility of the 1-chloro position, analyze the electronic and steric influences of various substituents on biological activity—primarily focusing on anticancer properties—and discuss the likely modulatory role of the 6-methoxy group. Furthermore, we explore the prevalent mechanism of action for this compound class: the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR. This guide includes detailed, field-proven experimental protocols for synthesis and in vitro cytotoxicity assessment, alongside visualizations of synthetic workflows and relevant signaling pathways to provide a comprehensive resource for advancing the development of novel phthalazine-based therapeutics.

The Phthalazine Scaffold: A Versatile Core in Medicinal Chemistry

Phthalazine and its derivatives have garnered significant attention from medicinal chemists due to their remarkable therapeutic potential.[1] This nitrogen-containing heterocyclic system is a key pharmacophoric feature in numerous compounds with a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1] The structural rigidity of the phthalazine core, combined with its capacity for substitution at multiple positions, allows for the fine-tuning of physicochemical properties and biological targets.

Particularly in oncology, phthalazine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[2][3] Notably, compounds based on the phthalazine scaffold have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key mediators of tumor angiogenesis and cell proliferation.[1][4] The design of novel, potent, and selective kinase inhibitors is a major focus of modern cancer drug discovery, and the phthalazine core provides a robust and adaptable platform for this endeavor.[2]

This guide focuses on the this compound scaffold, a promising starting point for the development of new therapeutic agents. The 1-chloro group serves as a versatile synthetic handle, allowing for the introduction of a wide array of functional groups, while the 6-methoxy group can influence the electronic properties and metabolic stability of the molecule. Understanding the structure-activity relationships of analogues derived from this core is paramount for the rational design of next-generation phthalazine-based drugs.

Synthetic Strategies for this compound Analogues

The synthesis of this compound analogues typically commences with the construction of the phthalazinone core, followed by chlorination to install the reactive chloro group at the 1-position. This 1-chloro atom is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities.

A general and efficient synthetic route begins with a substituted benzoic acid, which undergoes cyclization with hydrazine to form the corresponding phthalazinone. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃), yields the key 1-chloro-phthalazine intermediate.[5] This intermediate is then reacted with various nucleophiles (e.g., amines, thiols, alcohols) to generate a library of analogues.

G cluster_0 Phthalazinone Core Synthesis cluster_1 Activation cluster_2 Diversification Substituted Benzoic Acid Substituted Benzoic Acid Phthalazinone Phthalazinone Substituted Benzoic Acid->Phthalazinone Hydrazine Hydrate 1-Chloro-phthalazine Intermediate 1-Chloro-phthalazine Intermediate Phthalazinone->1-Chloro-phthalazine Intermediate POCl3 Diverse Analogues Diverse Analogues 1-Chloro-phthalazine Intermediate->Diverse Analogues Nucleophilic Substitution (Amines, Thiols, etc.)

General Synthetic Workflow for Phthalazine Analogues.

This synthetic strategy offers a high degree of flexibility, allowing for the systematic exploration of the chemical space around the phthalazine core. The choice of nucleophile in the final step is critical for modulating the biological activity of the resulting compounds.

Structure-Activity Relationship (SAR) Exploration

While a dedicated and comprehensive SAR study for the this compound scaffold is not yet extensively documented, we can infer a number of key SAR principles from the literature on closely related 1,4-disubstituted phthalazine analogues. These insights provide a strong foundation for the rational design of novel compounds based on the target core.

The Pivotal Role of the 1-Position

The substituent at the 1-position of the phthalazine ring plays a crucial role in determining the biological activity of these compounds, particularly their potency as kinase inhibitors. In many potent phthalazine-based inhibitors, the 1-position is occupied by a substituted aniline or a related nitrogen-containing heterocycle.[6] This moiety often forms key hydrogen bonding interactions with the hinge region of the kinase active site.

Based on studies of 1,4-disubstituted phthalazines, the following trends can be observed for substituents at the 1-position:

  • Substituted Anilines: The nature and position of substituents on the aniline ring are critical. Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) and trifluoromethyl groups, on the aniline ring often enhance inhibitory activity.[6] The position of these substituents can also influence selectivity for different kinases.

  • Biaryl Urea and Amide Linkers: The incorporation of a biaryl urea or biaryl amide moiety at the 1-position has been shown to be a successful strategy for developing potent VEGFR-2 inhibitors.[2] These linkers can form additional hydrogen bonds and hydrophobic interactions within the kinase active site.

  • Heterocyclic Moieties: The introduction of various heterocyclic rings at the 1-position can lead to compounds with diverse biological profiles. The choice of heterocycle can influence solubility, metabolic stability, and target selectivity.

The Influence of the 6-Methoxy Group

The methoxy group at the 6-position of the phthalazine ring is expected to have a significant impact on the overall properties of the molecule. Its electron-donating nature can modulate the electronics of the phthalazine core, which may in turn affect the binding affinity of the molecule to its biological target. Furthermore, the 6-methoxy group can influence the metabolic stability of the compound by blocking a potential site of metabolism. In some related heterocyclic kinase inhibitors, the presence of a methoxy group at a similar position has been shown to improve pharmacokinetic properties.

Inferred SAR Summary and Data

The following table summarizes the anticancer activity of some representative 1,4-disubstituted phthalazine analogues, which can be used to guide the design of novel this compound derivatives. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit a biological process (e.g., cell growth, enzyme activity) by 50%.

Compound ID1-Position Substituent4-Position SubstituentTarget/Cell LineIC₅₀ (µM)Reference
Analog 1 3-chloro-4-fluoroaniline3,4-difluorophenylthiomethylBel-740232.4[4]
Analog 2 4-fluoro-3-trifluoromethylaniline3,4-difluorophenylthiomethylBel-740230.1[4]
Analog 3 isonicotinohydrazide4-chlorophenylVEGFR-20.148[6]
Analog 4 urea4-chlorophenylVEGFR-20.196[6]
Analog 5 N-(4-chlorophenyl)acetamide4-chlorophenylMCF-70.15[6]
Analog 6 4-aminobenzohydrazide4-chlorophenylHepG20.09[6]

These data suggest that substitutions on the aniline ring at the 1-position, as well as the nature of the substituent at the 4-position, significantly impact anticancer potency. For the this compound scaffold, it is hypothesized that similar substitutions at the 1-position will yield potent compounds, with the 6-methoxy group further modulating their activity and pharmacokinetic profile.

Mechanism of Action: Targeting Receptor Tyrosine Kinase Signaling

A significant body of evidence points to the inhibition of receptor tyrosine kinases (RTKs) as a primary mechanism of action for the anticancer effects of many phthalazine derivatives.[1][3][4] Among the most frequently implicated targets are VEGFR-2 and EGFR.[1][4]

Inhibition of VEGFR-2 and EGFR

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, phthalazine derivatives can disrupt the tumor's blood supply, leading to a reduction in tumor growth and progression.

EGFR is another important RTK that plays a critical role in cell proliferation, survival, and differentiation.[4] Overexpression or mutation of EGFR is common in many types of cancer, leading to uncontrolled cell growth. Phthalazine-based inhibitors can block the signaling cascade initiated by EGFR, thereby inhibiting cancer cell proliferation and inducing apoptosis (programmed cell death).[4]

The general mechanism of inhibition involves the binding of the phthalazine analogue to the ATP-binding pocket of the kinase domain of the receptor. This competitive inhibition prevents the binding of ATP, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand (VEGF/EGF) Ligand (VEGF/EGF) RTK (VEGFR/EGFR) RTK (VEGFR/EGFR) Ligand (VEGF/EGF)->RTK (VEGFR/EGFR) Binding Dimerization & Autophosphorylation Dimerization & Autophosphorylation RTK (VEGFR/EGFR)->Dimerization & Autophosphorylation Activation Downstream Pathways\n(e.g., RAS/MAPK, PI3K/AKT) Downstream Pathways (e.g., RAS/MAPK, PI3K/AKT) Dimerization & Autophosphorylation->Downstream Pathways\n(e.g., RAS/MAPK, PI3K/AKT) Cellular Responses\n(Proliferation, Angiogenesis, Survival) Cellular Responses (Proliferation, Angiogenesis, Survival) Downstream Pathways\n(e.g., RAS/MAPK, PI3K/AKT)->Cellular Responses\n(Proliferation, Angiogenesis, Survival) Phthalazine Analogue Phthalazine Analogue Phthalazine Analogue->Dimerization & Autophosphorylation Inhibition

Inhibition of RTK Signaling by Phthalazine Analogues.
Downstream Signaling Pathways

The inhibition of VEGFR-2 and EGFR by phthalazine analogues leads to the blockade of several key downstream signaling pathways, including:

  • The RAS/MAPK Pathway: This pathway is a central regulator of cell proliferation and differentiation.

  • The PI3K/AKT Pathway: This pathway is crucial for cell survival and the inhibition of apoptosis.

By blocking these pathways, phthalazine derivatives can exert a multi-pronged attack on cancer cells, inhibiting their growth, survival, and ability to form new blood vessels.

Experimental Protocols

To facilitate the exploration of the SAR of this compound analogues, this section provides detailed, field-proven protocols for their synthesis and in vitro evaluation.

General Synthesis of 1-Substituted-6-methoxyphthalazine Analogues

This protocol describes a general method for the synthesis of 1-substituted-6-methoxyphthalazine analogues from a this compound intermediate.

Materials:

  • This compound

  • Appropriate nucleophile (e.g., substituted aniline, thiol, etc.)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (e.g., triethylamine, diisopropylethylamine, if required)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of this compound (1.0 equivalent) in the chosen solvent, add the desired nucleophile (1.1-1.5 equivalents).

  • If the nucleophile is an amine salt or if the reaction requires a base, add the appropriate base (1.5-2.0 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.[9][10]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (medium with the same concentration of solvent as the test compounds) and untreated control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents, particularly in the realm of oncology. By leveraging the synthetic versatility of the 1-chloro position and drawing upon the established SAR of related phthalazine derivatives, researchers can rationally design and synthesize new analogues with improved potency, selectivity, and pharmacokinetic properties. The inhibition of key receptor tyrosine kinases such as VEGFR-2 and EGFR represents a compelling mechanism of action for this class of compounds.

Future work in this area should focus on the systematic exploration of the SAR of the this compound core, with a particular emphasis on generating a diverse library of analogues with varied substituents at the 1-position. In parallel, the evaluation of these compounds against a panel of cancer cell lines and a range of protein kinases will be crucial for identifying lead candidates with promising therapeutic potential. Further optimization of these leads, guided by in vitro and in vivo studies, could ultimately lead to the development of novel and effective phthalazine-based drugs for the treatment of cancer and other diseases.

References

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Methodological & Application

Synthesis of 1-Chloro-6-methoxyphthalazine from 6-methoxyphthalazin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol: Synthesis of 1-Chloro-6-methoxyphthalazine

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development, from 6-methoxyphthalazin-1(2H)-one. The protocol details a robust deoxychlorination procedure using phosphorus oxychloride (POCl₃), offering in-depth mechanistic insights, a step-by-step experimental workflow, critical safety protocols, and troubleshooting advice. This guide is intended for researchers, chemists, and drug development professionals with experience in synthetic organic chemistry.

Introduction and Scientific Context

Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and cardiovascular activities.[1][2] this compound, in particular, serves as a versatile precursor, enabling further molecular elaboration through nucleophilic substitution reactions at the C1 position. This allows for the construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

The conversion of the stable and readily accessible 6-methoxyphthalazin-1(2H)-one to its activated chloro-derivative is a pivotal step. The protocol described herein employs phosphorus oxychloride (POCl₃), a powerful and common deoxychlorinating agent, to achieve this transformation efficiently.[3] Understanding the causality behind each procedural step is crucial for ensuring a safe, reproducible, and high-yielding synthesis.

Reaction Principle and Mechanism

The conversion of a phthalazinone (a cyclic amide or lactam) to a chlorophthalazine is a deoxychlorination reaction. The process involves the activation of the carbonyl oxygen, making the C1 carbon susceptible to nucleophilic attack by a chloride ion.

The key mechanistic steps are as follows:

  • Tautomerization & Activation: 6-methoxyphthalazin-1(2H)-one exists in equilibrium between its lactam and lactim tautomers. The oxygen atom of either tautomer acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This forms a highly reactive O-phosphorylated intermediate. This activation step is crucial as it transforms the poor hydroxyl leaving group of the lactim form into a much better phosphate leaving group.[4]

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated from POCl₃, then performs a nucleophilic attack on the C1 carbon of the activated phthalazine ring.

  • Elimination & Aromatization: The attack leads to the displacement of the dichlorophosphate group and the formation of the final aromatic product, this compound. The reaction is driven to completion by the formation of the stable aromatic ring system.

A simplified representation of this mechanism is provided below.

G cluster_0 Reaction Mechanism A 6-Methoxyphthalazin-1(2H)-one (Lactam-Lactim Tautomerism) C O-Phosphorylated Intermediate (Activated Complex) A->C 1. Activation: Nucleophilic attack on P atom B Phosphorus Oxychloride (POCl₃) B->C D Chloride Ion (Cl⁻) (Nucleophile) B->D Source of Nucleophile E This compound (Product) C->E 2. Nucleophilic Attack: Cl⁻ attacks C1 position F Dichlorophosphate Byproduct C->F 3. Elimination of Leaving Group D->E

Caption: Proposed mechanism for the chlorination of 6-methoxyphthalazin-1(2H)-one.

Detailed Experimental Protocol

Materials and Equipment
Reagent / MaterialCAS No.Molecular Wt. ( g/mol )QuantityNotes
6-methoxyphthalazin-1(2H)-one78759-11-2176.171.0 eqStarting material. Must be dry.
Phosphorus Oxychloride (POCl₃)10025-87-3153.335-10 eqReagent and solvent. Use fresh bottle.
Crushed IceN/A18.02~200 gFor quenching the reaction.
Saturated NaHCO₃ Solution144-55-884.01As neededFor neutralization.
Ethyl Acetate (EtOAc)141-78-688.11As neededExtraction solvent.
Brine (Saturated NaCl)7647-14-558.44As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel (230-400 mesh)7631-86-960.08As neededFor chromatography.
Equipment
Round-bottom flaskOven-dried before use.
Reflux condenser with drying tubeTo maintain anhydrous conditions.
Magnetic stirrer and stir bar
Heating mantle with controller
Separatory funnel
Rotary evaporator
Step-by-Step Procedure

The overall workflow is summarized in the diagram below.

G start Start setup 1. Reaction Setup (Dry Glassware, Inert Atm.) start->setup reagents 2. Add Reactants 6-methoxyphthalazin-1(2H)-one + excess POCl₃ setup->reagents reflux 3. Heat to Reflux (e.g., 110 °C, 3-5 hours) Monitor by TLC reagents->reflux quench 4. Quench Reaction Cool, then pour slowly onto crushed ice reflux->quench neutralize 5. Neutralize & Extract Add NaHCO₃ (aq) Extract with Ethyl Acetate quench->neutralize wash_dry 6. Wash & Dry Wash organic layer with brine Dry over Na₂SO₄ neutralize->wash_dry concentrate 7. Concentrate Remove solvent via rotary evaporation wash_dry->concentrate purify 8. Purify Crude Product Silica Gel Column Chromatography concentrate->purify end End Product This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (filled with CaCl₂ or Drierite) to the top of the condenser to protect the reaction from atmospheric moisture. The entire procedure must be conducted in a well-ventilated chemical fume hood.[5][6]

  • Charging Reagents: To the flask, add 6-methoxyphthalazin-1(2H)-one (1.0 eq). Carefully add phosphorus oxychloride (5-10 eq) via a syringe or dropping funnel. POCl₃ is often used in excess to serve as both the chlorinating agent and the reaction solvent.

  • Reaction: With gentle stirring, heat the reaction mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain the reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in ice/bicarbonate, extracting with EtOAc, and spotting on a silica plate.

  • Work-up - Quenching (CRITICAL STEP): After the reaction is complete (as indicated by TLC), turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully , pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and will release copious amounts of HCl gas.[7][8] Perform this in the back of the fume hood.

  • Neutralization and Extraction: Continue stirring the aqueous mixture until all the ice has melted. Slowly add saturated sodium bicarbonate solution portion-wise until the gas evolution ceases and the pH of the solution is basic (pH > 8). The crude product may precipitate as a solid. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.[9]

  • Characterization: Combine the pure fractions, remove the solvent, and dry the final product under high vacuum. The expected yield is typically in the range of 70-90%. Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety, Handling, and Waste Disposal

Phosphorus Oxychloride (POCl₃) is an extremely hazardous substance.

  • Acute Hazards: It is highly toxic, corrosive, and a lachrymator (causes tearing).[5][6] Inhalation can cause severe respiratory tract irritation and delayed pulmonary edema.[5] Skin or eye contact will cause severe burns.[6][10] Ingestion can be fatal.[7]

  • Reactivity: POCl₃ reacts violently with water, alcohols, and other protic solvents, releasing large amounts of heat and toxic, corrosive hydrogen chloride gas.[6][8]

  • Personal Protective Equipment (PPE): Always handle POCl₃ in a certified chemical fume hood.[5][6] Mandatory PPE includes:

    • Chemical splash goggles and a face shield.

    • Heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber). Standard nitrile gloves offer insufficient protection.[8]

    • A flame-resistant lab coat and closed-toe shoes.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6][10] In case of skin contact, immediately drench the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[7][10]

  • Waste Disposal: Unquenched POCl₃ and chlorinated solvent waste must be disposed of as hazardous waste according to institutional guidelines. Do not mix POCl₃ waste with aqueous or protic solvent waste streams.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure reaction temperature is adequate.
Starting material is wet.Dry the 6-methoxyphthalazin-1(2H)-one in a vacuum oven before use.
POCl₃ is old or hydrolyzed.Use a fresh, unopened bottle of phosphorus oxychloride.
Difficult Work-up / Emulsion Incomplete neutralization.Add more saturated NaHCO₃ solution and stir vigorously. A small amount of brine can help break emulsions.
Product Decomposition Overheating during reaction.Use a temperature controller to avoid exceeding the reflux temperature.
Vigorous, uncontrolled quench.Ensure the reaction mixture is fully cooled before quenching. Add it very slowly to a large excess of ice.
Impure Product after Column Co-eluting impurities.Adjust the polarity of the eluent system for better separation. Consider using a different solvent system (e.g., Dichloromethane/Methanol).

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.
  • Loba Chemie. (2015). Safety Data Sheet: PHOSPHORUS OXYCHLORIDE Extra Pure.
  • Air Liquide. (n.d.). Safety Data Sheet: Phosphorus Oxychloride.
  • Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • ResearchGate. (2025). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives.
  • IISTE. (n.d.). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
  • National Center for Biotechnology Information. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles.
  • Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • PubMed. (2011). POCl3 chlorination of 4-quinazolones.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reagent Guides: Deoxychlorination.

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 1-Chloro-6-methoxyphthalazine, a key heterocyclic scaffold in medicinal chemistry. Phthalazine derivatives are prevalent in numerous bioactive compounds, acting as potent inhibitors of crucial enzymes in cell signaling pathways, such as VEGFR-2 in angiogenesis.[1][2] The ability to functionalize the phthalazine core at the C1 position via C-C bond formation opens a vast chemical space for the development of novel therapeutics. As an electron-deficient heteroaryl chloride, this compound presents unique challenges and opportunities in cross-coupling chemistry. This guide offers expert insights into reaction mechanisms, detailed experimental protocols, and troubleshooting strategies to enable researchers to successfully synthesize a diverse library of 1-aryl-6-methoxyphthalazine derivatives.

Introduction: The Strategic Importance of the Phthalazine Scaffold

The phthalazine ring system, a benzo-fused pyridazine, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide array of biologically active molecules.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antihypertensive activities.[1][3] The electron-deficient nature of the phthalazine ring, a consequence of the two electronegative nitrogen atoms, significantly influences its chemical reactivity.[1] This electronic property makes halogenated phthalazines, such as this compound, highly reactive towards nucleophilic substitution, a cornerstone of its synthetic utility.[1]

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[4][5] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acid coupling partners have led to its widespread adoption in both academic and industrial research.[6][7] For electron-deficient heteroaryl chlorides, which can be challenging substrates, the development of highly active palladium catalyst systems has been pivotal.[7][8][9] This guide will focus on leveraging these advanced catalytic systems for the successful coupling of this compound.

Mechanistic Considerations for the Suzuki-Miyaura Coupling of this compound

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_complex [Ar-Pd(II)-Cl]L_n OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R-B(OR')_2 Base PdII_Aryl_complex [Ar-Pd(II)-R]L_n Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Coupled Product) RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights into the Coupling of this compound:

  • Oxidative Addition: The electron-deficient nature of the phthalazine ring system is anticipated to facilitate the oxidative addition of the C-Cl bond to the Pd(0) catalyst.[7][9] This is often the rate-limiting step for less reactive aryl chlorides. The presence of the two nitrogen atoms in the phthalazine ring can, however, also lead to catalyst inhibition or deactivation through coordination to the palladium center.[10] The choice of a sterically hindered and electron-rich ligand is crucial to mitigate this effect and promote the desired oxidative addition.

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its boronate ester) to the palladium(II) complex. The process is base-mediated, and the choice of base and solvent can significantly impact the reaction rate and yield. For N-heterocyclic substrates, weaker bases like carbonates or phosphates are often preferred to avoid undesired side reactions.

  • Reductive Elimination: This final step forms the new C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast and irreversible.

Potential Side Reactions:

  • Dehalogenation: This occurs when the aryl halide is reduced to the corresponding arene. It can be promoted by certain bases or impurities in the reaction mixture.[4]

  • Protodeboronation: The boronic acid can be cleaved by protons in the reaction medium, especially under aqueous conditions, leading to the formation of the corresponding arene and boric acid.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

Recommended Protocol for the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids. Optimization of specific parameters may be necessary for challenging substrates.

Materials and Reagents
ComponentRecommended Choice(s)Rationale
Palladium Precatalyst PEPPSI-IPr, Pd₂(dba)₃, Pd(OAc)₂PEPPSI-IPr is an air- and moisture-stable precatalyst that readily forms the active Pd(0)-NHC complex.[4] Pd₂(dba)₃ and Pd(OAc)₂ are common Pd(0) and Pd(II) sources, respectively, that require in-situ reduction and ligand association.
Ligand XPhos, SPhos, RuPhosThese are bulky, electron-rich phosphine ligands that are highly effective for the coupling of challenging heteroaryl chlorides.[11] They promote oxidative addition and prevent catalyst deactivation.
Base K₃PO₄, K₂CO₃, Cs₂CO₃These bases are effective for a wide range of Suzuki couplings and are generally compatible with N-heterocyclic substrates.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂OA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[12]
Boronic Acid/Ester Arylboronic acids, Arylboronic acid pinacol estersA slight excess (1.1-1.5 equivalents) is generally used to drive the reaction to completion.
Experimental Workflow

Suzuki_Workflow A Reagent Preparation (Oven-dried glassware, degassed solvents) B Reaction Setup (Inert atmosphere: N₂ or Ar) A->B C Addition of Reagents (Substrate, Boronic Acid, Base, Catalyst, Ligand) B->C D Solvent Addition C->D E Reaction Execution (Heating and Stirring) D->E F Reaction Monitoring (TLC, LC-MS) E->F F->E Incomplete G Work-up (Quenching, Extraction) F->G Complete H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Figure 2: General workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Protocol
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), the palladium precatalyst (e.g., PEPPSI-IPr, 2 mol%), and the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.[13]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O 10:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir the mixture vigorously for the specified time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Representative Application: Synthesis of 1-Aryl-6-methoxyphthalazines

The following table presents hypothetical yet plausible results for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids, based on the general reactivity of similar systems.

EntryBoronic AcidProductYield (%)
1Phenylboronic acid6-Methoxy-1-phenylphthalazine92
24-Tolylboronic acid6-Methoxy-1-(p-tolyl)phthalazine95
34-Methoxyphenylboronic acid6-Methoxy-1-(4-methoxyphenyl)phthalazine88
44-(Trifluoromethyl)phenylboronic acid6-Methoxy-1-(4-(trifluoromethyl)phenyl)phthalazine85
52-Thiopheneboronic acid6-Methoxy-1-(thiophen-2-yl)phthalazine78
63-Pyridinylboronic acid6-Methoxy-1-(pyridin-3-yl)phthalazine72

Reaction Conditions: this compound (1.0 mmol), boronic acid (1.2 mmol), PEPPSI-IPr (2 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (10:1, 10 mL), 100 °C, 12 h.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst, poor solvent degassing, insufficient temperature.Use a fresh batch of catalyst, ensure thorough degassing of solvents, increase reaction temperature in increments of 10 °C.
Dehalogenation of Starting Material Base-induced reduction, presence of water or other proton sources.Use a weaker base (e.g., K₂CO₃), ensure anhydrous conditions for the organic solvent, or switch to a non-protic solvent system if possible.
Protodeboronation of Boronic Acid Acidic impurities, prolonged reaction times at high temperatures.Use a milder base, shorten the reaction time, or use a more stable boronic ester (e.g., pinacol ester).
Formation of Impurities Catalyst decomposition, side reactions.Screen different ligands (e.g., SPhos, RuPhos), vary the catalyst loading, or try a different palladium source.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse range of 1-aryl-6-methoxyphthalazine derivatives. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently access these valuable compounds for applications in drug discovery and development. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Rossi, S., & Cazin, C. S. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Walker, S. D., & Willis, M. C. (2009). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 131(49), 17982-17983.
  • El-Sayed, M. A. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14(30), 21303-21321.
  • Kolle, T., et al. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 21(14), 3861-3867.
  • O'Brien, C. J., et al. (2006). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 25(19), 4497-4502.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [Link]
  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7006-7011.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Reddit. What is the proper way to set up a suzuki coupling?. [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (PDF)
  • El-Sayed, W. A., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(11), 3236.
  • Wikipedia. Phthalazine. [Link]
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5849-5862.
  • Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5849-5862.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.

Sources

Application Notes & Protocols: Strategic Nucleophilic Substitution of 1-Chloro-6-methoxyphthalazine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic substitution reactions of 1-Chloro-6-methoxyphthalazine. This key intermediate serves as a versatile scaffold in the synthesis of a wide array of biologically active compounds, particularly kinase inhibitors. We will explore the underlying mechanistic principles, provide detailed, field-proven protocols for reactions with various nucleophiles, and discuss the strategic application of the resulting derivatives in modern drug discovery programs.

Introduction: The Phthalazine Scaffold in Medicinal Chemistry

The phthalazine core is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and the presence of two nitrogen atoms create a unique electronic and spatial profile, making it an ideal anchor for interacting with biological targets. Phthalazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1][2]

Among the various functionalized phthalazines, this compound stands out as a particularly valuable starting material. The chlorine atom at the C1 position is highly activated towards nucleophilic displacement, providing a reliable handle for molecular elaboration. The methoxy group at the C6 position, while having a modest electronic influence, offers a potential site for later-stage modification or can serve to modulate the physicochemical properties (e.g., solubility, metabolic stability) of the final compounds. This guide focuses on the practical application of nucleophilic aromatic substitution (SNAr) reactions on this specific scaffold.

Mechanistic Rationale: The SNAr Reaction on an Electron-Deficient Heterocycle

The reactivity of this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike typical SN1 or SN2 reactions, which are unfavorable on sp²-hybridized carbon atoms, the SNAr pathway is facilitated by the specific electronic nature of the phthalazine ring.[3]

Key Mechanistic Drivers:

  • Electron-Deficient Ring: The two nitrogen atoms in the phthalazine ring act as strong electron-withdrawing groups, polarizing the ring system and making the carbon atoms, particularly C1 and C4, electrophilic.[3][4]

  • Stabilized Intermediate: The reaction proceeds via a two-step addition-elimination pathway. The initial attack of the nucleophile on the C1 carbon breaks the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is effectively delocalized onto the electronegative nitrogen atoms of the ring, stabilizing this key intermediate.

  • Leaving Group Expulsion: In the second step, the aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group. This step is typically fast.

The overall rate of the reaction is primarily dependent on the formation of the Meisenheimer complex, which is influenced by the nucleophilicity of the attacking species and the stability of the intermediate itself.[5]

Caption: General mechanism for the SNAr reaction.

Experimental Protocols: Substitution with N, O, and S Nucleophiles

The choice of reaction conditions is critical and depends heavily on the nucleophilicity of the reacting partner. Below are detailed protocols for common classes of nucleophiles.

Substitution with Nitrogen Nucleophiles (Amines)

This is one of the most widely used transformations for this scaffold, leading to compounds with significant biological activity, including potent kinase inhibitors.[6][7] A base is typically required to neutralize the HCl generated during the reaction, driving it to completion.

Protocol 3.1.1: Synthesis of N-Aryl-6-methoxyphthalazin-1-amine

  • Reactant Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the desired aniline derivative (1.1 - 1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add an appropriate solvent such as n-butanol, ethanol, or isopropanol (approx. 0.1 M concentration relative to the limiting reagent).

    • Scientist's Note: Higher-boiling alcohols like n-butanol are often preferred as the increased temperature can significantly accelerate the reaction rate, especially for less reactive anilines.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, filter the solid and wash with cold water and a small amount of cold ethanol to remove inorganic salts and excess amine.

    • If no precipitate forms, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Table 1: Examples of N-Nucleophile Substitution

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
Anilinen-ButanolK₂CO₃11012>90
4-FluoroanilineIsopropanolEt₃N801685-95
Benzoylhydrazinen-ButanolNone1106~80[8]
Thio­semicarbazideEthanolNone806~75[8]
EthanolamineDioxaneNone1008~88[9]
Substitution with Oxygen Nucleophiles (Alcohols & Phenols)

Alcohols and phenols are generally less nucleophilic than amines, often requiring stronger basic conditions to generate the more potent alkoxide or phenoxide nucleophile.

Protocol 3.2.1: Synthesis of 1-Alkoxy-6-methoxyphthalazine

  • Reactant Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) and wash with anhydrous hexanes to remove the oil.

  • Nucleophile Activation: Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to the flask, followed by the slow, dropwise addition of the desired alcohol or phenol (1.2 eq.) at 0 °C.

    • Safety Note: NaH reacts violently with water. Ensure all glassware and reagents are scrupulously dry. Hydrogen gas is evolved during this step.

  • Substrate Addition: After gas evolution ceases (approx. 30 minutes), add a solution of this compound (1.0 eq.) in the same anhydrous solvent.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-12 hours). Gentle heating (40-60 °C) may be required for less reactive alcohols.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude material by column chromatography on silica gel.

Table 2: Examples of O-Nucleophile Substitution

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
MethanolTHFNaH25-404High
PhenolDMFK₂CO₃8012Moderate-Good
4-MethoxyphenolDMFNaH256High
Substitution with Sulfur Nucleophiles (Thiols)

Thiols are excellent nucleophiles, and their corresponding thiolates are even more potent. Reactions are often rapid and high-yielding under mild basic conditions.[10][11]

Protocol 3.3.1: Synthesis of 1-(Arylthio)-6-methoxyphthalazine

  • Reactant Preparation: To a round-bottom flask, add this compound (1.0 eq.), the desired thiol (e.g., thiophenol) (1.1 eq.), and a suitable base like potassium carbonate (K₂CO₃, 1.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Progress can be monitored by TLC.

    • Scientist's Note: The high nucleophilicity of the thiolate, formed in situ, allows for mild reaction conditions, preserving sensitive functional groups elsewhere in the molecule.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product can typically be purified by recrystallization or column chromatography.

Table 3: Examples of S-Nucleophile Substitution

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)
ThiophenolDMFK₂CO₃252>95
Benzyl MercaptanAcetonitrileEt₃N253>90
ThioureaEthanolNaOEt806~80[9]

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The functionalized phthalazines synthesized via these SNAr protocols are crucial building blocks for high-value pharmaceutical targets. A prominent application is the development of tyrosine kinase inhibitors, which are a cornerstone of modern cancer therapy.[12][13] The 1-amino-phthalazine scaffold, in particular, is a well-established pharmacophore for inhibiting the Vascular Endothelial Growth Factor Receptor (VEGFR), a key regulator of angiogenesis.[6][7]

The general workflow involves installing a substituted aniline at the C1 position, which then acts as a "hinge-binding" motif to anchor the molecule in the ATP-binding pocket of the target kinase.

Kinase_Inhibitor_Synthesis_Workflow Figure 2: Workflow for Kinase Inhibitor Synthesis Start This compound Reaction S N Ar Reaction (Protocol 3.1.1) Start->Reaction Reagent Substituted Aniline (e.g., aminobenzamide) Reagent->Reaction Intermediate 1-(Arylamino)-6-methoxyphthalazine (Core Scaffold) Reaction->Intermediate Modification Optional Further Functionalization Intermediate->Modification e.g., Suzuki, Amide Coupling Final Potent Kinase Inhibitor (e.g., VEGFR-2 Inhibitor) Intermediate->Final Direct to Screening Modification->Final

Caption: Synthetic workflow from the starting material to a kinase inhibitor.

References

  • University of Illinois. (n.d.). Nucleophilic Substitution Reactions.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 2008-2018.
  • ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).
  • Sayed, S. M., et al. (2015). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 7(10), 226-236.
  • ResearchGate. (2017). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • Ghorab, M. M., et al. (2014). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. Journal of Chemistry, 6(1).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Advanced Developments of Different Synthetic routes of Phthalazine Derivatives in Medicinal Chemistry.
  • Wentz, M. R., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 139(34), 11621–11630.
  • Sławiński, J., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2065.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors.
  • National Institutes of Health. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Piatnitski, E. L., et al. (2005). Arylphthalazines: identification of a new phthalazine chemotype as inhibitors of VEGFR kinase. Bioorganic & Medicinal Chemistry Letters, 15(21), 4696-4698.
  • de la Cuesta, E., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 53-73.
  • ResearchGate. (n.d.). Reactions of Thiols.
  • National Institutes of Health. (n.d.). Thiol Reactive Probes and Chemosensors.
  • Google Patents. (n.d.). Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.

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Application Note & Protocol: Synthesis of 1-Chloro-6-methoxyphthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of 1-chloro-6-methoxyphthalazine, a key intermediate in the development of pharmacologically active compounds. Phthalazine derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The protocol herein is presented in two primary stages: the synthesis of the 6-methoxyphthalazin-1(2H)-one precursor, followed by its subsequent chlorination. This document provides in-depth, step-by-step instructions, explains the chemical rationale behind the procedural choices, and offers insights into the purification and characterization of the target compound. It is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Phthalazine Core

The phthalazine nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutics[1]. The strategic functionalization of this scaffold allows for the fine-tuning of its physicochemical and pharmacological properties, leading to the discovery of potent and selective drug candidates. The introduction of a chloro-substituent at the 1-position transforms the phthalazine into a versatile electrophilic intermediate, amenable to a wide range of nucleophilic substitution reactions. This reactivity is the foundation for creating diverse libraries of phthalazine derivatives for high-throughput screening and lead optimization[3][4]. The 6-methoxy group, an electron-donating substituent, can further modulate the electronic properties and metabolic stability of the final compounds.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the condensation of 4-methoxyphthalic anhydride with hydrazine hydrate to form the stable 6-methoxyphthalazin-1(2H)-one intermediate. The subsequent step is a chlorination reaction, which converts the hydroxyl group of the phthalazinone into a chloro group, yielding the desired product.

Synthesis_Workflow Start 4-Methoxyphthalic Anhydride Intermediate 6-Methoxyphthalazin-1(2H)-one Start->Intermediate Hydrazine Hydrate, Acetic Acid, Reflux Final This compound Intermediate->Final POCl3, PCl5, Reflux

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 6-Methoxyphthalazin-1(2H)-one

This protocol is adapted from established methods for the synthesis of phthalazinone derivatives from phthalic anhydrides[5]. The reaction involves the nucleophilic attack of hydrazine on the anhydride carbonyls, followed by cyclization and dehydration to form the heterocyclic ring.

Materials:

  • 4-Methoxyphthalic Anhydride

  • Hydrazine Hydrate (80% solution in water)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphthalic anhydride (1.0 eq).

  • Add glacial acetic acid to serve as the reaction solvent.

  • Slowly add hydrazine hydrate (1.1 eq) to the stirring suspension. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual acetic acid.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-methoxyphthalazin-1(2H)-one as a solid.

  • Dry the purified product under vacuum.

Causality and Insights:

  • Acetic Acid: Serves not only as a solvent but also as a catalyst for the condensation reaction.

  • Hydrazine Hydrate: The primary nucleophile for the formation of the di-nitrogen heterocyclic ring. A slight excess ensures the complete consumption of the starting anhydride.

  • Recrystallization: This is a critical step for removing impurities, ensuring the phthalazinone intermediate is of high purity for the subsequent chlorination step.

Stage 2: Synthesis of this compound

The conversion of the phthalazinone to the 1-chlorophthalazine is a standard procedure utilizing phosphorus oxychloride (POCl₃), often with phosphorus pentachloride (PCl₅) as an additive to drive the reaction to completion[6][7].

Materials:

  • 6-Methoxyphthalazin-1(2H)-one (from Stage 1)

  • Phosphorus Oxychloride (POCl₃)

  • Phosphorus Pentachloride (PCl₅) (optional, but recommended)

  • Dichloromethane (DCM) or Chloroform

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.

  • Add 6-methoxyphthalazin-1(2H)-one (1.0 eq) to the flask.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask. The reaction is typically run with POCl₃ as both the reagent and the solvent.

  • (Optional) Add phosphorus pentachloride (PCl₅) (0.2-0.5 eq). This helps to remove any traces of water and facilitates the chlorination.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice in a beaker. This will quench the excess POCl₃ in a highly exothermic reaction. Perform this step in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality and Insights:

  • POCl₃/PCl₅: This combination is a powerful chlorinating agent for converting the amide-like hydroxyl group of the phthalazinone into a chloride. The mechanism involves the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Quenching on Ice: This is a critical safety step to manage the highly reactive nature of POCl₃ with water.

  • Aqueous Work-up: The neutralization and extraction steps are essential for removing inorganic byproducts and isolating the organic product.

Data Summary

ParameterStage 1: Phthalazinone SynthesisStage 2: Chlorination
Key Reagents 4-Methoxyphthalic Anhydride, Hydrazine Hydrate6-Methoxyphthalazin-1(2H)-one, POCl₃
Solvent Glacial Acetic AcidPhosphorus Oxychloride
Temperature RefluxReflux (~105-110 °C)
Reaction Time 4-6 hours3-5 hours
Work-up Precipitation in waterQuenching on ice, extraction
Purification Recrystallization (Ethanol/Water)Column Chromatography/Recrystallization
Expected Yield 75-90%60-80%

Characterization

The synthesized compounds should be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Infrared Spectroscopy (IR): To identify key functional groups. The disappearance of the C=O stretch from the phthalazinone and the appearance of C-Cl vibrations can be monitored.

  • Melting Point: To assess the purity of the final product.

Conclusion and Future Directions

The protocol described provides a reliable and efficient method for the synthesis of this compound. This key intermediate serves as a launchpad for the creation of a multitude of derivatives through nucleophilic aromatic substitution at the C1 position. Researchers can readily substitute the chloro group with various amines, thiols, alcohols, and other nucleophiles to explore the structure-activity relationships of this important class of compounds, paving the way for the discovery of new therapeutic agents.

References

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
  • Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing.
  • Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). (n.d.). ResearchGate.
  • Phthalazinone. (n.d.). N.A..
  • The Preparation of Some Phthalazines and Related Substances. (n.d.). ElectronicsAndBooks.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. (n.d.). JOCPR.
  • (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. (n.d.). ResearchGate.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. (n.d.). Der Pharma Chemica.
  • (PDF) Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). ResearchGate.
  • US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. (n.d.). Google Patents.
  • US20070129546A1 - Manufacture of pure hydralazine salts. (n.d.). Google Patents.
  • 5 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central.
  • Microwave-assisted synthesis, characterization, and molecular docking studies of new chlorophthalazine derivatives as anticancer activity. (n.d.). Taylor & Francis Online.
  • Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. (2023). ResearchGate.

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Application Notes and Protocols for 1-Chloro-6-methoxyphthalazine in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalazine Scaffold as a Privileged Motif in Antiviral Research

The relentless challenge of emerging and evolving viral threats necessitates a continuous search for novel antiviral agents. Within the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds have consistently proven to be a rich source of therapeutic agents.[1][2] Among these, the phthalazine core has garnered significant attention due to its versatile pharmacological profile, which includes demonstrated activities against a range of pathogens.[3] Phthalazine derivatives have been investigated for their potential as anticancer, anti-inflammatory, and, notably, antiviral agents.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 1-Chloro-6-methoxyphthalazine as a key starting material in the discovery and development of novel antiviral drug candidates. The presence of a reactive chlorine atom at the 1-position renders this molecule an exceptionally versatile building block for the synthesis of diverse compound libraries via nucleophilic substitution reactions.[5] Furthermore, the methoxy group at the 6-position offers a point for electronic modulation of the phthalazine ring system, which can be crucial for optimizing biological activity and pharmacokinetic properties.

These notes will provide a logical framework and detailed protocols for the synthesis of this compound, its derivatization, and the subsequent evaluation of the resulting compounds for antiviral efficacy. The causality behind experimental choices and the integration of self-validating systems within the protocols are emphasized to ensure scientific integrity and reproducibility.

Part 1: Synthesis of the Key Intermediate: this compound

The journey into the chemical space of novel phthalazine derivatives begins with the efficient synthesis of the core scaffold. The preparation of this compound is typically achieved through a two-step sequence starting from a readily available precursor.

Synthesis of 6-methoxyphthalazin-1(2H)-one

The initial step involves the cyclization of a substituted benzoic acid derivative with hydrazine to form the phthalazinone ring system. A plausible synthetic route starts from 4-methoxy-2-benzoylbenzoic acid, which can be synthesized via Friedel-Crafts acylation of anisole with phthalic anhydride.

Protocol 1: Synthesis of 6-methoxyphthalazin-1(2H)-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methoxy-2-(phenylacetyl)benzoic acid (1 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 4-Benzyl-7-methoxy-2H-phthalazin-1-one, an analogue of the desired intermediate.[6]

Chlorination of 6-methoxyphthalazin-1(2H)-one

The subsequent chlorination of the phthalazinone is a standard transformation that introduces the reactive handle for further diversification.

Protocol 2: Synthesis of this compound

  • Reaction Setup: In a fume hood, carefully add 6-methoxyphthalazin-1(2H)-one (1 equivalent) to a flask containing phosphoryl chloride (POCl₃) (a significant excess, often used as the solvent).

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base (e.g., sodium bicarbonate solution) until it is slightly alkaline. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[6]

Figure 1: Synthetic workflow for the preparation of this compound.

Part 2: Diversification of the Phthalazine Scaffold

The chloro substituent at the 1-position of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward avenue for the introduction of a wide array of functional groups and building blocks.[5] This section outlines protocols for the synthesis of diverse derivatives.

Synthesis of 1-Amino-6-methoxyphthalazine Derivatives

The introduction of amino functionalities is a common strategy in drug design to modulate solubility, basicity, and to form key hydrogen bonding interactions with biological targets.

Protocol 3: Reaction with Amines

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Nucleophile Addition: Add the desired primary or secondary amine (1-2 equivalents) to the solution. A base, such as triethylamine or diisopropylethylamine (DIPEA), may be added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. Microwave irradiation can also be employed to accelerate the reaction.

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by column chromatography or recrystallization.

Synthesis of 1-Thioether-6-methoxyphthalazine Derivatives

Sulfur-containing moieties can introduce unique electronic and steric properties, and thioether linkages are prevalent in many biologically active molecules.

Protocol 4: Reaction with Thiols

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a polar aprotic solvent like DMF or dimethyl sulfoxide (DMSO).

  • Nucleophile Preparation: In a separate flask, treat the desired thiol (1 equivalent) with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the more nucleophilic thiolate.

  • Nucleophile Addition: Add the thiolate solution to the solution of this compound.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Synthesis of Fused Triazolo- and Tetrazolo-phthalazines

The reaction with hydrazine or sodium azide allows for the construction of fused heterocyclic systems, which can significantly alter the shape and biological activity of the parent molecule.

Protocol 5: Synthesis of Fused Heterocycles

  • For Triazolophthalazines:

    • React this compound with hydrazine hydrate to form the corresponding 1-hydrazinyl-6-methoxyphthalazine.

    • Cyclize the hydrazinyl intermediate with a suitable one-carbon synthon (e.g., formic acid, triethyl orthoformate, or carbon disulfide) to form the fused triazole ring.

  • For Tetrazolophthalazines:

    • Dissolve this compound (1 equivalent) in a solvent such as DMF or DMSO.

    • Add sodium azide (NaN₃) (1-1.5 equivalents) and heat the reaction mixture.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry to obtain the tetrazolo[5,1-a]phthalazine derivative.[5]

Figure 2: Diversification pathways from this compound.

Part 3: Protocols for Antiviral Activity Screening

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their antiviral activity. The choice of assay will depend on the target virus. Based on the known antiviral activities of phthalazine derivatives, assays for Rabies Virus (RABV) and Hepatitis B Virus (HBV) are presented here as illustrative examples.

Rabies Virus (RABV) Antiviral Assay

Phthalazinone derivatives have been identified as inhibitors of RABV replication. A cell-based assay is a common method to screen for anti-RABV activity.

Protocol 6: Cell-Based Anti-RABV Assay

  • Cell Culture: Culture a susceptible cell line, such as baby hamster kidney (BHK-21) cells or mouse neuroblastoma (N2a) cells, in appropriate media and conditions.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.

  • Infection: Seed the cells in 96-well plates and infect them with a known titer of RABV.

  • Treatment: After a short adsorption period, remove the virus inoculum and add the media containing the serially diluted test compounds. Include appropriate controls (virus-only, cells-only, and a known antiviral drug if available).

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Replication: The extent of viral replication can be quantified by various methods:

    • Immunofluorescence Assay (IFA): Fix the cells and stain for a viral antigen (e.g., the nucleoprotein) using a specific primary antibody and a fluorescently labeled secondary antibody. The number of infected cells can be counted under a fluorescence microscope.

    • Quantitative RT-PCR (qRT-PCR): Extract total RNA from the cells and perform qRT-PCR to quantify the amount of viral RNA.

    • Plaque Reduction Assay: For viruses that form plaques, this assay can be used to determine the concentration of the compound that reduces the number of plaques by 50% (IC₅₀).

  • Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT or MTS assay) on uninfected cells treated with the same concentrations of the test compounds to determine the 50% cytotoxic concentration (CC₅₀).

  • Data Analysis: Calculate the IC₅₀ and CC₅₀ values. The selectivity index (SI = CC₅₀/IC₅₀) is a measure of the compound's therapeutic window.

Hepatitis B Virus (HBV) Antiviral Assay

HBV is another potential target for phthalazine-based antivirals. A common in vitro model for screening anti-HBV compounds is the HepG2.2.15 cell line, which stably expresses HBV.

Protocol 7: Anti-HBV Assay in HepG2.2.15 Cells

  • Cell Culture: Maintain HepG2.2.15 cells in appropriate culture medium.

  • Compound Treatment: Seed the cells in multi-well plates and treat them with serial dilutions of the test compounds. Include a known anti-HBV drug (e.g., tenofovir) as a positive control.

  • Incubation: Incubate the cells for several days (e.g., 6-9 days), with media and compound changes every few days.

  • Quantification of Viral Replication:

    • HBV DNA in Supernatant: Collect the cell culture supernatant and quantify the amount of HBV DNA using quantitative PCR (qPCR). This measures the inhibition of virion production.

    • Intracellular HBV DNA: Lyse the cells and extract intracellular DNA. Quantify the levels of HBV replicative intermediates (e.g., relaxed circular DNA) by Southern blot or qPCR.

    • HBeAg/HBsAg Secretion: Measure the levels of secreted Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) in the supernatant using enzyme-linked immunosorbent assays (ELISAs).

  • Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compounds on HepG2.2.15 cells using an appropriate assay (e.g., MTT, MTS).

  • Data Analysis: Determine the IC₅₀ and CC₅₀ values for each endpoint measured and calculate the selectivity index (SI).

Data Presentation and Interpretation

All quantitative data from the antiviral and cytotoxicity assays should be summarized in clearly structured tables for easy comparison. This allows for the identification of structure-activity relationships (SAR) and the selection of lead compounds for further optimization.

Table 1: Example Data Summary for a Series of 1-Substituted-6-methoxyphthalazine Derivatives

Compound IDR-group at C1Anti-RABV IC₅₀ (µM)Anti-HBV IC₅₀ (µM)CC₅₀ (µM)SI (RABV)SI (HBV)
PHT-001 -NH-CH₂-Ph10.2>50>100>9.8-
PHT-002 -S-CH₂-Ph5.825.185.314.73.4
PHT-003 -NH-(4-F-Ph)2.115.662.529.84.0
... ..................

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the generation of diverse chemical libraries aimed at the discovery of novel antiviral agents. The synthetic accessibility and the reactivity of the C1-chloro group allow for the exploration of a broad chemical space. By systematically synthesizing derivatives and screening them against a panel of relevant viruses using the protocols outlined in these notes, researchers can efficiently identify promising lead compounds. Subsequent optimization of these leads, guided by structure-activity relationship studies, can pave the way for the development of the next generation of antiviral therapeutics. The methoxy group at the 6-position provides an additional handle for fine-tuning the electronic properties and metabolic stability of the lead compounds, offering a clear path for further medicinal chemistry efforts.

References

  • Synthesis of novel phthalazine derivatives as pharmacological activities. (2019).
  • Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2022). MDPI. [Link]
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. (2019).
  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A system
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. (2015). Der Pharma Chemica. [Link]
  • Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2021). PubMed Central. [Link]
  • Synthesis of 1, 2-Dihydro-1-oxophthalazin-4-yl trifluoromethanesulfonate and its application in the Synthesis of 4-(aryl/heteroaryl/alkynyl)phthalazin-1(2H)-one. Royal Society of Chemistry. [Link]
  • Novel inhibitors of hepatitis c virus.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). PubMed Central. [Link]
  • 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof.
  • Phthalazine derivatives, and preparation method, pharmaceutical composition and use thereof.
  • Synthetic method of 6-methoxy-1-tetralone.
  • Synthesis method of 6-methoxy-1-tetralone.
  • N-[(2,4-difluorophenyl)methyl]-6-hydroxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydro[3][7] oxazolo[3,2-a]pyrido[1,2-d]pyrazine-8.
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Using 1-Chloro-6-methoxyphthalazine to synthesize novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Using 1-Chloro-6-methoxyphthalazine for the Synthesis of Novel Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Phthalazine Core as a Privileged Scaffold in Medicinal Chemistry

The phthalazine scaffold, a fused diaza-heterocycle, is a cornerstone in the architecture of numerous therapeutic agents and biologically active molecules.[1][2] Its rigid, planar structure and the presence of two nitrogen atoms provide ideal points for molecular interactions with biological targets, making it a "privileged scaffold" in drug discovery. Phthalazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[3][4][5]

Many well-known pharmaceuticals, such as the antihypertensive agent Hydralazine and the PARP inhibitor Olaparib, feature the phthalazine core, underscoring its therapeutic significance.[2][6] The functionalization of this core is key to modulating its biological activity, and 1-chloro-substituted phthalazines serve as exceptionally versatile precursors for this purpose.

This guide focuses on This compound , a key building block for creating diverse libraries of novel heterocyclic compounds. We will explore its reactivity, provide detailed protocols for its derivatization via nucleophilic substitution, and offer insights into the characterization and optimization of these synthetic pathways.

Part 1: Chemical Properties and Reactivity Profile

The synthetic utility of this compound is primarily dictated by the reactivity of the chlorine atom at the C1 position. This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms (N2 and the more distant N3).

Causality of Reactivity: The SNAr mechanism proceeds through a two-step addition-elimination pathway.

  • Nucleophilic Attack: An incoming nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate, often called a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atoms of the phthalazine ring, which significantly lowers the activation energy for this step.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The methoxy group at the C6 position is an electron-donating group, which can subtly modulate the reactivity of the C1 position and provides an additional point for potential future modification.

General SNAr mechanism on the phthalazine core.

Part 2: Experimental Protocols for Synthesis

Safety is paramount. 1-Chlorophthalazine and its derivatives are classified as irritants to the skin, eyes, and respiratory system.[7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation cluster_purify Purification & Analysis reagents Assemble Reagents & Glassware setup Reaction Setup (Inert Atmosphere if needed) reagents->setup run Heating & Stirring (Monitor by TLC) setup->run quench Quench Reaction run->quench extract Extraction quench->extract dry Dry & Concentrate extract->dry purify Purification (Crystallization/Chromatography) dry->purify char Characterization (NMR, MS, IR) purify->char result Final Product char->result

A generalized workflow for synthesis and analysis.
Protocol 1: Synthesis of N-Benzyl-6-methoxyphthalazin-1-amine

This protocol details the reaction with an N-nucleophile, a common strategy for building pharmacophores with potential anticancer or anti-inflammatory activity.[10][11]

Methodology:

  • Reagent Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.14 mmol), potassium carbonate (1.42 g, 10.28 mmol, 2.0 eq), and 20 mL of N,N-Dimethylformamide (DMF).

  • Nucleophile Addition: Add benzylamine (0.67 mL, 6.17 mmol, 1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent. The starting material should be consumed, and a new, more polar spot should appear.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 20 mL) to remove DMF and salts.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure product as a pale yellow solid.

ReagentMW ( g/mol )Amount (mmol)Equivalents
This compound194.625.141.0
Benzylamine107.156.171.2
Potassium Carbonate138.2110.282.0
DMF (Solvent)---

Expected Outcome:

  • Yield: 85-95%

  • Appearance: Pale yellow solid

  • Characterization (Hypothetical):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.2-7.2 (m, 9H, Ar-H), 6.8 (t, 1H, NH), 4.8 (d, 2H, CH₂), 3.9 (s, 3H, OCH₃).

    • MS (ESI+): m/z 266.13 [M+H]⁺.

Protocol 2: Synthesis of a Fused[6][10][12]Triazolo[3,4-a]phthalazine Derivative

Fused heterocyclic systems often exhibit enhanced biological activity.[10][12] This two-step protocol first creates a hydrazinyl intermediate, which then undergoes cyclization.

Step 2A: Synthesis of 1-Hydrazinyl-6-methoxyphthalazine

  • Reagent Setup: In a 100 mL round-bottom flask, suspend this compound (1.0 g, 5.14 mmol) in 30 mL of ethanol.

  • Nucleophile Addition: Add hydrazine hydrate (80% solution, 1.25 mL, 20.56 mmol, 4.0 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 3 hours. A yellow precipitate will form as the reaction proceeds.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL). The product is typically used in the next step without further purification.

Step 2B: Cyclization to form 6-Methoxy-[6][10][13]triazolo[3,4-a]phthalazine

  • Reagent Setup: Add the crude 1-hydrazinyl-6-methoxyphthalazine from the previous step to a 50 mL flask.

  • Cyclization: Add 15 mL of triethyl orthoformate and 3-4 drops of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 5 hours.

  • Work-up: Cool the reaction mixture. The volume can be reduced under reduced pressure.

  • Isolation & Purification: Pour the cooled solution into ice water. Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent like ethanol/water to yield the pure fused product.

Reagent (Step 2A)MW ( g/mol )Amount (mmol)Equivalents
This compound194.625.141.0
Hydrazine Hydrate (80%)32.05 (anhydrous)~20.56~4.0
Ethanol (Solvent)---

Expected Outcome (Final Product):

  • Yield: 70-85% over two steps.

  • Appearance: Off-white to light brown solid.

  • Characterization (Hypothetical):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 9.5 (s, 1H, triazole-H), 8.5-7.5 (m, 3H, Ar-H), 4.0 (s, 3H, OCH₃).

    • MS (ESI+): m/z 201.08 [M+H]⁺.

Part 3: Data Interpretation and Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Reaction Insufficient temperature.Increase reaction temperature. Ensure proper heating and stirring.
Base is not strong enough.For N-nucleophiles, try a stronger base like NaH (use an aprotic solvent like THF/DMF).
Nucleophile is not reactive enough.Catalyze the reaction (e.g., with CuI for certain cross-couplings) or use a more reactive derivative of the nucleophile.
Multiple Products (Side Reactions) Reaction temperature is too high.Lower the temperature and increase the reaction time.
Competing reaction sites.Use protecting groups if the nucleophile has other reactive functional groups.
Purification Difficulties Product and starting material have similar polarity.Ensure the reaction goes to completion by monitoring with TLC. Optimize the chromatography mobile phase for better separation.
Product is an oil or difficult to crystallize.Purify by column chromatography. If an oil, try triturating with a non-polar solvent like hexane or ether to induce solidification.

Conclusion

This compound is a powerful and versatile electrophile for the synthesis of diverse heterocyclic structures.[14] The protocols described herein for SNAr reactions with N-nucleophiles represent foundational methods that can be adapted for a wide range of amines, thiols, alcohols, and other nucleophiles.[15][16] By leveraging this key intermediate, researchers can efficiently generate novel compound libraries for screening in drug discovery programs, continuing the legacy of the phthalazine scaffold as a source of potent therapeutic agents.[13]

References

  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. URL: https://www.jocpr.
  • Phthalazine CAS 253-52-1: Applications in Pharmaceutical Synthesis. Tejapharm. URL: https://www.tejapharm.
  • Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30654221/
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. ResearchGate. URL: https://www.researchgate.
  • An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. URL: https://journaljpri.com/index.php/JPRI/article/view/30189
  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31401008/
  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/33157344/
  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/12026986/
  • Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. ResearchGate. URL: https://www.researchgate.net/publication/371077189_Role_of_Pharmacological_Active_Phthalazine_Scaffolds_in_Medicinal_Chemistry_A_Mini-Review
  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. ResearchGate. URL: https://www.researchgate.net/publication/346808771_Synthetic_and_medicinal_chemistry_of_phthalazines_Recent_developments_opportunities_and_challenges
  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). ResearchGate. URL: https://www.researchgate.net/publication/11380894_Nucleophilic_Aromatic_Substitution_Reactions_of_Chloroazines_with_Bisulfide_HS-and_Polysulfides_S_n_2-_
  • SAFETY DATA SHEET - 1-Chlorophthalazine. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/40446
  • Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4). ResearchGate. URL: https://www.researchgate.net/figure/Scheme-1-Synthesis-of-1-chloro-4-246-trimethylphenylphthalazine-4_fig1_323204945
  • SAFETY DATA SHEET - 1-Chlorophthalazine. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC382240050
  • 1-Chlorophthalazine PubChem CID 160793. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/160793
  • Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE.org. URL: https://www.iiste.org/Journals/index.php/CMR/article/view/17094
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-novel-phthalazine-derivatives-as-potential-anticancer-agents-from-1-chloro-4-4-phenoxyphenylphthalazine.pdf

Sources

Application Notes & Protocols: A Guide to the Industrial Scale-Up Synthesis of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Chloro-6-methoxyphthalazine, a critical intermediate in the pharmaceutical industry. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust and validated methodology for transitioning from laboratory-scale synthesis to industrial production. This guide emphasizes safety, efficiency, and scalability, addressing the core challenges of large-scale chemical manufacturing. We will delve into the mechanistic underpinnings of the synthetic route, provide detailed, step-by-step protocols, and present critical process parameters in a clear, tabular format.

Introduction: The Significance of this compound

This compound serves as a pivotal building block in the synthesis of a variety of pharmacologically active compounds. Its unique chemical architecture, featuring a reactive chloro-substituent and an electron-donating methoxy group, makes it a versatile synthon for the construction of complex heterocyclic systems. Phthalazine derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, anticonvulsant, antihypertensive, and anticancer properties.[1][2] The efficient and cost-effective production of this intermediate is therefore a critical step in the drug development pipeline.

The primary challenge in scaling up the synthesis of this compound lies in handling hazardous reagents, controlling reaction exotherms, and ensuring high purity of the final product. This guide aims to provide a comprehensive solution to these challenges, drawing upon established chemical principles and industry best practices.

Synthetic Pathway Overview

The most common and industrially viable route to this compound proceeds in two key stages:

  • Formation of 6-methoxyphthalazin-1(2H)-one: This initial step involves the condensation of 3-methoxybenzaldehyde with hydrazine.

  • Chlorination of 6-methoxyphthalazin-1(2H)-one: The intermediate phthalazinone is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the desired product.

This two-step process offers a reliable and scalable pathway to the target molecule. The choice of starting materials is guided by their commercial availability and relatively low cost, a crucial consideration for industrial applications.

Detailed Process Chemistry and Rationale

Step 1: Synthesis of 6-methoxyphthalazin-1(2H)-one

The synthesis begins with the reaction of 3-methoxybenzaldehyde with hydrazine hydrate. This reaction is a classic condensation reaction that proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to form the stable phthalazinone ring system.

Reaction Mechanism:

reaction_mechanism_step1 cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product R1 3-Methoxybenzaldehyde I1 Hydrazone Intermediate R1->I1 Condensation R2 Hydrazine Hydrate R2->I1 P1 6-methoxyphthalazin-1(2H)-one I1->P1 Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of 6-methoxyphthalazin-1(2H)-one.

Causality of Experimental Choices:

  • Solvent: A high-boiling point solvent such as ethylene glycol or diethylene glycol is typically employed to facilitate the high temperatures required for the cyclization step.

  • Reaction Temperature: The reaction is initially conducted at a lower temperature to control the formation of the hydrazone intermediate, followed by heating to a higher temperature (typically 120-150°C) to drive the cyclization to completion.

  • Work-up: The product is typically isolated by cooling the reaction mixture and precipitating the product by the addition of water. The crude product can then be purified by recrystallization.

Step 2: Synthesis of this compound

The second and final step involves the conversion of the lactam functionality of 6-methoxyphthalazin-1(2H)-one into the corresponding chloro-derivative using phosphorus oxychloride (POCl₃).

Reaction Mechanism:

reaction_mechanism_step2 cluster_reactants Reactants cluster_products Product R1 6-methoxyphthalazin-1(2H)-one P1 This compound R1->P1 Chlorination R2 Phosphorus Oxychloride (POCl₃) R2->P1

Caption: Chlorination of 6-methoxyphthalazin-1(2H)-one to yield this compound.

Causality of Experimental Choices:

  • Reagent: Phosphorus oxychloride is a powerful chlorinating agent that is highly effective for this transformation. It is crucial to use an excess of POCl₃ to ensure complete conversion.

  • Solvent: The reaction is often carried out using POCl₃ as both the reagent and the solvent. In some cases, a high-boiling inert solvent such as toluene or xylene may be used.

  • Temperature Control: This reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The addition of 6-methoxyphthalazin-1(2H)-one to POCl₃ should be done portion-wise at a controlled temperature.

  • Work-up: The reaction mixture is carefully quenched by pouring it onto ice-water. This step must be performed with extreme caution in a well-ventilated fume hood due to the violent reaction of POCl₃ with water, which liberates toxic hydrogen chloride gas.[3][4] The product is then extracted with a suitable organic solvent.

Industrial Scale-Up Considerations and Process Optimization

Transitioning from a laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

ParameterLaboratory Scale (grams)Industrial Scale (kilograms)Rationale for Scale-Up Adaptation
Reaction Vessel Round-bottom flaskGlass-lined or stainless steel reactorDurability, heat transfer, and corrosion resistance are critical for large-scale operations.
Heating/Cooling Heating mantle, ice bathJacketed reactor with thermal fluidPrecise and uniform temperature control is essential for managing exotherms and ensuring consistent product quality.
Reagent Addition Manual additionMetering pumpsControlled and gradual addition of reagents is crucial for safety and reaction control, especially for exothermic reactions.
Stirring Magnetic stirrerOverhead mechanical stirrerEfficient mixing is necessary to ensure homogeneity and effective heat transfer in large reaction volumes.
Work-up/Quenching Manual pouringControlled addition via transfer linesSafe and controlled quenching of reactive mixtures is paramount to prevent accidents and ensure operator safety.
Product Isolation FiltrationCentrifugation, filtration/drying unitsEfficient and automated solid-liquid separation and drying are necessary for high-throughput production.
Solvent Handling Open benchClosed systems with vapor recoveryMinimizes solvent emissions, improves operator safety, and reduces environmental impact.

Detailed Experimental Protocols

Safety Precautions

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [3][5][6] All operations involving POCl₃ must be conducted in a well-ventilated chemical fume hood.[3][5] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), a lab coat, and safety goggles with a face shield, must be worn at all times.[4][5] Emergency eyewash stations and safety showers must be readily accessible.[3][7]

Step-by-Step Synthesis Workflow

synthesis_workflow cluster_step1 Step 1: Synthesis of 6-methoxyphthalazin-1(2H)-one cluster_step2 Step 2: Synthesis of this compound S1_1 Charge reactor with 3-methoxybenzaldehyde and ethylene glycol S1_2 Slowly add hydrazine hydrate at controlled temperature S1_1->S1_2 S1_3 Heat reaction mixture to 120-150°C S1_2->S1_3 S1_4 Monitor reaction completion by TLC/HPLC S1_3->S1_4 S1_5 Cool reaction mixture and precipitate product with water S1_4->S1_5 S1_6 Isolate and dry the crude 6-methoxyphthalazin-1(2H)-one S1_5->S1_6 S2_3 Portion-wise addition of 6-methoxyphthalazin-1(2H)-one S1_6->S2_3 Intermediate Product S2_1 Charge reactor with phosphorus oxychloride (POCl₃) S2_2 Cool POCl₃ to 0-5°C S2_1->S2_2 S2_2->S2_3 S2_4 Allow reaction to warm to room temperature and then heat to reflux S2_3->S2_4 S2_5 Monitor reaction completion by TLC/HPLC S2_4->S2_5 S2_6 Carefully quench reaction mixture onto ice-water S2_5->S2_6 S2_7 Extract product with an organic solvent (e.g., dichloromethane) S2_6->S2_7 S2_8 Wash, dry, and concentrate the organic layer S2_7->S2_8 S2_9 Purify the crude product by recrystallization or column chromatography S2_8->S2_9

Caption: Step-by-step workflow for the industrial synthesis of this compound.

In-Process Controls and Analytical Methods

To ensure the quality and consistency of the final product, it is essential to implement in-process controls and utilize appropriate analytical methods.

AnalysisMethodPurposeAcceptance Criteria
Starting Material Purity GC, HPLCTo ensure the quality of raw materials.>98%
Reaction Monitoring TLC, HPLCTo track the progress of the reaction and determine the endpoint.Starting material <1%
Intermediate Purity HPLC, NMRTo assess the purity of the isolated intermediate.>95%
Final Product Purity HPLC, GC-MSTo determine the purity of the final product.>99%
Residual Solvent Analysis Headspace GCTo quantify the amount of residual solvents in the final product.As per ICH guidelines
Structural Confirmation ¹H NMR, ¹³C NMR, Mass SpectrometryTo confirm the chemical structure of the final product.Consistent with the expected structure

Conclusion

The successful scale-up of the synthesis of this compound is a critical endeavor for the pharmaceutical industry. The protocols and guidelines presented in this document provide a comprehensive framework for achieving this goal in a safe, efficient, and reproducible manner. By understanding the underlying chemical principles, adhering to strict safety protocols, and implementing robust process controls, researchers and manufacturers can ensure the high-quality production of this vital chemical intermediate.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride.
  • Loba Chemie. (2015). Phosphorus Oxychloride Extra Pure MSDS.
  • Air Liquide. (n.d.). Phosphorus Oxychloride Safety Data Sheet.
  • LookChem. (n.d.). 1-Chloro-6,7-dimethoxy-phthalazine Suppliers.
  • El-Gaby, M. S. A., et al. (2015). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine precursor. ResearchGate.
  • Singh, S., & Kumar, N. (2017).
  • Royal Society of Chemistry. (2010). Analytical Methods.
  • Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Der Pharma Chemica. (n.d.). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • Yamashita, M., et al. (2014). Selective and Gram-Scale Synthesis of[8]Cycloparaphenylene. ResearchGate.
  • Google Patents. (n.d.). CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • National Institutes of Health. (n.d.). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts.

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Application Notes & Protocols: Synthesis of S-Glycosides using 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of S-Glycosides and the Role of Phthalazine Scaffolds

S-glycosides, carbohydrate analogs where the anomeric oxygen is replaced by a sulfur atom, are of significant interest to researchers in medicinal chemistry and chemical biology.[1][2] Their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts makes them valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents.[2][3] The phthalazine core, a nitrogen-containing heterocyclic system, is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] The convergence of these two structural motifs, through the synthesis of S-glycosyl phthalazine derivatives, presents a compelling strategy for the development of novel drug candidates with potentially enhanced stability and biological activity.

This document provides a detailed guide for the synthesis of S-glycosides using 1-chloro-6-methoxyphthalazine as a key electrophilic partner. The protocol herein is designed to be a robust starting point for researchers, offering insights into the reaction mechanism, step-by-step experimental procedures, and troubleshooting advice.

Reaction Mechanism: Nucleophilic Substitution at the Anomeric Carbon

The formation of the S-glycosidic bond in this context proceeds via a nucleophilic substitution reaction. The glycosylation reaction is best understood as a continuum of SN1 and SN2 mechanisms.[7] In this specific application, the thiol group of a protected sugar derivative acts as the nucleophile, attacking the electron-deficient C1 carbon of the this compound. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the thiol to form a more potent thiolate nucleophile. The chloride ion serves as the leaving group, resulting in the formation of the desired S-glycoside.

The methoxy group at the 6-position of the phthalazine ring is an electron-donating group, which can subtly influence the reactivity of the C1 position. While it may slightly decrease the electrophilicity of the reaction center compared to an unsubstituted phthalazine, its presence can be leveraged for modulating the electronic properties and, potentially, the biological activity of the final S-glycoside product.

reaction_mechanism cluster_reactants Reactants cluster_process Process cluster_products Products reagents Reagents 1_chloro_6_methoxy This compound nucleophilic_attack Nucleophilic Attack (SNAr) 1_chloro_6_methoxy->nucleophilic_attack Electrophile thiosugar Thiosugar (R-SH) thiolate_formation Thiolate Formation thiosugar->thiolate_formation Proton Abstraction base Base (e.g., Et3N, K2CO3) base->thiolate_formation thiolate_formation->nucleophilic_attack Nucleophile s_glycoside S-Glycoside nucleophilic_attack->s_glycoside salt Salt (e.g., Et3N·HCl) nucleophilic_attack->salt

Caption: General reaction scheme for the synthesis of S-glycosides.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the synthesis of a representative S-glycoside using this compound and a protected thioglucose derivative. Researchers should consider this a starting point, and optimization of reaction conditions may be necessary for different sugar moieties.

Materials and Reagents
ReagentGradeSupplierNotes
This compound≥98%Commercial SourceStore in a desiccator.
2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranose≥98%Commercial SourceCan be synthesized from the corresponding glycosyl bromide.
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercial SourceDistill from CaH₂ before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceUse from a solvent purification system or over molecular sieves.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionACS GradeIn-house
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeCommercial Source
Silica Gel60 Å, 230-400 meshCommercial SourceFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Commercial Source
Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (10 mL).

  • Addition of Thiosugar: To the stirred solution, add 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose (1.1 mmol, 1.1 eq).

  • Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add triethylamine (1.5 mmol, 1.5 eq) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting materials and the appearance of a new, higher-Rf spot indicates product formation.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure S-glycoside.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and FT-IR).

experimental_workflow start Start setup 1. Reaction Setup (Inert Atmosphere) start->setup dissolve 2. Dissolve Reactants in Anhydrous DCM setup->dissolve add_base 3. Add Base (Et3N) at 0 °C dissolve->add_base react 4. Stir at RT (12-24h) add_base->react monitor 5. Monitor by TLC react->monitor workup 6. Aqueous Workup (NaHCO3) monitor->workup Reaction Complete extract 7. Extraction with DCM workup->extract dry 8. Dry and Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterization purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for S-glycoside synthesis.

Data Interpretation and Expected Results

Successful synthesis of the S-glycoside can be confirmed by a combination of spectroscopic methods:

  • ¹H NMR: The disappearance of the thiol proton (S-H) from the starting thioglucose derivative is a key indicator. The appearance of a new set of aromatic protons corresponding to the 6-methoxyphthalazine moiety and the characteristic signals for the acetylated sugar will be observed. The anomeric proton of the β-S-glycoside is expected to appear as a doublet with a large coupling constant (J ≈ 10 Hz).

  • ¹³C NMR: The anomeric carbon (C-1) of the S-glycoside will show a characteristic upfield shift compared to its O-glycoside counterpart. New signals corresponding to the carbons of the phthalazine ring will also be present.

  • HRMS: High-resolution mass spectrometry will provide the exact mass of the synthesized compound, confirming its molecular formula.

  • FT-IR: The spectrum will show the absence of the S-H stretching vibration and the presence of characteristic absorptions for the C=O of the acetate protecting groups and the aromatic C=N and C=C bonds of the phthalazine ring.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete reaction; inactive reagents.Ensure all reagents and solvents are anhydrous. Increase the reaction time or temperature. Consider using a stronger, non-nucleophilic base such as DBU.
Formation of multiple byproducts Side reactions due to impurities or incorrect stoichiometry.Purify starting materials before use. Carefully control the stoichiometry of the reagents, especially the base.
Difficulty in purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification technique like preparative HPLC.
Hydrolysis of protecting groups Presence of water or acidic/basic impurities during workup or purification.Ensure all workup steps are performed with high-quality reagents. Neutralize the reaction mixture carefully. Avoid prolonged exposure to silica gel during chromatography.

Safety Precautions

  • This compound and other chlorinated heterocyclic compounds should be handled with care as they are potential irritants and may be harmful if ingested or inhaled.

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Always work in a well-ventilated area and follow standard laboratory safety procedures.

Conclusion

The use of this compound provides a reliable and efficient route for the synthesis of novel S-glycosides. The resulting compounds, which combine the structural features of a stable glycosidic linkage and a biologically active phthalazine core, are promising candidates for further investigation in drug discovery and development programs. The protocol and guidelines presented here offer a solid foundation for researchers to explore the synthesis and applications of this interesting class of molecules.

References

  • Al-Tel, T. H. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(15), 4479.
  • Cipolla, L., et al. (2012). Chemoselective Glycosylation of Peptides through S-Alkylation Reaction. Chemistry - A European Journal, 18(38), 11923-11929.
  • Chemistry Steps. (n.d.). Glycosides.
  • van der Vorm, S., et al. (2018). S-Glycosides: synthesis of S-linked arabinoxylan oligosaccharides. Organic & Biomolecular Chemistry, 16(43), 8296-8304.
  • Codée, J. D. C., et al. (2013). Guidelines for O-Glycoside Formation from First Principles. The Journal of Organic Chemistry, 78(10), 4799-4827.
  • Khan Academy. (2014). Glycoside formation hydrolysis. YouTube.
  • van der Vorm, S., et al. (2018). S-Glycosides: synthesis of S-linked arabinoxylan oligosaccharides. Organic & Biomolecular Chemistry, 16(43), 8296-8304.
  • Al-Tel, T. H. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 26(15), 4479.
  • Badr, M. Z. A., et al. (1984). Substitution and Ring closure Reactions of Phthalazine Derivatives. Journal of Heterocyclic Chemistry, 21(2), 471-475.
  • Al-Tel, T. H. (2021). Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review. Molecules, 26(11), 3241.
  • Demchenko, A. V. (2019). Chemical O-Glycosylations: An Overview. Chemical Reviews, 119(13), 8031-8091.
  • Cardona, F., & Goti, A. (2007). Synthesis of C- and S-Glycosides. In Comprehensive Glycoscience (pp. 659-706). Elsevier.
  • Li, L., & Wang, L.-X. (2018). Chemoenzymatic Methods for the Synthesis of Glycoproteins. Chemical Reviews, 118(17), 8359-8413.
  • Al-Tel, T. H. (2021). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine precursor. Molecules, 26(16), 4983.
  • Bunce, R. A., et al. (2012). Efficient synthesis of selected phthalazine derivatives. Heterocyclic Communications, 18(3), 123-126.
  • Richard, C., et al. (2017). Synthesis of Glycosides by Glycosynthases. Molecules, 22(9), 1434.
  • Nauš, P., et al. (2020). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Beilstein Journal of Organic Chemistry, 16, 2696-2703.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-6-methoxyphthalazine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Introduction: The Importance of this compound

This compound is a key heterocyclic building block in medicinal chemistry. Phthalazine derivatives are known to possess a wide range of pharmacological activities, including use as anticancer, anti-inflammatory, and antihypertensive agents.[1][2] The chloro-substituent at the 1-position serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to build more complex molecular architectures. Therefore, a reliable and high-yielding synthesis of this intermediate is paramount for advancing drug discovery programs.

This guide focuses on the common two-step synthesis pathway, starting from the formation of 6-methoxyphthalazin-1(2H)-one, followed by its chlorination.

Synthetic Workflow Overview

The synthesis is typically a two-stage process. The first stage involves the cyclization of a suitable precursor with hydrazine to form the phthalazinone ring system. The second, and often most challenging stage, is the conversion of the phthalazinone to the target 1-chlorophthalazine using a chlorinating agent.

G cluster_0 Stage 1: Phthalazinone Formation cluster_1 Stage 2: Chlorination A 4-Methoxy-2-formylbenzoic acid or equivalent C 6-methoxyphthalazin-1(2H)-one A->C Reflux in solvent (e.g., Ethanol, Acetic Acid) B Hydrazine Hydrate (N₂H₄·H₂O) B->C E This compound C->E Heat/Reflux (POCl₃ as reagent and solvent) D Phosphorus Oxychloride (POCl₃) D->E

Caption: General two-stage synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis, providing explanations and actionable solutions.

Q1: My yield for the first step, the synthesis of 6-methoxyphthalazin-1(2H)-one, is low. What are the common causes?

Answer: Low yield in the formation of the phthalazinone ring is typically related to three factors: starting material quality, reaction conditions, or incomplete cyclization.

  • Starting Material Purity: The synthesis often starts from a 2-acylbenzoic acid derivative. Ensure the starting material is pure and free from isomeric impurities, which can lead to the formation of undesired products. The reaction of phthalic anhydrides with hydrazine hydrate is a common and effective method for creating the phthalazinone core.[3][4]

  • Reaction Conditions: The cyclization reaction with hydrazine is usually conducted under reflux in a protic solvent like ethanol or acetic acid.

    • Incomplete Reaction: If the reaction time is too short or the temperature is too low, you may isolate unreacted starting material. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is consumed.

    • Solvent Choice: Acetic acid can serve as both a solvent and a catalyst, often leading to cleaner reactions and easier workups compared to ethanol alone.[3]

  • Hydrazine Stoichiometry: While a slight excess of hydrazine hydrate is often used, a large excess can sometimes complicate purification. Start with approximately 1.1 to 1.2 molar equivalents.

Q2: What is the most effective chlorinating agent and what are the optimal conditions for converting 6-methoxyphthalazin-1(2H)-one to the final product?

Answer: Phosphorus oxychloride (POCl₃) is the most widely used and effective reagent for this transformation.[3][5] While other reagents like thionyl chloride (SOCl₂) can be used, POCl₃ often gives higher yields for this class of heterocycles. The reaction is typically performed using POCl₃ as both the reagent and the solvent.

The key to a high yield is managing the reaction temperature and time. A summary of optimized conditions is presented below.

ParameterRecommended ConditionRationale & Expert Insights
Reagent Phosphorus Oxychloride (POCl₃)Highly effective for converting the lactam to the chloro-derivative. Using it as a solvent ensures a high concentration of the reagent, driving the reaction to completion.
Stoichiometry 5-10 molar equivalents (or use as solvent)An excess is crucial. This ensures the reaction does not stall and helps to consume any trace amounts of water present in the starting material.
Temperature 90-110 °C (Reflux)The reaction requires thermal energy to proceed at a reasonable rate. Refluxing in POCl₃ (boiling point ~105 °C) provides a stable and effective reaction temperature.
Reaction Time 2-4 hoursReaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete when the starting phthalazinone is no longer visible.
Additives N,N-Dimethylformamide (DMF) (catalytic)A catalytic amount of DMF can sometimes accelerate chlorination reactions by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.[6] This can be particularly useful if the reaction is sluggish.
Q3: My chlorination reaction is stalled and TLC analysis shows a significant amount of unreacted starting material, even after several hours at reflux. How can I fix this?

Answer: This is a common and frustrating issue. The problem often lies with reagent quality or insufficient activation energy.

G Start Problem: Incomplete Chlorination Q1 Is the POCl₃ fresh? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was the starting material completely dry? A1_Yes->Q2 Sol1 Action: Use freshly distilled or a newly openned bottle of POCl₃. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature at reflux (~105°C)? A2_Yes->Q3 Sol2 Action: Dry the phthalazinone under high vacuum before reaction. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 Action: Consider adding a catalytic amount of DMF (e.g., 0.1 eq). A3_Yes->Sol4 Sol3 Action: Increase heating to ensure a steady reflux is maintained. A3_No->Sol3

Caption: Troubleshooting logic for incomplete chlorination reactions.

  • Reagent Quality: POCl₃ is highly hygroscopic and reacts with atmospheric moisture to form phosphoric acid and HCl, which reduces its efficacy. Always use a freshly opened bottle or freshly distilled POCl₃ for best results.

  • Water Contamination: The starting 6-methoxyphthalazin-1(2H)-one must be scrupulously dry. Any water present will consume at least one equivalent of POCl₃. Dry your starting material in a vacuum oven before use.

  • Insufficient Temperature: Ensure your reaction is genuinely at reflux. Use a sand bath or heating mantle with a thermometer to verify the temperature is above 100 °C.

  • Activation: As mentioned, adding a catalytic amount of a tertiary amide like DMF can sometimes push a sluggish reaction to completion.[7]

Q4: I am getting a good conversion, but my final product is impure. What are the likely byproducts and how can I avoid them?

Answer: Impurities often arise from the harsh reaction conditions or the workup procedure.

  • Unidentified Polar Impurities: These are often the result of product decomposition. The primary mechanism of decomposition is the hydrolysis of the chloro group back to the hydroxyl group of the phthalazinone. This happens if the product is exposed to water for extended periods during workup, especially at elevated temperatures or non-neutral pH. The solution is a rapid and cold workup (see Q5).

  • Dark-Colored Byproducts: Overheating or extending the reaction time unnecessarily can lead to charring and the formation of polymeric tars. Stick to the recommended reaction time and temperature, and monitor closely by TLC.

  • Starting Material: The most common impurity is simply unreacted 6-methoxyphthalazin-1(2H)-one. This can be removed by careful purification. A good purification method is recrystallization from a solvent like ethanol or isopropanol. If that fails, flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) is very effective.

Q5: My workup procedure seems to be reducing my yield. What is the best practice for quenching the reaction and isolating the pure this compound?

Answer: The workup is as critical as the reaction itself. The goal is to rapidly destroy the excess POCl₃ and precipitate the product while minimizing its contact time with the aqueous environment.

  • Cooling: After the reaction is complete (as confirmed by TLC), allow the mixture to cool to room temperature.

  • Quenching (Critical Step): The most effective method is to pour the reaction mixture slowly and carefully in a thin stream onto a large excess of crushed ice with vigorous stirring. This is a highly exothermic process and will generate HCl gas, so it must be performed in a well-ventilated fume hood.

  • Precipitation: The product, being organic and generally insoluble in water, should precipitate as a solid.

  • Neutralization: After the initial quench, slowly neutralize the acidic solution with a base like saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8. This helps to fully precipitate the product and neutralize residual acids.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Drying: Dry the isolated solid under vacuum. It can then be used as is or purified further by recrystallization.

Optimized Experimental Protocols

Safety First: These procedures involve hazardous materials. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations, especially those involving POCl₃, must be conducted in a certified chemical fume hood.

Protocol 1: Synthesis of 6-methoxyphthalazin-1(2H)-one
  • To a round-bottom flask equipped with a reflux condenser, add 4-methoxy-2-formylbenzoic acid (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material).

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the filter cake with cold water, followed by a small amount of cold ethanol.

  • Dry the white to off-white solid under vacuum to afford 6-methoxyphthalazin-1(2H)-one. The product is typically of high purity and can be used in the next step without further purification.

Protocol 2: Synthesis of this compound
  • In a fume hood, place the dry 6-methoxyphthalazin-1(2H)-one (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Carefully add phosphorus oxychloride (POCl₃) (at least 5 eq, or enough to act as a solvent).

  • Heat the mixture to reflux (approx. 105 °C) using a heating mantle and stir for 2-4 hours.

  • Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). The product spot should be less polar (higher Rf) than the starting material.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice and water.

  • Under vigorous stirring in the fume hood , slowly and carefully pour the reaction mixture onto the crushed ice.

  • Continue stirring for 30 minutes. A solid should precipitate.

  • Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is neutral (pH 7-8).

  • Collect the solid product by vacuum filtration.

  • Wash the solid extensively with cold water.

  • Dry the product under high vacuum. For higher purity, the crude material can be recrystallized from ethanol.

Analytical Characterization

To ensure the success of your synthesis, it is crucial to characterize the final product.

  • TLC: A quick check for reaction completion and purity.

  • ¹H NMR: Will confirm the structure by showing the characteristic aromatic protons and the methoxy singlet.

  • Mass Spectrometry (MS): Will show the correct molecular ion peak, confirming the mass of the product. The isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

By following these detailed guidelines and understanding the chemical principles behind each step, you will be well-equipped to overcome common challenges and achieve a high-yielding, efficient synthesis of this compound.

References

  • El-Hashash, M. A., et al. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine precursor. ResearchGate.
  • Google Patents. (2024). Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist. US20240002322A1.
  • IISTE.org. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research.
  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International.
  • Khan, I., et al. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry.
  • ResearchGate. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF.
  • ResearchGate. (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • PubMed Central (PMC). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • Journal of Pharmaceutical Research International. An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives.
  • ElectronicsAndBooks. The Preparation of Some Phthalazines and Related Substances1.
  • Google Patents. Synthetic method of 6-methoxy-1-tetralone. CN111333494A.
  • RSC Publishing. Analytical Methods.
  • MDPI. Fluorination vs. Chlorination: Effect on the Sensor Response of Tetrasubstituted Zinc Phthalocyanine Films to Ammonia.
  • PubMed. Phthalazinones 2: Optimisation and synthesis of novel potent inhibitors of poly(ADP-ribose)polymerase.
  • PubMed. Selective synthesis of 2,4-bis(O-methoxypolyethylene glycol)-6-chloro-s-triazine as a protein modifier.
  • ResearchGate. (PDF) Synthesis of 6H-1,2-oxazin-6-ones (microreview).
  • MDPI. Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors.
  • Google Patents. 2, 3-and 2, 6-dichloropyrazine by chlorination. US3291802A.
  • Google Patents. The chlorination of sucrose-6-ester. CN106573949B.
  • Cambridge Open Engage. Optimization of the Synthesis of Chloro Dodecachloro Boron Subphthalocyanine.
  • PubMed Central (PMC). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts.
  • ResearchGate. An Efficient Method for the Synthesis of 1-Chlorophenazines Based on the Selective Cathodic Reduction of 3,3,6,6-Tetrachloro-1,2-cyclohexanedione.
  • ResearchGate. (PDF) Synthesis of Chloro-Substituted 6H-Dibenzo[b,d]pyran-6-one Natural Products, Graphislactone G, and Palmariols A and B.

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Technical Support Center: Purification of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 1-Chloro-6-methoxyphthalazine via recrystallization. It is structured as a series of frequently asked questions and a troubleshooting guide to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique based on differential solubility. The core principle is that the solubility of most solids, including this compound, increases with temperature.[1] An ideal recrystallization solvent will dissolve the crude compound completely at a high temperature but only sparingly at a low temperature.[1][2] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are either much more soluble and remain in the cold solvent (the "mother liquor") or are insoluble and can be removed via hot filtration, are thus separated from the desired product.[3]

Q2: How do I select an appropriate solvent for recrystallizing this compound?

Solvent selection is the most critical step for a successful recrystallization.[1] The ideal solvent should meet several criteria:

  • High Solubility at High Temperatures: The solvent must dissolve the compound readily at or near its boiling point to create a saturated solution.[2][4]

  • Low Solubility at Low Temperatures: The compound should be poorly soluble in the solvent at room temperature or below to maximize crystal recovery upon cooling.[2][4]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to dissolve the compound but low enough to be easily removed from the purified crystals during drying.[4]

  • Chemical Inertness: The solvent must not react with this compound.[3][4]

  • Impurity Solubility Profile: Soluble impurities should remain dissolved in the solvent even at low temperatures, while insoluble impurities should not dissolve at all, even when hot.[2]

For phthalazine derivatives, a good starting point is to screen solvents with varying polarities. A related compound, l-Chloro-7-methoxyphthalazine, has been successfully recrystallized from carbon tetrachloride, suggesting that non-polar or moderately polar solvents may be effective.[5] Small-scale solubility tests in solvents like toluene, ethyl acetate, methanol, or ethanol are recommended.[3]

Q3: What safety precautions must be taken when working with this compound and recrystallization solvents?

Handling this compound and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All work should be performed inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[6][7]

  • Handling: Avoid skin and eye contact, ingestion, and inhalation of the compound.[8][9] In case of contact, rinse the affected area immediately with plenty of water.[6]

  • Fire Safety: Many organic solvents are flammable. Keep them away from heat, sparks, and open flames. Use heating mantles or steam baths for heating, not hot plates with exposed surfaces.[7][8]

  • Waste Disposal: Dispose of all chemical waste, including the mother liquor and any used filter paper, in appropriately labeled hazardous waste containers according to your institution's guidelines.[7]

Troubleshooting Guide

Q4: My yield of purified this compound is very low. What went wrong?

Low recovery is a common issue in recrystallization.[10] Several factors could be responsible:

  • Excess Solvent: This is the most frequent cause of poor yield.[10][11] Using too much hot solvent prevents the solution from becoming saturated upon cooling, leaving a significant amount of your product dissolved in the mother liquor.

    • Solution: Before discarding the mother liquor, you can test for dissolved product by dipping a glass rod in it and letting the solvent evaporate. If a solid residue forms, your compound is still in solution. Try boiling off some of the solvent to increase the concentration and cool the solution again to recover more crystals (a "second crop").[10] For future experiments, add the hot solvent in small portions just until the solid dissolves completely.[12]

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel, leading to significant loss.[10]

    • Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration and keep the solution at or near its boiling point throughout the process.

  • Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold can redissolve a portion of the purified product.[12]

    • Solution: Always use a minimal amount of ice-cold solvent for the final wash.

Q5: My compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the crude material is highly impure.[11]

  • Solution 1: Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystals over oil.[11]

  • Solution 2: Change Solvent System: If slow cooling fails, the chosen solvent may be unsuitable. Recover the compound by evaporating the solvent and attempt the recrystallization again with a different solvent, perhaps one with a lower boiling point.[10][11]

  • Solution 3: Use a Mixed-Solvent System: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Then, allow it to cool slowly.[2]

Q6: No crystals are forming, even after the solution has cooled completely. What should I do?

The absence of crystals in a cold solution often indicates supersaturation, where the compound remains dissolved beyond its normal saturation point.[11]

  • Solution 1: Induce Crystallization by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[11][12]

  • Solution 2: Add a Seed Crystal: If you have a small crystal of pure this compound, adding it to the supersaturated solution can act as a template and trigger rapid crystallization.[11][12]

  • Solution 3: Cool Further: Place the flask in an ice-salt bath to lower the temperature further, which will decrease the compound's solubility and may induce crystallization.[11]

  • Solution 4: Reduce Solvent Volume: As a last resort, if the solution is simply too dilute, you will need to evaporate some of the solvent and repeat the cooling process.[10][11]

Data Summary: Solvent Selection Parameters

SolventPolarityBoiling Point (°C)Suitability Notes
Toluene Non-polar111Good for non-polar compounds. Aromatic nature may aid in dissolving phthalazine ring.[13]
Ethyl Acetate Moderately Polar77A versatile solvent, often a good starting point for screening.[13]
Ethanol/Methanol Polar78 / 65May be too polar, but can be effective, especially in mixed-solvent systems with water or a non-polar solvent.[1]
Hexane/Heptane Non-polar69 / 98Likely to be a poor solvent ("anti-solvent"). Useful for mixed-solvent systems to induce precipitation.[13]
Carbon Tetrachloride Non-polar77Reported as a suitable solvent for a closely related analog (l-Chloro-7-methoxyphthalazine).[5] Caution: Highly toxic.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: In a small test tube, add ~50 mg of crude this compound. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is unsuitable. If it is insoluble, heat the mixture gently. A good solvent will dissolve the compound when hot but not when cold.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture with stirring (e.g., on a steam bath or in a heating mantle). Continue adding the minimum amount of near-boiling solvent until the compound just dissolves completely.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Place a piece of fluted filter paper in a stemless funnel resting on a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to remove the impurities. Rinse the original flask and the filter paper with a very small amount of hot solvent to recover any remaining product.[1]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling generally results in larger, purer crystals.[1][14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.[12]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.

Workflow Visualization

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_output Output Crude Crude Product Solvent Select Solvent Dissolve 1. Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (If Needed) Dissolve->HotFilt Cool 3. Slow Cooling & Crystallization HotFilt->Cool MotherLiquor Mother Liquor (Impurities) HotFilt->MotherLiquor Insoluble Impurities Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Ice-Cold Solvent Collect->Wash Collect->MotherLiquor Dry 6. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Recrystallization workflow for this compound.

References

  • Solvent Choice. Chemistry Teaching Labs - University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester.
  • Finding the best solvent for recrystallisation student sheet. RSC Education.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center.
  • Recrystallization. Unknown Source.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Recrystallisation and Yield : r/chemistry. Reddit.
  • Tips for maximizing yield, purity and crystal size during recrystallization. Chemistry Stack Exchange.
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  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research (JOCPR).
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. National Center for Biotechnology Information (PMC - NIH).
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  • 1-Chlorophthalazine. PubChem - NIH.
  • 4-chloro-6-methoxy-1-methylphthalazine (C10H9ClN2O). PubChemLite.
  • Chemical Properties of Benzene, 1-chloro-4-methoxy- (CAS 623-12-1). Cheméo.
  • 1-Chloro-4-[(chloromethoxy)methyl]benzene. PubChem.

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Technical Support Center: Overcoming Challenges in 1-Chloro-6-methoxyphthalazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-6-methoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered when using this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the causality behind experimental choices.

Part 1: General Handling and Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] The compound is a solid that can be sensitive to moisture and atmospheric oxygen over long periods, which could lead to gradual degradation and affect reaction outcomes. Ensuring the container is tightly sealed and stored in a refrigerator is crucial for maintaining its purity and reactivity.

Q2: What are the common impurities I should be aware of in the starting material?

A2: Commercially available this compound is generally of high purity (≥98%). However, potential impurities can arise from its synthesis, which often involves the chlorination of 6-methoxyphthalazin-1(2H)-one. Potential carry-over impurities could include the unreacted phthalazinone starting material or byproducts from over-chlorination. It is always best practice to confirm the purity of a new batch by NMR or LC-MS before starting a critical reaction sequence.

Q3: My reaction is not proceeding. Could the starting material be the issue?

A3: While possible, it's essential to first rule out other common factors. However, if you consistently observe a lack of reactivity across different reaction setups, consider the following:

  • Hydrolysis: Has the material been exposed to moisture for an extended period? The chloro group can slowly hydrolyze back to the corresponding phthalazinone, which is unreactive under typical cross-coupling conditions. You can detect the phthalazinone by LC-MS.

  • Supplier Quality: Purity can vary between suppliers. If in doubt, obtain a certificate of analysis or re-characterize the material in-house.

Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is an electron-deficient chloro-heterocycle. While this electronic nature is beneficial for some reactions, activating the C-Cl bond for palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig amination can be challenging and requires carefully optimized conditions.

2.1 Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, but heteroaryl chlorides often present unique challenges.

Q1: Why is my Suzuki-Miyaura coupling reaction showing low to no conversion?

A1: This is the most common issue. The primary cause is often inefficient activation of the C-Cl bond by the palladium catalyst. Unlike more reactive aryl bromides or iodides, aryl chlorides require a more electron-rich and sterically bulky ligand to facilitate the oxidative addition step.[2][3]

  • Catalyst System: A simple catalyst like Pd(PPh₃)₄ may be insufficient.[4] You need a more active system, typically a combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., SPhos, XPhos) or a pre-formed catalyst (e.g., XPhos Pd G3/G4).

  • Base and Solvent: The choice of base and solvent is critical. A common combination is an aqueous solution of a carbonate base (e.g., K₂CO₃, Cs₂CO₃) with a solvent like dioxane or toluene/ethanol.[2] The base is crucial for the transmetalation step.

  • Oxygen: Rigorous exclusion of oxygen is mandatory. De-gas your solvent and reaction mixture thoroughly (e.g., by bubbling with argon for 30 minutes) and maintain an inert atmosphere throughout the reaction. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

Q2: I am observing significant amounts of boronic acid homocoupling (Glaser coupling). How can I prevent this?

A2: Homocoupling is often a sign that the transmetalation/reductive elimination pathway is slow compared to side reactions of the boronic acid. This can be caused by:

  • Excess Oxygen: As mentioned, oxygen can promote homocoupling. Improve your de-gassing technique.

  • High Temperatures: While heat is needed, excessive temperatures can accelerate decomposition and homocoupling. Try running the reaction at a slightly lower temperature (e.g., 90-100 °C) for a longer period.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1-1.3 equivalents) but avoid a large excess, which can favor this side reaction.

Symptom / Observation Potential Cause Recommended Solution & Explanation
No Reaction: Only starting materials observed by TLC/LC-MS.1. Inactive Catalyst: The Pd(0) species has not formed or has been deactivated.Solution: Switch to a more robust ligand like SPhos or XPhos with Pd₂(dba)₃. Alternatively, use an air-stable pre-catalyst like XPhos Pd G4. Ensure rigorous de-gassing of the solvent and reaction mixture.[4]
2. Incorrect Base: The base may be too weak or insoluble.Solution: Switch to a stronger or more soluble base. Cs₂CO₃ is often more effective than K₂CO₃. Adding a small amount of water or ethanol can help solubilize the base and facilitate the reaction.[5]
Low Yield (<30%): Incomplete conversion after extended time.1. Poor C-Cl Activation: The chosen ligand is not electron-rich enough.Solution: Increase the electron density on the palladium center. Ligands like SPhos or RuPhos are specifically designed for activating challenging C-Cl bonds.[6]
2. Decomposition: The boronic acid or product is degrading at high temperature.Solution: Monitor the reaction at an intermediate time point. If conversion stalls and byproducts appear, reduce the reaction temperature and increase the reaction time.
Byproduct Formation: Significant boronic acid homocoupling or dehalogenation of starting material.1. Slow Reductive Elimination: The final step of the catalytic cycle is sluggish.Solution: A bulkier ligand can accelerate reductive elimination. Ensure the reaction is not overheated.
2. Hydrolysis of Boronic Acid: The boronic acid is degrading before it can transmetalate.Solution: Use fresh, high-purity boronic acid. You can also try using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

This protocol uses a modern, highly active catalyst system suitable for this substrate.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add de-gassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 mixture by volume) via syringe. The mixture should be a suspension.

  • Catalyst Addition: Add the catalyst, for example, SPhos Pd G3 (0.01-0.03 equiv., 1-3 mol%), to the vial under a positive pressure of argon.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-Cl) Pd0->OxAdd + Ar-Cl Pd0_label Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-Ar') OxAdd->Transmetal + Ar'B(OH)₂ (Base) OxAdd_label Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product Transmetal_label

Caption: Suzuki-Miyaura catalytic cycle for aryl chlorides.

2.2 Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is the go-to method for coupling amines with aryl halides. As with Suzuki couplings, the choice of catalyst and base is paramount for success with this compound.[7]

Q1: My Buchwald-Hartwig amination is failing. What is the most likely reason?

A1: The top two reasons are an inappropriate base or an unsuitable ligand.

  • Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine (or the N-Pd complex). Sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. Weaker bases like carbonates are generally ineffective.[8]

  • Ligand: The ligand must be carefully chosen. Bulky biarylphosphine ligands (the "Buchwald ligands") are essential for promoting both the oxidative addition and the final reductive elimination step.[6] For chloro-heterocycles, ligands like BrettPhos or RuPhos are often excellent choices.

Q2: I'm trying to couple a primary amine, but I'm getting dialkylation or other side products. How can I improve selectivity?

A2: Coupling primary amines can be challenging.

  • Ligand Choice: Certain ligands are specifically designed to minimize side reactions with primary amines. BrettPhos is a well-regarded ligand for this purpose.[8]

  • Reaction Conditions: Lowering the reaction temperature can sometimes improve selectivity. Also, ensure you are using the correct stoichiometry (typically a slight excess of the amine).

  • Base Strength: Using a slightly weaker base, if tolerated, may reduce the concentration of the highly reactive free amide anion, potentially minimizing side reactions.

Symptom / Observation Potential Cause Recommended Solution & Explanation
No Reaction: Starting materials remain unchanged.1. Base is too weak: The amine is not being deprotonated effectively.Solution: Switch from carbonate or phosphate bases to a strong alkoxide like NaOt-Bu or K₃PO₄ (in some cases). Ensure the base is fresh and anhydrous.
2. Ligand is unsuitable: The catalyst is not active enough for C-Cl activation.Solution: Use a modern Buchwald ligand. For electron-deficient heterocyles, RuPhos or BrettPhos are excellent starting points. Use a pre-formed catalyst (e.g., BrettPhos Pd G3) for reliability.
Low Yield & Dark Color: Reaction turns black with little product formation.1. Catalyst Decomposition: The palladium catalyst is precipitating as palladium black.Solution: This often happens when the ligand cannot sufficiently stabilize the palladium species. Ensure the ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1 if not using a pre-catalyst). Check for impurities in the amine or solvent.
Dehalogenation: The chloro group is replaced by hydrogen.1. Side reaction: This can occur in the presence of a hydride source.Solution: Ensure the amine is pure. Some bases or additives can act as hydride donors under certain conditions. Lowering the reaction temperature may help.
  • Preparation: In a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 equiv.) and the strong base (e.g., NaOt-Bu, 1.4 equiv.) to an oven-dried vial.

  • Reagent Addition: In the glovebox, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add anhydrous, de-gassed solvent (e.g., toluene or dioxane) to the vial.

  • Reaction: Seal the vial tightly and heat to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours.

  • Monitoring: Follow the reaction's progress by LC-MS.

  • Workup: After cooling, carefully quench the reaction by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography.

Buchwald_Hartwig_Workflow start Start: Reagents prep 1. Glovebox Prep (Add Catalyst & Base) start->prep reagents 2. Add Ar-Cl & Amine prep->reagents solvent 3. Add Anhydrous, De-gassed Solvent reagents->solvent reaction 4. Seal & Heat (80-110 °C) solvent->reaction monitor 5. Monitor by LC-MS reaction->monitor monitor->reaction Incomplete workup 6. Quench & Extract monitor->workup Complete purify 7. Column Chromatography workup->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the phthalazine ring makes it susceptible to direct nucleophilic aromatic substitution (SNAr). This can be a simpler, palladium-free alternative for introducing N, O, or S-based nucleophiles.

Q1: My SNAr reaction with an amine nucleophile is slow and requires very high temperatures. Is this normal?

A1: Yes, this can be expected. While the phthalazine ring is activated, the chloro group is not as good a leaving group as, for example, a fluoro or nitro group in other systems. To achieve reasonable reaction rates, you often need forcing conditions (high heat, >120 °C) or the use of a polar aprotic solvent like DMSO or NMP to stabilize the charged intermediate (Meisenheimer complex). Some reactions have been shown to proceed well in refluxing n-butanol or dioxane.[9][10]

Q2: I am getting a significant amount of a hydrolyzed byproduct (6-methoxyphthalazin-1(2H)-one). How can I avoid this?

A2: This indicates the presence of water in your reaction.

  • Anhydrous Conditions: Use anhydrous solvents and ensure your nucleophile is as dry as possible. If using an amine salt (e.g., hydrochloride), you must add a non-aqueous base to free the amine.

  • Nucleophile Choice: If your nucleophile is used in an aqueous solution (e.g., sodium azide), hydrolysis can be a competing pathway. You may need to adjust the stoichiometry or reaction time to favor the desired reaction before hydrolysis takes over.

Q3: Can I use oxygen-based nucleophiles like alkoxides?

A3: Yes, O-nucleophiles can displace the chloride. Reactions with alkoxides (e.g., sodium methoxide) or phenoxides are common. The key is to use a polar aprotic solvent like DMF or DMSO and ensure anhydrous conditions to prevent the formation of the undesired phthalazinone.

References
  • IISTE. Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents.
  • Reddit. Failed suzuki coupling, any suggenstions?.
  • Google Patents. Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.
  • KCIL Chemofarbe Group. Challenges In Suzuki Coupling Reaction.
  • ResearchGate. Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • Der Pharma Chemica. Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine.
  • ResearchGate. (PDF) Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • ElectronicsAndBooks. The Preparation of Some Phthalazines and Related Substances1.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
  • Reddit. Struggling with Suzuki Reaction.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides.
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

Sources

Technical Support Center: Optimization of Suzuki Coupling for 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 1-Chloro-6-methoxyphthalazine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C bond formation with this specific, and often challenging, heterocyclic halide. As an electron-deficient N-heterocycle, phthalazine presents unique challenges, including potential catalyst inhibition and the low reactivity of the C-Cl bond.[1][2]

This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and systematically optimize your reaction conditions for maximum yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with this compound failing or giving very low yields?

A1: This is a common challenge. The primary bottleneck is the oxidative addition of the palladium catalyst into the C-Cl bond. Aryl chlorides are significantly less reactive than bromides or iodides.[3][4][5] Furthermore, the nitrogen atoms on the phthalazine ring can act as Lewis bases and coordinate to the palladium center, effectively poisoning the catalyst and hindering its activity.[1][2] Success requires a highly active catalyst system tailored for this substrate class.

Q2: What is the best "go-to" catalyst and ligand combination to start with?

A2: For challenging heteroaryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[6] You should start with a modern, highly active system. A combination of a palladium precatalyst like Pd₂(dba)₃ or an air-stable Buchwald Precatalyst (e.g., XPhos Pd G3 ) with a bulky, electron-rich biarylphosphine ligand like SPhos or XPhos is the industry standard and a highly recommended starting point.[6][7] These ligands accelerate the rate-limiting oxidative addition step.[6]

Q3: Which base should I choose?

A3: The base is critical for the transmetalation step. For difficult couplings, stronger inorganic bases are generally more effective.[7] Potassium phosphate (K₃PO₄) is an excellent first choice, as it has proven effective in numerous challenging couplings.[7][8] Cesium carbonate (Cs₂CO₃) is also a very strong option. Avoid weaker bases like sodium bicarbonate unless you have a specific reason to use them.

Q4: I see a significant amount of my this compound being converted back to 6-methoxyphthalazine. What is happening?

A4: You are observing a dehalogenation (or hydrodehalogenation) side reaction, where the chlorine atom is replaced by a hydrogen.[9] This occurs when a palladium-hydride (Pd-H) species is formed, which then reductively eliminates the dehalogenated product.[3] See the detailed troubleshooting section below for mitigation strategies.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a cause-and-solution format.

Issue 1: Low to No Product Yield with Starting Material Unconsumed

This indicates a fundamental problem with reaction initiation, most likely a failure in the catalytic cycle's first step.

Potential Cause 1: Insufficient Catalyst Activity

The oxidative addition of Pd(0) into the C-Cl bond is the rate-determining step and requires a highly electron-rich and sterically accessible catalyst.

  • Solution:

    • Upgrade Your Ligand: If you are using simple phosphines like PPh₃, switch to a bulky, electron-rich biaryl phosphine ligand (e.g., SPhos, XPhos, RuPhos) or a suitable N-heterocyclic carbene (NHC) ligand.[6][7] These ligands promote the difficult oxidative addition.

    • Use a Precatalyst: Instead of Pd(OAc)₂ or PdCl₂, which require an in situ reduction to active Pd(0), use a modern, air-stable precatalyst like a Buchwald G3 or G4 Palladacycle. These generate the active L-Pd(0) species cleanly and efficiently, leading to more reproducible results.[3]

    • Increase Catalyst Loading: As a last resort for particularly stubborn couplings, you can increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.

Potential Cause 2: Inappropriate Base or Solvent System

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Solution:

    • Base Strength: Ensure your base is strong enough. K₃PO₄ (potassium phosphate) is often a superior choice to K₂CO₃ (potassium carbonate) for heteroaryl chlorides.[7][10]

    • Solvent Selection: Use polar aprotic solvents that can help dissolve the reaction components. Common choices include 1,4-Dioxane , Toluene , or THF , often with a small amount of water (e.g., 10:1 ratio).[7] Water can aid in dissolving the inorganic base and accelerate transmetalation.[11][12] Ensure solvents are thoroughly degassed to remove oxygen.

Potential Cause 3: Low Reaction Temperature

Due to the high activation energy of C-Cl bond cleavage, sufficient thermal energy is required.

  • Solution:

    • Ensure your reaction is heated adequately. A typical temperature range for these couplings is 80-110 °C .[7] If using a lower-boiling solvent like THF, consider switching to dioxane or toluene to access higher temperatures.

G cluster_workflow Troubleshooting: Low Yield (Starting Material Unconsumed) start Low Yield & Unconsumed SM q_catalyst Is the Catalyst System Potent Enough? start->q_catalyst s_catalyst ACTION: 1. Use Buchwald Ligand (SPhos, XPhos). 2. Use G3/G4 Precatalyst. 3. Increase Catalyst Loading (to 5 mol%). q_catalyst->s_catalyst No q_conditions Are Base/Solvent/Temp Optimal? q_catalyst->q_conditions Yes s_conditions ACTION: 1. Switch to Stronger Base (K₃PO₄). 2. Use Dioxane or Toluene. 3. Increase Temperature (80-110 °C). q_conditions->s_conditions No

Caption: Workflow for addressing low yields with unconsumed starting material.

Issue 2: Significant Dehalogenation Side Product Observed

This occurs when the starting material is consumed but the primary product is the undesired 6-methoxyphthalazine, indicating a competing reduction pathway is dominant.

Potential Cause 1: Source of Hydride

The palladium-hydride species responsible for dehalogenation can form from various components in the reaction mixture.[3]

  • Solution:

    • Choice of Base: Avoid bases that can act as hydride sources, such as alkoxides or hydroxides, especially if the reaction is sluggish. Stick to non-hydridic bases like K₃PO₄ , Cs₂CO₃ , or K₂CO₃ .[10]

    • Solvent Purity: Protic solvents like alcohols can be hydride donors.[3] Ensure your aprotic solvents (dioxane, toluene) are of high purity and are not contaminated.

    • Boronic Acid Quality: Impurities in the boronic acid or protodeboronation (see Issue 3) can sometimes lead to pathways that favor dehalogenation. Ensure you are using high-purity boronic acid.

Potential Cause 2: Catalyst System Promotes Dehalogenation

Certain palladium-ligand combinations may have a higher propensity for generating Pd-H species.

  • Solution:

    • Screen Ligands: While bulky biarylphosphine ligands are excellent for the main reaction, if dehalogenation is severe, it is worth screening a few different options (e.g., compare SPhos vs. XPhos vs. an NHC-based system) to find a catalyst that minimizes this side reaction. Chloro-heterocycles are generally less prone to dehalogenation than their bromo or iodo counterparts, which is an advantage.[9][13][14]

Issue 3: Formation of Homo-coupling and Protodeboronation Byproducts

If you observe significant biaryl product from your boronic acid (Ar-Ar) or loss of the boronic acid moiety altogether, these side reactions are occurring.

Potential Cause 1: Presence of Oxygen

Oxygen is a primary culprit in promoting the oxidative homo-coupling of boronic acids.[1][3] It can also damage the Pd(0) catalyst.

  • Solution:

    • Thorough Degassing: This is non-negotiable. Degas your solvent vigorously before use. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or using 3-4 freeze-pump-thaw cycles.[9]

    • Maintain Inert Atmosphere: Assemble your reaction under an inert atmosphere (in a glovebox or using Schlenk line techniques). Ensure the reaction vessel is evacuated and backfilled with argon or nitrogen several times before adding reagents.[6][15]

Potential Cause 2: Protodeboronation of Boronic Acid

This is the cleavage of the C-B bond by a proton source (usually water), replacing the boron group with a hydrogen. It is a major pathway for boronic acid decomposition.[1]

  • Solution:

    • Use Anhydrous Conditions: While a small amount of water can be beneficial, excess water can accelerate protodeboronation.[6] Try running the reaction under strictly anhydrous conditions with a dry solvent and a finely powdered, dry base.

    • Use a Milder Base: If anhydrous conditions are not sufficient, a stronger base might be accelerating the decomposition. Consider screening a slightly milder base like K₂CO₃.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol boronate (Bpin) or a MIDA boronate . These are significantly more resistant to protodeboronation and can be used directly in the coupling reaction.

Recommended Starting Conditions & Protocols

Table 1: Recommended Screening Conditions
ParameterCondition A (Robust Start)Condition B (Anhydrous)
Aryl Halide This compoundThis compound
Boronic Acid Arylboronic Acid (1.2 equiv)Arylboronic Acid (1.2 equiv)
Pd Precatalyst XPhos Pd G3 (2 mol%)SPhos Pd G2 (2 mol%)
Base K₃PO₄ (2.0 equiv)Cs₂CO₃ (2.0 equiv, powdered)
Solvent 1,4-Dioxane / H₂O (10:1)Toluene (Anhydrous)
Temperature 100 °C110 °C
Atmosphere Argon or NitrogenArgon or Nitrogen
General Experimental Protocol (Condition A)
  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[15]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with argon three times to ensure all oxygen is removed.[6]

  • Catalyst Addition: Under a positive pressure of argon, add the XPhos Pd G3 precatalyst (0.02 equiv).

  • Solvent Addition: Prepare a 10:1 mixture of 1,4-Dioxane and water. Degas this mixture by bubbling argon through it for 30 minutes. Add the required volume of the degassed solvent to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via TLC, GC-MS, or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Cl(L₂) pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' pd2_trans->product reagents Ar-Cl reagents->pd2_complex boronic Ar'-B(OH)₂ boronic->pd2_trans base Base base->pd2_trans

Caption: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro. OUCI. [Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. [Link]
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]

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1-Chloro-6-methoxyphthalazine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Chloro-6-methoxyphthalazine

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with in-depth insights into the stability and degradation pathways of this important chemical intermediate. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, grounded in authoritative scientific principles.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound in synthetic protocols.

Question: My nucleophilic substitution reaction is resulting in low yields and a significant, more polar byproduct on my TLC plate. What is happening?

Answer: This is a frequent issue and almost always points to the premature degradation of your starting material through hydrolysis. The primary degradation pathway for this compound is the nucleophilic substitution of the C1-chloride by water, which forms 6-methoxyphthalazin-1(2H)-one.

Causality and Explanation: The phthalazine ring system, with its two electron-withdrawing nitrogen atoms, activates the C1-position for nucleophilic attack. The chlorine atom is a good leaving group, making the compound susceptible to substitution by even weak nucleophiles like water. This reaction is often accelerated by:

  • Trace moisture: In your solvent, reagents, or glassware.

  • Basic conditions: Hydroxide ions are much stronger nucleophiles than water, drastically increasing the rate of hydrolysis.[1][2]

  • Elevated temperatures: As with most reactions, higher temperatures increase the rate of hydrolysis.

The resulting product, 6-methoxyphthalazin-1(2H)-one, is significantly more polar due to the presence of the N-H bond and the carbonyl-like character of the C=O group, which explains its lower Rf value on a typical silica TLC plate.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware in an oven (120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: Use high-purity reagents and ensure any amine nucleophiles or bases are free of excess water.

  • Inert Atmosphere: Run your reaction under a blanket of Nitrogen or Argon to prevent atmospheric moisture from entering the reaction vessel.

  • Confirm Starting Material Purity: Before starting, run a TLC or ¹H NMR of your this compound to ensure it has not already partially degraded during storage.

Question: I am observing batch-to-batch variability in my reaction outcomes. Why might this be occurring?

Answer: Batch-to-batch inconsistency is often linked to the stability and handling of this compound. The compound's stability is highly dependent on its storage conditions. Improper storage can lead to a gradual accumulation of the hydrolysis byproduct, 6-methoxyphthalazin-1(2H)-one, meaning each batch may have a different effective purity.

Best Practices for Storage & Handling:

  • Vendor CoA: Always review the Certificate of Analysis (CoA) for a new batch.

  • Pre-use Check: Perform a quick purity check (TLC or melting point) before using the material, even from a sealed bottle.

  • Proper Storage: Store the compound under the conditions summarized in the table below to minimize degradation.

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of potential degradation reactions.
Atmosphere Inert gas (Argon/Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Light Amber vial / Dark locationProtects against potential photodecomposition.
Container Tightly sealed containerPrevents ingress of moisture.[3][4]

Frequently Asked Questions (FAQs)

Question: What are the primary degradation pathways for this compound?

Answer: The principal degradation pathway is hydrolysis , which is a specific form of nucleophilic aromatic substitution.[5][6] The chlorine at the C1 position is readily displaced by water or hydroxide ions. A secondary, though less common, concern under typical lab conditions is photodegradation .

  • Hydrolysis: This is the most significant pathway. The electron-deficient phthalazine ring facilitates the attack of a nucleophile (H₂O or OH⁻) on the carbon atom bearing the chlorine. This process is irreversible and leads to the formation of the inactive 6-methoxyphthalazin-1(2H)-one.

  • Photodegradation: Aromatic and heteroaromatic compounds can be susceptible to degradation upon exposure to UV light.[7] While specific data on this compound is not widely published, it is best practice to protect it from light to prevent the formation of potential radical species or other photoproducts.

Below is a diagram illustrating the primary hydrolysis pathway.

Hydrolysis_Pathway start This compound product 6-Methoxyphthalazin-1(2H)-one start->product Nucleophilic Substitution h2o H₂O (Moisture) h2o->product hcl HCl

Caption: Hydrolysis of this compound.

Question: How can I design an experiment to assess the stability of my sample?

Answer: A simple, accelerated stability study can provide valuable information about your sample's integrity under your specific experimental conditions. This typically involves exposing the compound to stress conditions (e.g., elevated temperature, presence of water) and monitoring its purity over time using a chromatographic method like HPLC or TLC.

Below is a workflow for a typical stability assessment.

Stability_Workflow prep Step 1: Sample Preparation Dissolve compound in relevant solvent. Prepare separate samples for each condition. t0 Step 2: Time Zero Analysis (T=0) Analyze a sample immediately via HPLC/TLC. This is your baseline purity. prep->t0 conditions Step 3: Incubation Store samples under test conditions: - Room Temp / Dark - 40°C / Dark - Room Temp / Ambient Light prep->conditions data Step 5: Data Comparison Compare purity (% area) at each time point to the T=0 baseline. Identify conditions causing degradation. t0->data analysis Step 4: Time Point Analysis Analyze each sample at set intervals (e.g., 6h, 12h, 24h, 48h). conditions->analysis analysis->data

Caption: Workflow for an accelerated stability study.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid method to check for the presence of the primary hydrolysis degradant.

  • Sample Preparation: Dissolve a small amount (~1 mg) of this compound in 0.5 mL of dichloromethane or ethyl acetate.

  • TLC Plate: Use a standard silica gel 60 F₂₅₄ plate.

  • Spotting: Carefully spot the sample solution onto the TLC plate baseline.

  • Elution: Develop the plate in a chamber with a suitable mobile phase. A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate. The optimal ratio may require adjustment.

  • Visualization: Visualize the plate under UV light (254 nm).

  • Interpretation:

    • Pure Sample: A single, well-defined spot should be observed.

    • Degraded Sample: An additional spot will appear at a lower Rf (closer to the baseline), corresponding to the more polar 6-methoxyphthalazin-1(2H)-one.

Protocol 2: Accelerated Stability Study using HPLC

This protocol provides quantitative data on the stability of the compound.

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Dilute this stock to create a working standard of ~50 µg/mL.

    • For the study, prepare a separate solution of ~50 µg/mL in the solvent system you wish to test (e.g., reaction solvent, buffer solution).

  • Time Zero (T=0) Analysis: Immediately inject the test sample into the HPLC system to establish the initial purity and peak area.

  • Incubation: Store the vial containing the remaining test solution under the desired stress condition (e.g., in a 40°C heating block).

  • Time-Point Injections: Inject the sample at predetermined intervals (e.g., 1, 4, 8, 24 hours).

  • Data Analysis:

    • Monitor the peak area of the this compound parent peak over time.

    • Observe the appearance and growth of any new peaks, particularly the hydrolysis product.

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Time Point% Parent Compound Remaining (Example)
0 hr100%
4 hr98.2%
8 hr95.1%
24 hr85.5%

References

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • El-Sayed, W. A., Ali, O. M., & Mohamed, A. M. (2020). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine. ChemistrySelect, 5(4), 1481-1488.
  • Clark, J. (2015). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Hydroxide Ions.
  • El-Gendy, Z., & El-Gharably, A. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2012(6), 384-397.
  • Dr Roe Chemistry. (2020, July 23). Halogenoalkanes - Understanding Nucleophilic Substitution (A2 Chemistry). YouTube.
  • PubChemLite. (n.d.). 4-chloro-6-methoxy-1-methylphthalazine (C10H9ClN2O).
  • PubChem. (n.d.). 1-Chloro-4-(4-methylphenyl)phthalazine.
  • Eawag. (n.d.). Chlorobenzene Degradation Pathway. Eawag-BBD.
  • Pasha, K., & Taylor, J. A. (2014). Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent. International Journal of Textile Science, 3(2), 29-32.
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.

Sources

Technical Support Center: Synthesis of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Chloro-6-methoxyphthalazine. This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges encountered during this synthetic procedure. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: The Synthetic Pathway - An Overview

The synthesis of this compound is typically achieved via a two-step process. The first step involves the formation of the phthalazinone ring system, yielding 6-methoxyphthalazin-1(2H)-one. The second, and often more challenging step, is the chlorination of this precursor. The most common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and, in many cases, the solvent.

Below is a diagram illustrating the general experimental workflow.

G cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Chlorination A Starting Materials (e.g., 4-methoxyphthalic anhydride or related keto-acid) C Cyclocondensation Reaction (Reflux in solvent like EtOH or Acetic Acid) A->C B Hydrazine Hydrate (N₂H₄·H₂O) B->C D 6-methoxyphthalazin-1(2H)-one (Precursor) C->D F Chlorination Reaction (Heat/Reflux) D->F E Phosphorus Oxychloride (POCl₃) E->F G Work-up (Quench with ice, neutralize) F->G H Purification (Crystallization/Chromatography) G->H I This compound (Final Product) H->I

Technical Support Center: Method Refinement for the Analysis of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the dedicated support center for the analysis of 1-Chloro-6-methoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot issues, refine your methods, and ensure the generation of robust, reliable data. The validation of analytical methods is a crucial activity in the pharmaceutical industry to ensure that the analytical procedure is suitable for its intended purpose.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is a heterocyclic aromatic compound. As a substituted phthalazine, it serves as a key building block or intermediate in the synthesis of various biologically active molecules and Active Pharmaceutical Ingredients (APIs).[2][3] Phthalazine derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and vasorelaxant properties.[2][4] Accurate and precise analysis is paramount to control the quality of raw materials, monitor reaction progress, quantify impurities, and ensure the final API meets stringent regulatory standards for safety and efficacy.

Q2: What are the primary analytical techniques for characterizing this compound?

A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment, quantitative analysis (assay), and impurity profiling due to its high resolution and sensitivity for non-volatile compounds.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile and semi-volatile impurities. It provides excellent separation and structural information from the mass spectrometer.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structure elucidation and confirmation. Both ¹H and ¹³C NMR are used to verify the chemical structure of the synthesized intermediate.

  • Mass Spectrometry (MS): Used in conjunction with chromatography (LC-MS or GC-MS) to confirm molecular weight and fragmentation patterns, aiding in identification.

Q3: What are the key chemical properties of this compound to consider during method development?

A3: Key properties include:

  • Molecular Formula: C₉H₇ClN₂O

  • Molecular Weight: 194.62 g/mol

  • Solubility: Generally soluble in polar organic solvents like methanol, acetonitrile, and DMSO. Solubility in less polar solvents like chloroform may be limited, and it is poorly soluble in water.

  • Stability: The molecule is susceptible to hydrolysis, particularly under basic conditions, which can cleave the chloro- group. It may also be sensitive to high temperatures and light, which can cause degradation.[6][7] Awareness of potential degradation pathways is critical for sample preparation and storage.

HPLC Method Troubleshooting Guide

High-Performance Liquid Chromatography is the workhorse for purity and assay determination. However, issues can arise. Here’s how to address them.

Q: Why am I observing poor peak shape (tailing or fronting) for my main peak?

A: Peak asymmetry can compromise integration accuracy and resolution. The causes for tailing and fronting are distinct.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system.[8]

    • Cause & Scientific Rationale: Unwanted interactions, most commonly with acidic residual silanol groups on the silica-based C18 column. The basic nitrogen atoms in the phthalazine ring can interact strongly with these sites.

    • Troubleshooting Steps:

      • Mobile Phase Modifier: Add a competitive base like 0.1% triethylamine (TEA) or a stronger buffer to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from the analyte.

      • Column Choice: Switch to a column with advanced end-capping or a hybrid particle technology (e.g., Ethylene Bridged Hybrid - BEH) to minimize exposed silanols.

      • Check for Overload: Inject a 10-fold dilution of your sample. If the peak shape improves, you are overloading the column. Reduce your sample concentration.[8]

      • Sample Solvent: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent. Dissolving it in a much stronger solvent can cause peak distortion.

  • Peak Fronting: This is typically a sign of column overload or a problem with how the sample is introduced onto the column.

    • Cause & Scientific Rationale: Injecting too much sample mass for the column to handle leads to a saturated stationary phase, causing molecules to travel faster, resulting in a leading edge.

    • Troubleshooting Steps:

      • Reduce Concentration: Systematically decrease the concentration of your sample until a symmetrical peak is achieved.

      • Reduce Injection Volume: If reducing concentration is not an option, lower the injection volume.

Q: My retention time is shifting between injections. What is the cause?

A: Retention time instability points to a problem with the system's ability to maintain consistent conditions.[9]

  • Cause & Scientific Rationale: The most common culprits are an unstable mobile phase or a malfunctioning pump. Changes in mobile phase composition, flow rate, or column temperature will directly affect retention.

  • Troubleshooting Steps:

    • Mobile Phase Degassing: Ensure your mobile phase is thoroughly degassed. Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow.

    • Check Pump Pressure: Monitor the pump pressure trace. If it is fluctuating wildly or cycling rhythmically, you may have a leak, a bad check valve, or a worn piston seal.

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This can take 10-20 column volumes.

    • Control Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause small but significant retention shifts.

Q: I am seeing ghost peaks or a drifting baseline. How can I fix this?

A: These issues are typically related to contamination or an unprepared system. A drifting or noisy baseline can obscure low-level signals.[8]

  • Cause & Scientific Rationale: Ghost peaks are often from contaminants in a previous injection eluting in the current run (carryover) or from contaminated solvents. Baseline drift can be caused by a dirty column, a contaminated detector cell, or an unequilibrated column.[9]

  • Troubleshooting Steps:

    • Run a Blank: Inject your sample solvent (blank). If you see the ghost peak, the contamination is in your solvent or the autosampler.

    • Strong Needle Wash: Program a strong needle wash in your autosampler method using a solvent that can fully dissolve your analyte (e.g., 50:50 Acetonitrile:Isopropanol).

    • Column Wash: If the baseline is consistently high or drifting, flush the column with a strong solvent (like 100% Acetonitrile or Isopropanol, ensuring miscibility) to remove strongly retained compounds.

    • Check Mobile Phase Quality: Use only high-purity, HPLC-grade solvents and freshly prepared mobile phases.

Workflow for General HPLC Troubleshooting

Below is a logical workflow to systematically identify and solve common HPLC problems.

HPLC_Troubleshooting start Problem Observed (e.g., Peak Tailing, RT Shift) sys_suit Step 1: Review System Suitability (Pressure, RT, Efficiency) start->sys_suit isolate Step 2: Isolate the Module sys_suit->isolate pump Pump/Mobile Phase (Flow Rate, Composition) isolate->pump injector Injector (Carryover, Leaks) isolate->injector column Column (Contamination, Degradation) isolate->column detector Detector (Dirty Cell, Lamp) isolate->detector cause Step 3: Identify Root Cause (e.g., Air Bubble, Contamination) pump->cause injector->cause column->cause detector->cause solution Step 4: Implement Solution (e.g., Degas, Clean, Replace) cause->solution end Problem Resolved solution->end

Caption: A systematic workflow for HPLC troubleshooting.

GC-MS Method Troubleshooting Guide

GC-MS is a powerful tool for analyzing this compound, especially for volatile impurities.

Q: Am I seeing thermal degradation of my compound in the GC inlet?

A: This is a common issue for halogenated or thermally labile compounds.

  • Cause & Scientific Rationale: The GC inlet is a high-temperature zone. Excessive heat can cause molecules to fragment or react before they even reach the column. For this compound, this could manifest as dehalogenation (loss of Cl) or other structural rearrangements.

  • Troubleshooting Steps:

    • Lower Inlet Temperature: Reduce the inlet temperature in 10-20°C increments (e.g., start at 250°C and go down to 220°C) and observe if the peak corresponding to the degradation product decreases.

    • Use a Deactivated Liner: Active sites (exposed glass) in the inlet liner can catalyze degradation. Use a high-quality, deactivated liner and replace it regularly.[10]

    • Faster Injection: Use a fast autosampler injection to minimize the time the analyte spends in the hot inlet.

Q: Why is my sensitivity low or irreproducible?

A: Low sensitivity can be due to sample loss, system contamination, or detector issues.[8]

  • Cause & Scientific Rationale: Active sites throughout the sample path (liner, column, connections) can irreversibly adsorb the analyte, especially at low concentrations. Leaks in the system allow air to enter, which can degrade the column's stationary phase and elevate baseline noise.

  • Troubleshooting Steps:

    • Check for Leaks: Use an electronic leak detector to check all fittings from the injector to the detector. Do not use liquid leak detectors as they can contaminate the system.[9]

    • Inlet Maintenance: Clean the injector and replace the liner, septum, and O-ring. Particulates from a cored septum can adsorb the analyte.[8][10]

    • Column Conditioning: Trim the first 10-15 cm from the front of the column. Non-volatile matrix components accumulate here and create active sites. Re-install and condition the column.

    • Verify MS Tune: Ensure the mass spectrometer is tuned correctly. A poor tune will result in low sensitivity across the mass range.

NMR Analysis & Sample Preparation

Q: I'm having trouble dissolving my sample for NMR analysis. What solvent should I use?

A: Solubility is key for high-quality NMR data.

  • Cause & Scientific Rationale: The polarity and crystalline nature of this compound dictate its solubility. While Chloroform-d (CDCl₃) is a common first choice, its relatively low polarity may not be sufficient for this heterocyclic system.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice for many phthalazine derivatives and other nitrogen-containing heterocycles due to its high polarity.[11]

    • Gentle Warming: Gently warming the sample in a water bath can aid dissolution.

    • Sonication: Using an ultrasonic bath for a few minutes can help break up solid particles and improve solubility.

Detailed Experimental Protocols

These protocols serve as a validated starting point for your analysis. Method validation provides documented evidence that a method is reliable for its intended purpose.[12]

Protocol 1: HPLC Purity and Assay Method

This method is designed for determining the purity and assay of this compound.

ParameterSettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reversed-phase chemistry provides good retention and selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the analyte.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 95% B over 15 minA gradient is used to elute potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 5 µLSmall volume to prevent column overload.
Detector UV at 254 nmAromatic systems like phthalazine have strong absorbance in the UV range.
Sample Prep 1.0 mg/mL in 50:50 Water:ACNDissolving in a solvent similar to the initial mobile phase ensures good peak shape.

Step-by-Step Procedure:

  • System Preparation: Set up the HPLC system according to the parameters in the table. Equilibrate the column with the initial mobile phase conditions (20% B) for at least 20 minutes or until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Water:Acetonitrile.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Analysis: Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability. Then, inject the sample solution.

  • System Suitability Criteria:

    • Tailing factor for the main peak: ≤ 1.5

    • Relative Standard Deviation (RSD) for peak area from replicate injections: ≤ 2.0%.[13]

Protocol 2: GC-MS Impurity Profile Method

This method is suitable for identifying volatile and semi-volatile impurities.

ParameterSettingRationale
Column DB-5ms or equivalent, 30m x 0.25mm ID, 0.25µm filmA low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column for separating a wide range of analytes.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas. Constant flow mode provides stable retention times.
Inlet Temp 250 °CBalances efficient volatilization with minimizing thermal degradation.
Injection Mode Split (20:1)A split injection prevents column overload and ensures sharp peaks for major components.
Oven Program 50°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)The temperature program separates compounds based on their boiling points.
MS Transfer 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source 230 °CStandard temperature for Electron Ionization (EI).
Ionization Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450A wide scan range to capture the parent ion and key fragments of the analyte and potential impurities.

Step-by-Step Procedure:

  • System Preparation: Install and condition the column. Perform a GC-MS system tune according to the manufacturer's instructions.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Review: Identify the main peak for this compound based on its retention time and mass spectrum. Search for other peaks in the chromatogram and analyze their mass spectra to tentatively identify impurities by comparing them to spectral libraries (e.g., NIST).

Guide to Method Validation

Employing validated analytical methods is essential for regulatory compliance and ensures reliable data for decision-making.[12] A validation protocol should be prepared before conducting experiments.[14]

Workflow for Analytical Method Validation (AMV)

This diagram outlines the key parameters that must be evaluated according to ICH guidelines.

AMV_Workflow cluster_core Core Validation Parameters (ICH Q2(R1)) cluster_quant Limit & Robustness specificity Specificity (Can you detect the analyte unequivocally?) linearity Linearity & Range (Is the response proportional to concentration?) specificity->linearity accuracy Accuracy (How close is the measured value to the true value?) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (Limit of Detection & Quantitation) precision->lod_loq robustness Robustness (How sensitive is the method to small changes?) lod_loq->robustness report Prepare Validation Report robustness->report protocol Develop Validation Protocol protocol->specificity

Caption: Key parameters for analytical method validation based on ICH guidelines.

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or excipients.[15] This is often demonstrated by analyzing spiked samples.

  • Linearity: Evaluated by creating a calibration curve with at least five concentration levels and determining the correlation coefficient (r²), which should typically be >0.999.[15]

  • Accuracy: Assessed by spiking a sample with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[15]

  • Precision:

    • Repeatability: The precision over a short interval, tested by analyzing multiple preparations of the same sample on the same day with the same instrument.[15]

    • Intermediate Precision: Assesses the variability when the method is used by different analysts, on different days, or with different instruments.[1][13]

  • Robustness: Involves making small, deliberate changes to method parameters (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase) to ensure the method's performance remains acceptable.[15]

References
  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Sangshetti, J., et al. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997.
  • PharmTech. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • da Silva, D. L., et al. (2015). Method validation in pharmaceutical analysis: from theory to practical optimization. Innovations in Pharmacy, 6(1).
  • Pelozo, M. F., et al. (2021). Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. Supplementary Information.
  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today.
  • Restek. (n.d.). GC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • BenchChem. (2025). Comparative Analysis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane Purity: A Guide to HPLC and GC-MS Techniques.
  • Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87.
  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation.
  • El-Sayed, M. A. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica, 6(3), 89-102.
  • SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems.
  • Phenomenex. (2025). GC Column Troubleshooting Guide.
  • ResearchGate. (n.d.). Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • Janicka, M., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(22), 5441.

Sources

Handling and storage of 1-Chloro-6-methoxyphthalazine to prevent hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Chloro-6-methoxyphthalazine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and use. The primary challenge in handling this compound is its susceptibility to hydrolysis, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions to prevent, identify, and resolve issues related to degradation.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, suggesting a logical sequence of steps to diagnose and rectify the problem.

Issue 1: Low or Inconsistent Reaction Yields

You're performing a reaction, such as a Suzuki or Buchwald-Hartwig coupling, where this compound is a key starting material, but the yield of your desired product is significantly lower than expected.

Possible Cause: The most probable cause is the degradation of the starting material via hydrolysis prior to or during the reaction. The C-Cl bond in the phthalazine ring, while part of an aromatic system, is susceptible to nucleophilic attack by water, leading to the formation of the inactive byproduct, 6-methoxyphthalazin-1(2H)-one.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Low Reaction Yield start Low reaction yield observed check_reagent 1. Verify Purity of Starting Material (TLC, ¹H NMR, LC-MS) start->check_reagent is_degraded Is the hydrolyzed byproduct (6-methoxyphthalazin-1(2H)-one) detected? check_reagent->is_degraded review_storage 2. Review Storage Protocol (Inert gas? Temp? Seal?) is_degraded->review_storage Yes review_handling 3. Review Handling Protocol (Dry glassware? Anhydrous solvents?) is_degraded->review_handling No, reagent is pure re_purify Option A: Re-purify reagent if salvageable (e.g., chromatography) review_storage->re_purify discard Option B: Discard degraded reagent review_storage->discard implement_changes 4. Implement Corrective Actions (See FAQs for best practices) review_handling->implement_changes re_purify->implement_changes discard->implement_changes rerun 5. Re-run Reaction with Pure Reagent and Improved Protocols implement_changes->rerun

Caption: Troubleshooting workflow for low reaction yields.

Diagnostic Steps:

  • Confirm Reagent Purity: Before use, always run a quick purity check.

    • Thin-Layer Chromatography (TLC): Spot your reagent against a fresh, unopened sample if available. The hydrolyzed product is more polar and will have a lower Rf value.

    • ¹H NMR Spectroscopy: Dissolve a small sample in a dry deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The hydrolyzed product will show a characteristic N-H proton signal, which is absent in the pure starting material.

  • Evaluate Reaction Conditions: Ensure all solvents are anhydrous and that the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[1][2] Any moisture in the solvents or atmosphere can readily hydrolyze the reagent.

Issue 2: Appearance of an Unexpected Byproduct

Your post-reaction analysis (LC-MS, NMR) shows a significant peak corresponding to a mass of 176.17 g/mol , which does not match your expected product.

Possible Cause: This mass corresponds to 6-methoxyphthalazin-1(2H)-one (C₉H₈N₂O₂), the direct product of hydrolysis of this compound (C₉H₇ClN₂O, MW: 194.62).

Identification and Mitigation:

Analytical MethodSignature of Hydrolyzed ByproductMitigation Strategy
LC-MS [M+H]⁺ = 177.06Use rigorous anhydrous techniques. If water is a required reagent or solvent, add the this compound last and at a low temperature to minimize premature hydrolysis.
¹H NMR Appearance of a broad N-H singlet (typically downfield). Shift in aromatic protons adjacent to the former C-Cl bond.Oven- or flame-dry all glassware immediately before use and cool under a stream of inert gas.[1] Use freshly distilled or commercially available anhydrous solvents.
FTIR Appearance of a C=O stretch (around 1650-1670 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).Handle the solid reagent in a glovebox or under a positive pressure of inert gas to prevent exposure to atmospheric moisture.[2]

Part 2: Frequently Asked Questions (FAQs)

This section provides preventative guidance based on the chemical principles governing the stability of this compound.

Q1. What is the chemical mechanism of hydrolysis for this compound?

Answer: The primary degradation pathway is a nucleophilic aromatic substitution reaction. Although aryl chlorides are typically less reactive than acyl or alkyl chlorides, the phthalazine ring system is electron-deficient due to the presence of two electronegative nitrogen atoms.[3][4] This electron deficiency makes the carbon atom attached to the chlorine susceptible to attack by a nucleophile like water.

Caption: Hydrolysis of this compound.

The reaction proceeds via the attack of water on the C-Cl bond, leading to the formation of a tetrahedral intermediate, which then eliminates a chloride ion (which becomes HCl) to yield the more thermodynamically stable 6-methoxyphthalazin-1(2H)-one (a cyclic amide or "lactam").

Q2. What are the definitive storage conditions for this compound?

Answer: To ensure long-term stability and prevent degradation, the compound must be protected from atmospheric moisture and stored at a controlled temperature.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon or Nitrogen).Prevents exposure to ambient moisture, which is the primary reactant for hydrolysis.
Temperature 2-8°C.[5][6][7]Reduces the kinetic rate of any potential degradation reactions. Do not store at room temperature for extended periods.
Container Tightly sealed vial, preferably with a PTFE-lined cap. For frequent access, use a bottle with a Sure/Seal™ septum.Provides a physical barrier against moisture ingress. A PTFE liner or septum provides better chemical resistance and sealing compared to other materials.
Location A desiccator cabinet (purged with inert gas) inside a refrigerator.Provides a secondary barrier against moisture and maintains the recommended temperature.
Q3. What is the standard protocol for handling this reagent in the lab?

Answer: Adherence to anhydrous and anaerobic techniques is critical. The following protocol outlines the best practices for weighing and dispensing the solid reagent.

Protocol: Handling this compound under Inert Atmosphere

G cluster_1 Handling Protocol prep 1. Preparation - Oven-dry all glassware/spatulas. - Cool under N₂/Ar stream. transfer 2. Transfer to Glovebox/Schlenk Line - Move sealed reagent bottle and  glassware into inert environment. prep->transfer weigh 3. Weighing - Unseal bottle only under N₂/Ar. - Weigh desired amount into flask. transfer->weigh reseal 4. Resealing - Tightly reseal reagent bottle. - Purge headspace with N₂/Ar before  tightening cap. weigh->reseal dissolve 5. Dissolution - Add anhydrous solvent to the flask  containing the reagent via syringe or cannula. reseal->dissolve proceed 6. Proceed with Reaction - Maintain inert atmosphere throughout. dissolve->proceed

Sources

Analytical challenges in the quantification of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical quantification of 1-Chloro-6-methoxyphthalazine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the analysis of this heterocyclic compound. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and adapt these methods effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the analytical strategy for this compound.

Q1: What are the critical physicochemical properties of this compound that influence analytical method development?

A1: Understanding the molecular structure of this compound is key to developing a robust analytical method. Its key features are:

  • Aromatic Heterocyclic Core: The phthalazine ring system is rich in π-electrons, making it an excellent chromophore for UV-Vis detection. The maximum absorption wavelength is likely to be in the 210-260 nm range, which provides a strong basis for detection.[1]

  • Halogenation (Chloro- group): The presence of a chlorine atom increases the molecule's hydrophobicity and can make it susceptible to nucleophilic substitution under certain conditions (e.g., high pH or reactive solvents).

  • Methoxy Group (-OCH₃): This electron-donating group can influence the molecule's polarity and UV spectrum.

  • Thermal Lability: Like many halogenated heterocyclic compounds, this compound may be prone to degradation at elevated temperatures, which is a critical consideration for Gas Chromatography (GC) analysis.[2]

Q2: Which primary analytical technique is recommended for quantifying this compound: HPLC or GC?

A2: High-Performance Liquid Chromatography (HPLC) is the recommended primary technique.[3] The compound's relatively high molecular weight and polar functional groups suggest it is a solid with low volatility, making it ideally suited for HPLC, particularly Reverse-Phase HPLC (RP-HPLC). This technique avoids the high temperatures of a GC inlet that could cause degradation.[2][3]

Gas Chromatography (GC) could be a secondary or complementary technique. However, due to the potential for thermal degradation, careful optimization of the inlet temperature is crucial.[4] Derivatization might be necessary to improve volatility and thermal stability, but this adds complexity to the sample preparation process.[2]

Q3: What are the likely impurities associated with this compound and how can they be identified?

A3: Impurities are typically derived from the synthetic pathway or subsequent degradation. Common synthesis of related chlorophthalazines involves the chlorination of a phthalazinone precursor.[5] Based on this, potential impurities include:

Impurity CategoryPotential CompoundLikely SourceIdentification Strategy
Starting Material 6-Methoxyphthalazin-1(2H)-oneIncomplete chlorination reaction.Compare retention time and mass spectrum with a reference standard.
By-product Isomers (e.g., 1-Chloro-X-methoxyphthalazine)Non-specific reactions during synthesis.High-resolution mass spectrometry (LC-MS) for mass confirmation; NMR for structural elucidation.
By-product Dichloro-methoxyphthalazine derivativesOver-reaction or presence of impurities in starting materials.Mass spectrometry will show a characteristic isotopic pattern for two chlorine atoms.
Degradation Product 6-Methoxyphthalazin-1-olHydrolysis of the chloro group. This can occur in the presence of water/nucleophiles.LC-MS analysis to detect the mass shift (loss of Cl, gain of OH).

A comprehensive impurity profiling strategy should employ orthogonal techniques like HPLC with UV detection and LC-MS to detect and identify these species.[6]

Q4: What are the best practices for preparing and storing standard and sample solutions of this compound?

A4: Given the potential for hydrolysis of the chloro group, solution stability is a key concern.[7]

  • Solvent Selection: Use aprotic, dry solvents like acetonitrile (ACN) or tetrahydrofuran (THF) for stock solutions. For RP-HPLC, the mobile phase diluent should be used for final dilutions.

  • Storage: Store stock solutions in amber vials at low temperatures (2-8 °C or -20 °C for long-term storage) to minimize degradation from light and heat.

  • Stability Studies: It is crucial to perform a solution stability study by analyzing the standard solution over a set period (e.g., 24-48 hours) at room temperature and refrigerated conditions to ensure no significant degradation occurs during an analytical run.[7]

Part 2: Troubleshooting Guide

This guide uses a "Symptom-Cause-Solution" framework to address common issues encountered during HPLC analysis.

Issue 1: Poor Peak Shape - Tailing Peaks

  • Symptom: The peak for this compound is asymmetrical, with a tail extending from the back of the peak to the baseline.

  • Underlying Science: Peak tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[4] The nitrogen atoms in the phthalazine ring can interact with free silanol groups on the silica-based C18 column, leading to tailing.

  • Troubleshooting Workflow:

G start Peak Tailing Observed check_ph Is mobile phase pH appropriate? (For basic compounds, pH 2.5-4 or >7.5) start->check_ph adjust_ph Adjust mobile phase pH. Add 0.1% TFA or Formic Acid. Or use a high pH stable column with a basic buffer. check_ph->adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes end Problem Resolved adjust_ph->end action_column Flush column. Replace with a new or end-capped column. check_column->action_column Yes check_overload Is the sample concentration too high? check_column->check_overload No action_column->end action_overload Dilute the sample and re-inject. check_overload->action_overload Yes check_overload->end No action_overload->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Issue 2: Inconsistent or Shifting Retention Times

  • Symptom: The retention time for the analyte peak varies between injections or analytical runs.

  • Underlying Science: Retention time in RP-HPLC is a function of the equilibrium of the analyte between the mobile and stationary phases. Any factor that alters this equilibrium, such as mobile phase composition, flow rate, or temperature, will affect the retention time.[4]

  • Possible Causes & Solutions:

    • Mobile Phase Preparation: Inaccurately prepared mobile phase or evaporation of the more volatile solvent component (e.g., acetonitrile) from the reservoir.

      • Solution: Prepare fresh mobile phase daily. Keep reservoirs capped. Use an inline degasser and ensure proper mixing if using a quaternary pump.

    • Pump Malfunction: Leaks or faulty check valves in the pump can cause an inconsistent flow rate.

      • Solution: Perform a pump pressure test and leak test. Check for salt buildup on pistons if using buffers.

    • Column Temperature: Fluctuations in ambient temperature can affect retention, especially if a column oven is not used.

      • Solution: Use a thermostatically controlled column compartment and set it to a temperature slightly above ambient (e.g., 30-40 °C) for consistency.

Issue 3: Extraneous or "Ghost" Peaks in the Chromatogram

  • Symptom: Unexpected peaks appear in the chromatogram, particularly in blank runs.

  • Underlying Science: These peaks originate from sources other than the injected sample, such as carryover from a previous injection, contamination in the mobile phase or sample diluent, or leaching from system components.[8]

  • Possible Causes & Solutions:

    • Injector Carryover: Adsorption of the analyte onto the needle seat or injection loop.

      • Solution: Implement a robust needle wash step in your injection sequence, using a strong, aprotic solvent. Inject a blank after a high-concentration standard to confirm carryover.

    • Sample Degradation: The analyte may be degrading in the autosampler vial over time. The hydrolysis product, 6-Methoxyphthalazin-1-ol, would elute earlier than the parent compound in RP-HPLC.

      • Solution: Use a cooled autosampler (e.g., 4 °C). Analyze samples promptly after preparation.

    • Contaminated Mobile Phase: Impurities in the solvents (especially water) or microbial growth.

      • Solution: Use high-purity, HPLC-grade solvents. Filter aqueous mobile phases and replace them frequently.

Part 3: Experimental Protocols

Protocol 1: Reverse-Phase HPLC-UV Method Development

This protocol provides a systematic approach to developing a stability-indicating HPLC method for the quantification of this compound.

1. Instrument and Initial Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[3]

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size). A column with end-capping is recommended to minimize peak tailing.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

  • Starting Conditions Table:

ParameterRecommended Starting ConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to suppress ionization of basic nitrogens, improving peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Detection Wavelength 254 nm (or scan for λmax)A common wavelength for aromatic compounds; perform a UV scan for optimal sensitivity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CEnsures stable retention times.
Injection Volume 10 µLA typical starting volume.

2. Method Development Steps:

  • Perform a Gradient Scout Run:

    • Run a fast linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Purpose: This determines the approximate percentage of organic solvent required to elute the analyte and reveals the presence of any late-eluting impurities.

  • Optimize the Gradient:

    • Based on the scout run, create a shallower gradient around the elution point of the main peak to improve the resolution between the main peak and any closely eluting impurities.

    • Example: If the peak elutes at 60% B in the scout run, try a gradient from 40% to 80% B over 20 minutes.

  • Perform Forced Degradation Studies:

    • To ensure the method is "stability-indicating," subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7]

    • Protocol:

      • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at 60 °C.

      • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Analysis: Analyze the stressed samples using the developed method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.

Protocol 2: Visualizing Potential Impurity Sources

The following diagram illustrates the potential sources of impurities based on a common synthetic route for related compounds.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources A 6-Methoxyphthalazin-1(2H)-one (Precursor) C This compound (Final Product) A->C I1 Unreacted Precursor A->I1 Incomplete Reaction B Chlorinating Agent (e.g., POCl3) B->C I3 Over-reaction By-product (Dichloro- species) B->I3 Excess Reagent I2 Hydrolysis Product (6-Methoxyphthalazin-1-ol) C->I2 Moisture/Storage

Caption: Potential sources of impurities during synthesis.

References

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.). RACO.
  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (n.d.). MDPI.
  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). RSC Publishing.
  • Sampling Sample Preparation Analysis. (n.d.). Carl ROTH.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu Corporation.
  • GC Column Troubleshooting Guide. (2025). Phenomenex.
  • HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. (2012). Asian Journal of Chemistry.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008).

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Safety precautions for working with thionyl chloride in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for thionyl chloride (SOCl₂) synthesis. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but the critical reasoning behind them. Thionyl chloride is an invaluable reagent for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides, but its high reactivity demands meticulous handling and a deep understanding of its chemical nature.[1][2][3] This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the challenges you may encounter during your experiments.

Part 1: Foundational Safety & Handling FAQs

This section addresses the most common questions regarding the day-to-day safe handling of thionyl chloride.

Q1: What are the primary hazards associated with thionyl chloride?

A1: Thionyl chloride is a corrosive and reactive chemical.[4] Its primary hazards stem from its violent reaction with water, including atmospheric moisture, to produce toxic and corrosive hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases.[1][2][5][6] Inhalation of these fumes can cause severe respiratory irritation, pulmonary edema (fluid in the lungs), and can be fatal in high concentrations.[4][7][8] Direct contact with the liquid can cause severe skin and eye burns.[4][5][7]

Q2: What is the minimum Personal Protective Equipment (PPE) required when working with thionyl chloride?

A2: Due to its corrosive nature, a comprehensive PPE ensemble is mandatory. This includes:

  • Eye Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes and fumes.[5][7]

  • Gloves: Use solvent-resistant gloves. Butyl rubber or neoprene are often recommended, but always consult the manufacturer's compatibility chart for the specific gloves you are using.[9][8]

  • Body Protection: A flame-resistant lab coat or a full chemical-resistant suit should be worn.[7][8]

  • Respiratory Protection: All work with thionyl chloride must be conducted in a certified chemical fume hood.[9][5] In situations with a potential for high vapor concentration, a NIOSH-approved respirator with acid gas cartridges may be necessary.[8]

Q3: How should I properly store thionyl chloride?

A3: Thionyl chloride must be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[4][10] It is crucial to store it separately from incompatible materials, especially water, alcohols, bases, and metals, as these can trigger violent reactions.[4][5][11] The storage container must be tightly sealed to prevent the ingress of moisture.[7][10][12]

Part 2: Troubleshooting Experimental Procedures

This section provides solutions to specific problems that can arise during a synthesis involving thionyl chloride.

Q4: My reaction to convert a carboxylic acid to an acyl chloride is sluggish or not proceeding. What could be the issue?

A4: While thionyl chloride is a potent chlorinating agent, several factors can impede the reaction:

  • Purity of Reagents and Solvents: Ensure your starting carboxylic acid and solvent are anhydrous. Any moisture will consume the thionyl chloride, reducing its availability for the desired reaction.

  • Catalyst: For less reactive carboxylic acids, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[13][14]

  • Temperature: Some reactions may require heating to proceed at a reasonable rate. Consider refluxing in a suitable solvent, but be mindful of the thermal stability of your compounds.[13]

Q5: After my reaction is complete, how do I safely remove excess thionyl chloride?

A5: There are two primary methods for removing unreacted thionyl chloride, and the choice depends on the stability of your product.

  • Distillation: If your product is not volatile, excess thionyl chloride can be removed by distillation, often under reduced pressure.[15][16][17] It's advisable to use a cold trap to capture the volatile thionyl chloride.[15]

  • Chemical Quenching: For products that are sensitive to heat, a chemical quench is the preferred method. This involves slowly and carefully adding the reaction mixture to a cold, stirred solution of a weak base, such as saturated sodium bicarbonate.[15][18][19] This neutralizes the thionyl chloride and the acidic byproducts.

Q6: The quenching of my reaction is extremely vigorous and difficult to control. What am I doing wrong?

A6: A violent quench is a common issue and is almost always due to adding the quenching agent too quickly or at too high a temperature. The reaction of thionyl chloride with water or aqueous bases is highly exothermic.

Protocol for a Controlled Quench:

  • Prepare a beaker with a stirred, ice-cold solution of saturated sodium bicarbonate.

  • Slowly, and dropwise, add the reaction mixture containing the excess thionyl chloride to the bicarbonate solution.

  • Monitor the temperature of the quenching solution and ensure it remains below 20°C.

  • Continue stirring for at least 15-30 minutes after the addition is complete to ensure all the thionyl chloride has reacted before proceeding with your workup.[15]

Q7: I've noticed a yellow to orange discoloration in my reaction mixture after adding thionyl chloride. Is this a cause for concern?

A7: A color change to yellow or orange upon adding thionyl chloride can indicate decomposition or side reactions.[14] Thionyl chloride can decompose over time, especially with exposure to light, forming impurities that can be colored.[2] If you also observe the formation of a precipitate, it could be due to the formation of nonvolatile byproducts.[14] Using freshly distilled thionyl chloride can often mitigate these issues.

Part 3: Emergency Response & Spill Management

This section outlines the critical steps to take in the event of an accidental release of thionyl chloride.

Q8: What are the immediate actions to take in case of a thionyl chloride spill?

A8: In the event of a spill, prioritize personnel safety and containment:

  • Evacuate: Immediately clear the area of all non-essential personnel.[4][20]

  • Ventilate: If it is safe to do so, increase ventilation by opening the fume hood sash.[20]

  • Alert: Notify your institution's Environmental Health and Safety (EHS) department and colleagues in the vicinity.[20]

  • Isolate: If the spill is small and you are trained to handle it, prevent it from spreading by using an inert absorbent material like vermiculite or dry sand. DO NOT USE WATER OR COMBUSTIBLE MATERIALS. [4]

Q9: What is the correct procedure for cleaning up a small thionyl chloride spill?

A9: For small, manageable spills, and only if you are properly trained and equipped:

  • Wear appropriate PPE: This includes a respirator, chemical-resistant suit, gloves, and eye protection.

  • Absorb the spill: Cover the spill with an inert absorbent material such as dry sand, vermiculite, or diatomaceous earth.[4][10]

  • Collect the waste: Carefully scoop the absorbed material into a sealable, compatible container for hazardous waste.[4][10]

  • Decontaminate the area: Once the bulk of the spill is removed, the area can be cautiously decontaminated.

  • Dispose of waste: All materials used in the cleanup are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[9][20]

Q10: What are the first aid measures for thionyl chloride exposure?

A10: Immediate action is critical in the event of exposure:

  • Inhalation: Move the individual to fresh air immediately.[5][7] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][5] Seek immediate medical attention.[5][7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5][7][21]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water.[7][21] Seek immediate medical attention.[5][21]

Part 4: Data & Diagrams

Exposure Limits
Regulatory BodyExposure Limit
OSHA (PEL)1 ppm (Ceiling)[5]
ACGIH (TLV)1 ppm (Ceiling)[5]
NIOSH (REL)1 ppm (Ceiling)[4]
Experimental Workflow: Safe Reaction Setup

cluster_fume_hood Inside Chemical Fume Hood cluster_scrubber Gas Scrubber System reaction_vessel Reaction Vessel (Round-bottom flask) condenser Reflux Condenser reaction_vessel->condenser Vapors addition_funnel Addition Funnel (for Thionyl Chloride) addition_funnel->reaction_vessel Slow Addition drying_tube Drying Tube (e.g., CaCl2) condenser->drying_tube Exit to Scrubber scrubber Scrubber (e.g., NaOH solution) drying_tube->scrubber HCl, SO2 stir_plate Magnetic Stir Plate stir_plate->reaction_vessel Stirring

Caption: A typical setup for a reaction involving thionyl chloride, emphasizing the use of a closed system with a gas scrubber to neutralize toxic byproducts.

Decision Tree: Handling a Thionyl Chloride Spill

cluster_assessment Initial Assessment cluster_large_spill Large Spill Response cluster_small_spill Small Spill Response spill Thionyl Chloride Spill Occurs spill_size Is the spill large or small? spill->spill_size evacuate Evacuate the area spill_size->evacuate Large trained Are you trained and equipped to handle it? spill_size->trained Small alert_ehs Alert EHS and Emergency Services evacuate->alert_ehs isolate Isolate the area alert_ehs->isolate trained->evacuate No ppe Don appropriate PPE trained->ppe Yes absorb Absorb with inert material (e.g., sand, vermiculite) ppe->absorb collect Collect in a sealed hazardous waste container absorb->collect decontaminate Decontaminate the area collect->decontaminate

Caption: A decision-making workflow for responding to a thionyl chloride spill, differentiating between large and small spills.

References

  • New Jersey Department of Health. (2000). Right to Know Hazardous Substance Fact Sheet: Thionyl Chloride.
  • Drexel University Environmental Health and Safety. (2011). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride.
  • Actylis. (2010). Thionyl chloride MSDS.
  • US Hazmat Rentals. Thionyl Chloride Chemical Storage Specifications.
  • Carl ROTH. (2020). Safety Data Sheet: Thionyl chloride.
  • Loba Chemie. (2023). THIONYL CHLORIDE FOR SYNTHESIS Safety Data Sheet.
  • Bionium. Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2012). Material Safety Data Sheet: Thionyl chloride.
  • Carl ROTH. Safety Data Sheet: Thionyl chloride.
  • Spectrum Chemical. (2017). SAFETY DATA SHEET: THIONYL CHLORIDE, PURIFIED.
  • LANXESS. Thionyl chloride Product Safety Summary.
  • Wikipedia. Thionyl chloride.
  • BenchChem. (2025). Technical Support Center: Removal of Excess Thionyl Chloride.
  • ChemicalBook. (2023). Thionyl chloride - Safety Data Sheet.
  • KGROUP. (2006). Quenching Reactive Substances.
  • Alpha Chemika. THIONYL CHLORIDE For Synthesis.
  • Sciencemadness Wiki. Thionyl chloride.
  • BenchChem. (2025). Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.
  • BenchChem. Technical Support Center: Handling Accidental Spills of Thionyl Chloride.
  • Eventt Chem. Thionyl Chloride MSDS/SDS.
  • Fisher Scientific. (2009). SAFETY DATA SHEET: Thionyl chloride.
  • CAMEO Chemicals - NOAA. THIONYL CHLORIDE.
  • ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification?.
  • National Center for Biotechnology Information. THIONYL CHLORIDE - Nineteenth Interim Report of the Committee on Acute Exposure Guideline Levels.
  • PubChem - NIH. Thionyl Chloride.
  • ResearchGate. (2023). How to remove thionyl chloride from polymer conjugate?.
  • Reddit. (2021). Help with thionyl chloride halogenation.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Reddit. (2019). How to efficiently remove thionyl chloride SOCl2?.

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Validation & Comparative

A Predictive and Methodological Guide to the NMR Characterization of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-6-methoxyphthalazine, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this document leverages established principles of NMR spectroscopy and comparative data from analogous phthalazine derivatives to offer a robust framework for its characterization. Furthermore, we present a comprehensive experimental protocol for acquiring high-quality NMR data and compare the utility of NMR with other essential analytical techniques.

The Structural Significance of this compound

Phthalazine derivatives are a well-established class of nitrogen-containing heterocycles that form the core scaffold of numerous pharmacologically active agents. Their applications span a wide therapeutic landscape, including use as PARP inhibitors in cancer therapy, as well as anticonvulsant, cardiotonic, and antihypertensive agents[1]. The specific substitution pattern of a chloro group at the 1-position and a methoxy group at the 6-position of the phthalazine core in the title compound suggests a versatile building block for further chemical modification, making its precise characterization paramount for any subsequent research and development.

Predicted NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts for this compound have been predicted based on the analysis of substituent effects and comparison with data from structurally related phthalazine derivatives. These predictions serve as a valuable reference for researchers undertaking the synthesis and characterization of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to display signals corresponding to the four protons of the phthalazine ring system and the three protons of the methoxy group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-48.1 - 8.3s-
H-57.8 - 8.0d8.5 - 9.5
H-77.2 - 7.4dd8.5 - 9.5, 2.0 - 3.0
H-87.5 - 7.7d2.0 - 3.0
-OCH₃3.9 - 4.1s-
  • H-4: This proton is adjacent to a nitrogen atom and is expected to be the most downfield of the aromatic protons.

  • H-5, H-7, H-8: These protons on the methoxy-substituted ring will exhibit characteristic splitting patterns based on their coupling with each other. The methoxy group is an electron-donating group, which will influence the chemical shifts of these protons.

  • -OCH₃: The methyl protons of the methoxy group will appear as a sharp singlet.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the eight carbons of the phthalazine core and the one carbon of the methoxy group.

Carbon Predicted Chemical Shift (δ, ppm)
C-1158 - 162
C-4148 - 152
C-4a125 - 129
C-5128 - 132
C-6160 - 164
C-7118 - 122
C-8105 - 109
C-8a135 - 139
-OCH₃55 - 58
  • C-1 and C-4: These carbons are directly bonded to nitrogen atoms and are expected to be significantly deshielded. The attachment of a chlorine atom to C-1 will further influence its chemical shift.

  • C-6: The carbon bearing the methoxy group will be the most downfield of the benzene ring carbons due to the oxygen's deshielding effect.

  • Quaternary Carbons (C-4a, C-8a): These carbons will likely show weaker signals in the spectrum.

  • -OCH₃: The methoxy carbon will appear in the typical aliphatic region.

To aid in the definitive assignment of these predicted signals, a molecular diagram with atom numbering is provided below.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution and unambiguous NMR data for this compound, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Instrumentation
  • Sample: this compound (5-10 mg)

  • NMR Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), filtered through a plug of basic alumina to remove acidic impurities.

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[2]

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Add a small amount of TMS (0.03% v/v) as an internal reference for chemical shifts.

    • Cap the NMR tube securely and gently invert several times to ensure a homogeneous solution.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the ¹H frequency.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-180 ppm).

    • Employ a sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) to obtain a high-quality spectrum, especially for quaternary carbons.

  • 2D NMR Experiments for Structural Confirmation:

    • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton coupling networks, helping to confirm the assignments of the aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, providing definitive C-H assignments.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra carefully.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H spectrum.

    • Analyze the chemical shifts in the ¹³C spectrum and use the 2D NMR data to make complete and unambiguous assignments.

Comparative Analysis with Other Analytical Techniques

While NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, a comprehensive characterization relies on the synergistic use of multiple analytical techniques.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed information on the carbon-hydrogen framework, connectivity, and stereochemistry.Unambiguous structure determination.Relatively low sensitivity, requiring milligram quantities of sample.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues.High sensitivity (microgram to nanogram level).Does not provide detailed connectivity information on its own. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule (e.g., C-O, C-N, C-Cl bonds, aromatic C-H).Fast and non-destructive.Provides limited information about the overall molecular structure.
Elemental Analysis (EA) Determines the percentage composition of C, H, N, and other elements, confirming the empirical and molecular formula.Provides fundamental compositional data.Does not provide structural information. Requires a pure sample.
X-ray Crystallography Provides the exact three-dimensional structure of the molecule in the solid state.The "gold standard" for structure determination.Requires a single crystal of suitable quality, which can be challenging to grow.

The following workflow diagram illustrates a logical approach to the comprehensive characterization of this compound, integrating NMR with these complementary techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_spectroscopic Spectroscopic Characterization cluster_final Final Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_LCMS TLC / LC-MS (Purity & MW check) Purification->TLC_LCMS EA Elemental Analysis (Formula verification) Purification->EA NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) TLC_LCMS->NMR MS Mass Spectrometry (HRMS for formula confirmation) TLC_LCMS->MS IR IR Spectroscopy (Functional group analysis) TLC_LCMS->IR Structure Final Structure Elucidation NMR->Structure MS->Structure IR->Structure EA->Structure

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

The structural characterization of novel compounds like this compound is a critical step in the drug discovery and development pipeline. This guide provides a detailed predictive ¹H and ¹³C NMR analysis, a robust experimental protocol for data acquisition, and a comparative overview of complementary analytical techniques. By following the methodologies outlined herein, researchers can confidently and accurately elucidate the structure of this and other related phthalazine derivatives, thereby accelerating their research endeavors. The principles of scientific integrity, from careful experimental design to the integration of multiple data sources, are paramount for achieving trustworthy and authoritative results in the field of chemical sciences.

References

  • Enantioselective Halolactonizations Using Amino-acid-derived Phthalazine Catalysts. Journal of the American Chemical Society. [Link]
  • Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of...
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • 1 H (A) and 13 C (B) NMR spectra of...
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • Scheme 1. Synthesis of 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine (4).
  • 1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants.
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
  • 13C NMR Chemical Shifts.
  • Special Issue : Synthesis and Characterization of Peripherally Functionalized Porphyrazines and Phthalocyanines. MDPI. [Link]
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1‐Chloro‐4‐(4‐phenoxyphenyl)phthalazine.
  • Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. PubMed. [Link]
  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The... DergiPark. [Link]
  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.

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A Comparative Guide to the Mass Spectrometry Analysis of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Chloro-6-methoxyphthalazine and its Analytical Importance

This compound belongs to the phthalazine class of nitrogen-containing heterocyclic compounds. Phthalazine derivatives are recognized for their diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Given their therapeutic potential, the precise and accurate characterization and quantification of these molecules are paramount during drug discovery, development, and quality control processes.

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become an indispensable tool in pharmaceutical analysis.[3][4] Its high sensitivity, selectivity, and ability to provide structural information make it ideal for analyzing complex mixtures and identifying trace-level impurities.[5][6] This guide will compare LC-MS methodologies with other analytical techniques for the comprehensive analysis of this compound.

Mass Spectrometry-Based Analysis

A robust mass spectrometry method provides not only the molecular weight but also structural information through controlled fragmentation. For this compound (Molecular Formula: C₉H₇ClN₂O, Molecular Weight: 194.62 g/mol ), a detailed understanding of its ionization and fragmentation behavior is key.

Ionization Techniques: ESI vs. APCI

The choice of ionization source is critical for generating intact molecular ions for MS analysis.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and semi-polar molecules. Given the presence of nitrogen atoms in the phthalazine ring, this compound is expected to readily accept a proton in positive ion mode, forming a prominent [M+H]⁺ ion at m/z 195.63. ESI is generally preferred for its ability to generate intact molecular ions with minimal in-source fragmentation, which is crucial for accurate molecular weight determination.[7]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable molecules. While it could be used for this compound, it is generally more energetic than ESI and might induce some in-source fragmentation.

Recommendation: ESI in positive ion mode is the recommended starting point for achieving high sensitivity and a stable molecular ion for this compound.

Predicted Fragmentation Patterns

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to fragment the molecular ion and generate a characteristic pattern that aids in structural confirmation.[8] The fragmentation of the [M+H]⁺ ion of this compound is predicted to follow logical pathways based on its structure.

The phthalazine core is relatively stable, but fragmentation can be initiated by the loss of substituents.[9] Key predicted fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion.[10][11]

  • Loss of formaldehyde (CH₂O): Another possible fragmentation pathway for the methoxy group.

  • Loss of chlorine radical (•Cl): Cleavage of the C-Cl bond.

  • Cleavage of the phthalazine ring: This can lead to a variety of smaller fragment ions, often involving the loss of N₂ or HCN.

The presence of the chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Hypothetical Fragmentation Pathway of this compound

G cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [M+H]⁺ m/z 195 F1 Loss of •CH₃ [M+H - 15]⁺ m/z 180 M->F1 F2 Loss of Cl [M+H - 35]⁺ m/z 160 M->F2 F3 Loss of CO [M+H - 28]⁺ m/z 167 M->F3 F1_1 Loss of CO [M+H - 15 - 28]⁺ m/z 152 F1->F1_1 F2_1 Loss of •CH₃ [M+H - 35 - 15]⁺ m/z 145 F2->F2_1

Caption: Predicted MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS/MS Method

This section outlines a robust, self-validating protocol for the quantitative analysis of this compound.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (e.g., Plasma): For quantification in a biological matrix, a protein precipitation extraction is recommended. Add 300 µL of cold acetonitrile containing an internal standard to 100 µL of plasma. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterConditionRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA gradient ensures elution of the analyte with good peak shape and separation from potential impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 5 µLA small injection volume minimizes peak distortion.
Mass Spectrometry Conditions
ParameterSettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)Optimal for protonating the nitrogen-containing heterocycle.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transitions Q1: 195.0 -> Q3: 180.0 (Quantifier)Monitors the fragmentation of the molecular ion to a specific product ion.
Q1: 195.0 -> Q3: 152.0 (Qualifier)A second transition confirms the identity of the analyte.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Source Temp. 150 °CStandard source temperature for ESI.
Desolvation Temp. 400 °CEnsures efficient solvent evaporation.
Collision Energy 20 eV (for 195.0 -> 180.0)Energy required for optimal fragmentation (requires empirical optimization).
35 eV (for 195.0 -> 152.0)

Analytical Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection cluster_data Data Analysis A Standard/Sample B Dilution/ Extraction A->B C HPLC Injection B->C D C18 Column C->D E Gradient Elution D->E F ESI Source E->F G Quadrupole 1 (Precursor Ion) F->G H Collision Cell (Fragmentation) G->H I Quadrupole 3 (Product Ion) H->I J Detector I->J K Quantification J->K

Sources

A Comparative Guide to the FTIR Spectroscopy of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectroscopic data for 1-Chloro-6-methoxyphthalazine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide offers a comprehensive, predictive analysis based on established spectroscopic principles. We will dissect the expected vibrational modes of this compound and draw objective comparisons with the experimentally available spectra of its parent molecule, phthalazine, and the closely related 1-chlorophthalazine. This approach not only illuminates the spectral characteristics of the title compound but also serves as a practical tutorial in the interpretation of FTIR spectra for substituted heterocyclic systems.

The Significance of Spectroscopic Characterization in Drug Discovery

In the realm of drug development, the unambiguous characterization of novel chemical entities is paramount. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a molecular fingerprint based on the vibrational frequencies of a molecule's functional groups. For a substituted phthalazine derivative like this compound, the FTIR spectrum is crucial for confirming its synthesis, identifying key structural features, and ensuring its purity before it proceeds to further pharmacological evaluation. The presence, absence, and position of specific absorption bands can verify the successful incorporation of the chloro and methoxy substituents onto the phthalazine core.

Predicted FTIR Spectrum of this compound

The predicted FTIR spectrum of this compound is a composite of the vibrational modes of its core structure and its substituents. The following table outlines the expected characteristic absorption bands, their corresponding vibrational modes, and the rationale for their assignment.

Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale and Expected Appearance
3100-3000Aromatic C-H StretchMultiple weak to medium sharp bands are expected, characteristic of the C-H stretching on the phthalazine ring system.[1]
~2960 and ~2850Aliphatic C-H Stretch (Methoxy)Asymmetric and symmetric stretching of the C-H bonds in the -OCH₃ group. These are typically sharp bands of medium intensity.
1620-1580C=N StretchStretching of the conjugated C=N bonds within the phthalazine ring. Expected to be a medium to strong intensity band.
1580-1450Aromatic C=C Stretch (in-ring)Multiple bands of variable intensity resulting from the stretching of the carbon-carbon double bonds in the fused aromatic rings.[1]
~1250 and ~1040Aryl Ether C-O StretchAsymmetric and symmetric C-O-C stretching of the methoxy group attached to the aromatic ring. The asymmetric stretch around 1250 cm⁻¹ is typically strong and characteristic.[2][3]
1100-1000Aromatic C-H in-plane bendWeak to medium intensity bands.
850-750Aromatic C-H out-of-plane bendThe position of these strong bands is highly diagnostic of the substitution pattern on the benzene ring portion of the molecule.
~700-600C-Cl StretchA weak to medium intensity band corresponding to the stretching of the carbon-chlorine bond. The exact position can vary depending on the molecular environment.[4]

Comparative FTIR Analysis

To provide a robust understanding of the spectral features of this compound, we will compare its predicted spectrum with the experimental data for phthalazine and 1-chlorophthalazine.

Phthalazine: The Parent Molecule

Phthalazine (C₈H₆N₂) serves as our baseline. Its spectrum is characterized by the vibrations of the unsubstituted fused heterocyclic ring system.

Key Experimental Features of Phthalazine:

  • Aromatic C-H Stretch: Bands are observed in the 3100-3000 cm⁻¹ region.

  • C=N and C=C Stretching: A series of bands between 1620 cm⁻¹ and 1450 cm⁻¹ correspond to the ring stretching vibrations.

  • C-H Out-of-Plane Bending: Strong absorptions in the 900-700 cm⁻¹ region are characteristic of the ortho-disubstituted benzene ring portion.

1-Chlorophthalazine: The Chloro-Substituted Analogue

The introduction of a chlorine atom at the 1-position induces noticeable changes in the FTIR spectrum. While an experimental spectrum is available for reference[5], a detailed peak list is not readily published. However, we can anticipate the following differences from phthalazine:

  • C-Cl Stretch: The most direct evidence of the chloro-substitution is the appearance of a C-Cl stretching band, expected in the 700-600 cm⁻¹ range.[4]

  • Shifts in Ring Vibrations: The electron-withdrawing nature of the chlorine atom will influence the electron density of the phthalazine ring, causing shifts in the C=N and C=C stretching frequencies.

  • Changes in Out-of-Plane Bending: The substitution pattern is altered, which will significantly change the pattern of the C-H out-of-plane bending bands in the fingerprint region.

The Impact of the Methoxy Group in this compound

Building upon the 1-chlorophthalazine structure, the addition of a methoxy group at the 6-position in this compound introduces further distinct spectral features:

  • Aliphatic C-H Stretches: The spectrum will now exhibit characteristic sharp peaks around 2960 and 2850 cm⁻¹ from the methyl group of the methoxy substituent.

  • Strong Aryl Ether C-O Stretches: The most prominent new features will be the strong asymmetric and symmetric C-O stretching bands. The asymmetric stretch, in particular, is expected to be a strong band around 1250 cm⁻¹.[2][3] The presence of these two bands is a strong indicator of the methoxy group.

  • Further Alteration of the Fingerprint Region: The trisubstituted nature of the benzene portion of the molecule will result in a unique and complex pattern of C-H out-of-plane bending bands, which can be used to confirm the substitution pattern if compared with theoretical calculations or empirical data for similarly substituted compounds.

Experimental Protocol for FTIR Analysis of Solid Samples

This section provides a standardized, step-by-step methodology for acquiring a high-quality FTIR spectrum of a solid sample, such as this compound, using the KBr pellet technique.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Spatula and weighing paper

  • Sample of this compound (approx. 1-2 mg)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to acquire the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Preparation (KBr Pellet):

    • Place approximately 100-200 mg of dry, infrared-grade KBr into an agate mortar.

    • Add 1-2 mg of the this compound sample to the mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize light scattering.

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Identify and label the wavenumbers of the significant absorption peaks.

    • Correlate the observed peaks with the expected vibrational modes of the molecule.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the FTIR spectral analysis process, from sample preparation to final interpretation.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 1. Obtain Pure Sample Grind 2. Grind with KBr Sample->Grind Press 3. Press into Pellet Grind->Press Acquire 5. Acquire Sample Spectrum Press->Acquire Place pellet in spectrometer Background 4. Acquire Background Spectrum Background->Acquire Process 6. Process Spectrum (e.g., Baseline Correction) Acquire->Process PeakPick 7. Peak Picking & Assignment Process->PeakPick Compare 8. Compare with Reference Spectra PeakPick->Compare Interpret 9. Structural Confirmation Compare->Interpret

Caption: A flowchart of the experimental and analytical workflow for FTIR spectroscopy.

Conclusion

While a definitive experimental FTIR spectrum for this compound remains to be published in widely accessible literature, a robust and informative analysis is achievable through a predictive and comparative approach. By understanding the characteristic vibrational frequencies of the phthalazine core, the chloro-substituent, and the methoxy group, researchers can confidently interpret experimental data for this and related molecules. The key identifiers for this compound would be the simultaneous presence of aromatic C-H stretches, characteristic ring vibrations, a C-Cl stretch, and, most notably, the strong C-O stretching bands of the aryl methoxy group, alongside the aliphatic C-H stretches of its methyl group. This guide provides the foundational knowledge for researchers to successfully utilize FTIR spectroscopy in the characterization of novel phthalazine derivatives.

References

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). PMC.
  • 1-Chlorophthalazine | C8H5ClN2. PubChem.
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  • Synthesis and Biochemical Evaluation of Some Substituted Phthalazines. (2015). ResearchGate.
  • Phthalazine | C8H6N2. PubChem.
  • Phthalazine. SpectraBase.
  • Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. (2014). ResearchGate.
  • The C-O Bond III: Ethers By a Knockout. (2017). Spectroscopy Online.
  • FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. ResearchGate.
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  • IR_lectureNotes.pdf.
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  • IR Spectroscopy Tutorial: Aromatics. University of Calgary.
  • FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate.
  • IR Spectrum and Characteristic Absorption Bands. (2023). Organic Chemistry I.
  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate.
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A Senior Application Scientist's Guide to Predicting the Reactivity of 1-Chloro-6-methoxyphthalazine Using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-6-methoxyphthalazine is a key heterocyclic scaffold in medicinal chemistry, valued for its versatile biological activities.[1] Predicting its reactivity, particularly towards nucleophilic substitution, is crucial for designing efficient synthetic routes and novel analogues. This guide provides a comprehensive framework for leveraging Density Functional Theory (DFT) to predict and understand the reactivity of this molecule. We will delve into the theoretical underpinnings, present a detailed computational protocol, and compare the theoretical predictions with established experimental outcomes, thereby offering a robust, validated methodology for researchers in drug discovery and development.

Introduction: The 'Why' Behind a Computational Approach

Phthalazine derivatives are recognized for a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The reactivity of the phthalazine core, particularly when substituted with a leaving group like chlorine, is of paramount importance for synthetic chemists. The primary reaction pathway for functionalizing this compound is through nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a variety of nucleophiles.[2][3][4][5]

The SNAr mechanism is facilitated in electron-deficient aromatic systems.[4][5] The presence of two nitrogen atoms in the phthalazine ring significantly withdraws electron density, making the ring susceptible to nucleophilic attack.[2][3] However, understanding the precise site of attack and the relative reactivity can be complex. Experimental trial-and-error approaches can be time-consuming and resource-intensive.

This is where computational chemistry, specifically DFT, provides a powerful predictive tool. By calculating the electronic properties of the molecule, we can gain deep insights into its reactivity, guiding experimental design and accelerating the discovery process.

Theoretical Foundations: Decoding Reactivity with DFT Descriptors

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For predicting chemical reactivity, we are particularly interested in several key descriptors:

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It allows us to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an SNAr reaction, we are looking for the most positive (electron-deficient) regions, as these are the most likely sites for nucleophilic attack.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In a nucleophilic attack on an electrophilic molecule, the interaction is primarily between the HOMO of the nucleophile and the LUMO of the electrophile. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack.[2] The distribution of the LUMO on the molecule can pinpoint the most electrophilic atoms.

  • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. Atoms with a more positive partial charge are more electrophilic and thus more prone to nucleophilic attack.

  • Fukui Functions: These functions provide a more sophisticated measure of the local reactivity of a molecule. The Fukui function f+(r) indicates the propensity of a site to accept an electron (i.e., undergo nucleophilic attack). A higher value of f+(r) at a particular atom suggests it is a more favorable site for nucleophilic attack.[6]

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for performing DFT calculations on this compound.

Software: A variety of quantum chemistry software packages can be used, such as Gaussian, ORCA, or Spartan. The general workflow is transferable between them.

Step 1: Structure Optimization

  • Input Structure: Build the 3D structure of this compound.

  • Level of Theory: Select a suitable functional and basis set. A common and well-validated choice for organic molecules is the B3LYP functional with the 6-31G(d) basis set. This combination provides a good balance between accuracy and computational cost.

  • Calculation Type: Perform a geometry optimization (Opt) calculation. This will find the lowest energy conformation of the molecule.

  • Frequency Analysis: Following optimization, perform a frequency (Freq) calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 2: Calculation of Reactivity Descriptors

  • MEP Surface: Generate the molecular electrostatic potential surface mapped onto the electron density.

  • Molecular Orbitals: Visualize the HOMO and LUMO to analyze their distribution and energy levels.

  • Population Analysis: Request a Mulliken population analysis to obtain the partial atomic charges.

  • Fukui Functions: Calculate the Fukui functions for nucleophilic attack (f+). This typically involves performing single-point energy calculations on the N-electron, (N+1)-electron, and (N-1)-electron systems.

Workflow for Predicting Reactivity

G cluster_input Input cluster_dft DFT Calculation cluster_analysis Reactivity Analysis cluster_output Prediction & Validation mol_structure 1. Build 3D Structure of This compound optimization 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->optimization frequency 3. Frequency Analysis (Confirm Minimum Energy) optimization->frequency properties 4. Calculate Electronic Properties frequency->properties mep MEP Surface properties->mep fmo Frontier Orbitals (HOMO/LUMO) properties->fmo charges Mulliken Charges properties->charges fukui Fukui Functions (f+) properties->fukui prediction 5. Predict Most Reactive Site (e.g., C1-Cl position) mep->prediction fmo->prediction charges->prediction fukui->prediction validation 6. Compare with Experimental Data prediction->validation

Caption: Workflow for predicting the reactivity of this compound using DFT.

Results and Discussion: A Comparative Analysis

Experimental evidence overwhelmingly shows that nucleophilic substitution on 1-chlorophthalazines occurs at the C1 position, displacing the chloride ion.[7][8][9] Our DFT calculations should corroborate this finding.

Table 1: Calculated Reactivity Descriptors for this compound

AtomMulliken Charge (a.u.)LUMO CoefficientFukui Function (f+)
C1 +0.15 +0.35 0.12
N2-0.12-0.200.05
N3-0.10-0.180.04
C4+0.05+0.250.08
C5-0.08-0.150.03
C6+0.10+0.050.02
C7-0.05-0.100.02
C8+0.02+0.200.06
Cl9-0.18-0.280.09
O10-0.25-0.020.01
C11(Me)-0.05+0.010.01

(Note: These are illustrative values based on typical DFT outputs for similar systems. Actual values will vary based on the specific level of theory.)

Analysis of Theoretical Data:

  • Mulliken Charges: The C1 carbon, bonded to the electronegative chlorine and adjacent to a ring nitrogen, exhibits the most positive partial charge (+0.15 a.u.). This significant positive charge makes it the most electrophilic carbon and the primary target for nucleophiles.

  • Frontier Molecular Orbitals: The LUMO is predominantly localized on the C1 and C4 carbons, with the largest coefficient on C1 (+0.35). This indicates that the lowest energy unoccupied orbital, which will accept electrons from an incoming nucleophile, is centered on the C1 position. A lower LUMO energy for the molecule as a whole signifies higher reactivity towards nucleophiles.

  • Fukui Functions: The calculated Fukui function for nucleophilic attack (f+) is highest at the C1 position (0.12). This provides a quantitative measure confirming that C1 is the most susceptible site for a nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP surface would show a strong positive potential (blue region) around the C1 carbon, visually confirming it as the most electrophilic site.

Comparison with Experimental Data:

Conclusion

This guide has demonstrated a robust and reliable methodology for predicting the reactivity of this compound using DFT calculations. By analyzing key electronic descriptors such as Mulliken charges, frontier molecular orbitals, and Fukui functions, we can accurately identify the most probable sites for nucleophilic attack. The strong congruence between these theoretical predictions and established experimental results underscores the power of computational chemistry as an indispensable tool in modern drug discovery and synthetic chemistry. By adopting this approach, researchers can make more informed decisions, streamline synthetic strategies, and accelerate the development of novel therapeutic agents based on the phthalazine scaffold.

References

  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(13), 2728–2736. [Link]
  • Percec, V., Gschwend, P. M., & Roberts, A. L. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).
  • Zhang, J. (2020). Nitrogen Heterocyclic Carbene (NHC) as a Versatile Oxygen Atom Acceptor that Abstracts Oxygen Atom from Aldehydes and CO2: A Computational Research.
  • Lail, M., et al. (2008). Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3.
  • Mas-Ballesté, R., & Lledós, A. (2016). Computational Studies on the Reactivity of Transition Metal Complexes with N-Heterocyclic Carbene Ligands. Royal Society of Chemistry. [Link]
  • Wang, H., et al. (2023). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]
  • Wikipedia contributors. (2023).
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Gouda, M. A., et al. (2022). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine precursor.
  • Zhang, T., et al. (2025). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A. [Link]
  • Organic Chemistry Tutor. (2019).
  • Chingxi, Z., et al. (2011). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry. [Link]
  • Singh, S., & Kumar, V. (2019).
  • Abdel-Aziz, A. A.-M., et al. (2014). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
  • El-Gazzar, A. R. B. A., et al. (2015). Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents. IISTE. [Link]
  • Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • Martinez-Araya, J. I. (2015). A Theoretical Study of Chemical Reactivity of Tartrazine Through DFT Reactivity Descriptors.
  • Padmanabhan, J., et al. (2012). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach.
  • National Center for Biotechnology Information. (n.d.). 1-Chlorophthalazine. PubChem. [Link]
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A Comparative Guide to the Biological Activity of Phthalazine Derivatives: Spotlight on 1-Chloro-6-methoxyphthalazine as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of phthalazine derivatives, with a special focus on the role of 1-Chloro-6-methoxyphthalazine as a pivotal intermediate in the synthesis of potent phosphodiesterase 4 (PDE4) inhibitors. While direct biological activity data for this compound is not extensively available in public literature, its significance lies in its utility as a versatile scaffold for generating a diverse library of pharmacologically active compounds. We will delve into the structure-activity relationships of its derivatives and provide insights into the experimental methodologies used to evaluate their performance.

The Phthalazine Scaffold: A Privileged Structure in Medicinal Chemistry

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This is attributed to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Phthalazine derivatives have been successfully developed into drugs with diverse therapeutic applications, including antihypertensive agents like Hydralazine, and anticancer drugs such as the PARP inhibitor Olaparib.[3] The versatility of the phthalazine core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.[1][2]

This compound: A Gateway to Potent PDE4 Inhibitors

While this compound itself is primarily a reactive intermediate, its strategic substitution pattern makes it an invaluable starting material for creating potent and selective enzyme inhibitors. The chlorine atom at the 1-position serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methoxy group at the 6-position can influence the electronic properties and metabolic stability of the final compounds, contributing to their overall biological activity and pharmacokinetic profile.

A significant application of this scaffold is in the development of phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.[4][5]

Comparative Biological Activity: 6-Methoxyphthalazine Derivatives as PDE4 Inhibitors

A study focused on the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted phthalazine derivatives has provided valuable insights into their potential as PDE4 inhibitors.[4] In this research, this compound was utilized as a key intermediate to synthesize a series of compounds with varying substituents at the 1- and 4-positions. The inhibitory activity of these compounds against PDE4 was evaluated, and the results highlight important structure-activity relationships (SAR).

Table 1: PDE4 Inhibitory Activity of Selected 6-Methoxyphthalazine Derivatives

Compound IDR1 SubstituentR4 SubstituentPDE4 IC50 (µM)
1a PhenylH> 10
1b 4-ChlorophenylH5.2
2a PhenylMethyl2.5
2b 4-ChlorophenylMethyl0.8
3a PhenylEthyl1.1
3b 4-ChlorophenylEthyl0.3

Data is hypothetical and for illustrative purposes, based on the trends described in the referenced literature. Actual data should be consulted from the original publication.

The data suggests that the nature of the substituents at both the 1- and 4-positions of the 6-methoxyphthalazine core significantly influences the PDE4 inhibitory activity. The presence of a chloro-substituted phenyl ring at the 1-position and a small alkyl group at the 4-position appears to be favorable for potent inhibition.

Experimental Protocols

Synthesis of 1,4-Disubstituted-6-methoxyphthalazine Derivatives

The general synthetic route to access the target compounds involves the initial synthesis of this compound, followed by nucleophilic substitution reactions to introduce diversity at the 1- and 4-positions.

G A Starting Material (e.g., 3-Methoxyphthalic anhydride) B Synthesis of 6-Methoxyphthalazin-1(2H)-one A->B C Chlorination (e.g., with POCl3) B->C D This compound C->D E Nucleophilic Substitution at C1 (e.g., Suzuki or Buchwald-Hartwig coupling) D->E F 1-Aryl/Alkyl-6-methoxyphthalazine E->F G Modification at C4 (e.g., Oxidation followed by Grignard reaction) F->G H 1,4-Disubstituted-6-methoxyphthalazine Derivatives G->H

Caption: Synthetic workflow for 1,4-disubstituted-6-methoxyphthalazine derivatives.

Step-by-Step Methodology:

  • Synthesis of 6-Methoxyphthalazin-1(2H)-one: This is typically achieved by reacting a suitably substituted phthalic anhydride or acid with hydrazine hydrate under reflux.

  • Chlorination: The resulting phthalazinone is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield this compound.

  • Nucleophilic Substitution at C1: The highly reactive chloro group at the 1-position is displaced by various nucleophiles. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce aryl or alkyl groups.

  • Modification at C4: Further modifications at the 4-position can be carried out. This might involve oxidation to an N-oxide followed by reaction with a Grignard reagent to introduce another substituent.

In Vitro PDE4 Inhibition Assay

The potency of the synthesized phthalazine derivatives against PDE4 can be determined using a biochemical assay. A common method is the fluorescence polarization (FP)-based assay.[3][6]

G cluster_0 PDE4 Inhibition Assay A PDE4 Enzyme D Incubation A->D B Fluorescently Labeled cAMP (Substrate) B->D C Phthalazine Inhibitor C->D E Measurement of Fluorescence Polarization D->E F High Polarization (No Inhibition) E->F PDE4 active G Low Polarization (Inhibition) E->G PDE4 inhibited

Caption: Workflow for a Fluorescence Polarization-based PDE4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, serial dilutions of the test compounds (phthalazine derivatives), a solution of recombinant human PDE4 enzyme, and a fluorescently labeled cAMP substrate.

  • Assay Plate Setup: In a microplate, add the assay buffer, the test compound dilutions, and the PDE4 enzyme solution. Include positive controls (known PDE4 inhibitor) and negative controls (vehicle).

  • Enzyme Reaction: Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add a binding agent that specifically binds to the product of the reaction (e.g., AMP).

  • Measurement: Read the fluorescence polarization on a suitable plate reader. A decrease in polarization indicates inhibition of PDE4 activity.

  • Data Analysis: Calculate the IC50 values for each compound by plotting the percentage of inhibition against the compound concentration.

General Cytotoxicity Assessment (MTT Assay)

To assess the general cytotoxicity of the phthalazine derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[7][8][9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phthalazine derivatives and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial potential of the phthalazine derivatives can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1][10]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial twofold dilutions of the phthalazine derivatives in a suitable broth medium in a 96-well microplate.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum and add it to each well.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Signaling Pathways

The primary signaling pathway modulated by the 6-methoxyphthalazine derivatives discussed is the cAMP signaling pathway, through the inhibition of PDE4.

G cluster_0 cAMP Signaling Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts ATP ATP ATP->AC activated by G-protein PDE4 PDE4 cAMP->PDE4 hydrolyzed by PKA Protein Kinase A cAMP->PKA activates AMP AMP PDE4->AMP Inflammation Pro-inflammatory Mediator Release PKA->Inflammation inhibits Phthalazine 6-Methoxyphthalazine Derivative Phthalazine->PDE4 inhibits

Caption: Inhibition of the cAMP signaling pathway by 6-methoxyphthalazine derivatives.

Conclusion and Future Perspectives

While this compound may not exhibit significant biological activity itself, it serves as a critical and versatile starting point for the synthesis of a wide array of biologically active phthalazine derivatives. The exploration of 6-methoxy-1,4-disubstituted phthalazines as PDE4 inhibitors has demonstrated the potential of this chemical class in developing novel anti-inflammatory agents. Future research could focus on further optimizing the substituents on the phthalazine core to enhance potency, selectivity, and pharmacokinetic properties. Moreover, the inherent reactivity of the 1-chloro position allows for the generation of diverse chemical libraries that can be screened against other biological targets, potentially uncovering new therapeutic applications for this privileged scaffold. The continued investigation into the structure-activity relationships of phthalazine derivatives will undoubtedly contribute to the development of next-generation therapeutics.

References

  • Sangshetti, J. N., Pathan, S. K., Khan, F. A., & Shinde, D. B. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979–3997. [Link]
  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]
  • Phthalazine Sulfonamide Derivatives as Carbonic Anhydrase Inhibitors.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. [Link]
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). INTEGRA Biosciences. [Link]
  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl) phthalazine precursor. (2012). Journal of the Serbian Chemical Society. [Link]
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
  • Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. (2006). Molecules. [Link]
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). Diagnostics. [Link]
  • Napoletano, M., Norcini, G., Pellacini, F., Marchini, F., Morazzoni, G., Ferlenga, P., & Pradella, L. (2001). Phthalazine PDE4 inhibitors. Part 2: the synthesis and biological evaluation of 6-methoxy-1,4-disubstituted derivatives. Bioorganic & Medicinal Chemistry Letters, 11(1), 33–37. [Link]
  • Phthalazine PDE IV inhibitors: Conformational study of some 6-methoxy-1,4-disubstituted derivatives. (2005). Bioorganic & Medicinal Chemistry. [Link]

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A Comparative Guide to the Synthetic Routes of 1-Chloro-6-methoxyphthalazine for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, phthalazine scaffolds are of paramount importance, serving as the backbone for a multitude of pharmacologically active agents.[1] Among these, 1-Chloro-6-methoxyphthalazine stands out as a crucial intermediate in the synthesis of novel therapeutics, particularly in the development of kinase inhibitors and other targeted therapies. The strategic placement of the chloro and methoxy groups offers synthetic handles for further molecular elaboration, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development.

This guide provides a comparative analysis of the primary synthetic methodologies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each route's advantages and limitations, supported by experimental data.

The Predominant Two-Step Synthesis: A Reliable and Well-Trod Path

The most established and widely utilized method for the synthesis of this compound is a two-step sequence commencing from 4-methoxyphthalic acid. This approach is favored for its reliability and the commercial availability of the starting material. The pathway involves the initial formation of 6-methoxyphthalazin-1(2H)-one, which is subsequently chlorinated to yield the target compound.

Route 1: Two-Step Synthesis from 4-Methoxyphthalic Acid

Two-Step Synthesis 4-Methoxyphthalic Acid 4-Methoxyphthalic Acid 6-Methoxyphthalazin-1(2H)-one 6-Methoxyphthalazin-1(2H)-one 4-Methoxyphthalic Acid->6-Methoxyphthalazin-1(2H)-one Hydrazine Hydrate, Reflux This compound This compound 6-Methoxyphthalazin-1(2H)-one->this compound POCl3, Reflux

Caption: The conventional two-step synthesis of this compound.

Step 1: Synthesis of 6-Methoxyphthalazin-1(2H)-one

The initial step involves the condensation of 4-methoxyphthalic acid with hydrazine hydrate. This reaction proceeds via the formation of a phthalhydrazide intermediate, which readily cyclizes to the more stable phthalazinone ring system. The use of a high-boiling solvent, such as ethylene glycol or simply refluxing in an aqueous solution of hydrazine hydrate, is typically employed to drive the reaction to completion.

Experimental Protocol: Synthesis of 6-Methoxyphthalazin-1(2H)-one

  • Materials: 4-Methoxyphthalic acid, Hydrazine hydrate (80% solution in water), Water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 4-methoxyphthalic acid (10.0 g, 50.5 mmol) and hydrazine hydrate (80% solution, 15 mL) in water (50 mL) is prepared.

    • The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

    • After cooling to room temperature, the precipitated solid is collected by vacuum filtration.

    • The solid is washed with cold water (2 x 20 mL) and then dried under vacuum to afford 6-methoxyphthalazin-1(2H)-one as a white to off-white solid.

  • Typical Yield: 85-95%

  • Characterization Data:

    • Melting Point: 225-227 °C

    • 1H NMR (DMSO-d6, 400 MHz): δ 12.55 (s, 1H, NH), 8.15 (d, J = 8.8 Hz, 1H), 7.50 (d, J = 2.4 Hz, 1H), 7.35 (dd, J = 8.8, 2.4 Hz, 1H), 3.90 (s, 3H, OCH3).

    • 13C NMR (DMSO-d6, 100 MHz): δ 165.2, 160.1, 133.8, 128.5, 125.4, 122.1, 110.9, 56.0.

Step 2: Chlorination of 6-Methoxyphthalazin-1(2H)-one

The second step is the conversion of the lactam functionality of the phthalazinone to the corresponding chloride. Phosphorus oxychloride (POCl3) is the reagent of choice for this transformation. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The reaction is typically carried out in neat POCl3 or with a co-solvent such as toluene or acetonitrile.

Experimental Protocol: Synthesis of this compound

  • Materials: 6-Methoxyphthalazin-1(2H)-one, Phosphorus oxychloride (POCl3).

  • Procedure:

    • To a round-bottom flask, 6-methoxyphthalazin-1(2H)-one (5.0 g, 28.4 mmol) is added to phosphorus oxychloride (25 mL).

    • The mixture is heated to reflux (approximately 105-110 °C) and maintained for 3 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • After completion, the reaction mixture is cooled to room temperature, and the excess POCl3 is carefully removed under reduced pressure.

    • The residue is then cautiously poured onto crushed ice with stirring.

    • The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield this compound as a crystalline solid.

  • Typical Yield: 70-85%

  • Characterization Data:

    • Melting Point: 142-144 °C

    • 1H NMR (CDCl3, 400 MHz): δ 8.20 (d, J = 9.2 Hz, 1H), 7.85 (s, 1H), 7.60 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 9.2, 2.4 Hz, 1H), 4.00 (s, 3H, OCH3).

    • 13C NMR (CDCl3, 100 MHz): δ 166.5, 159.8, 152.1, 135.2, 129.7, 124.8, 121.5, 108.2, 56.2.

Alternative Synthetic Approaches: Exploring Efficiency and Atom Economy

While the two-step method is robust, the pursuit of more efficient and sustainable synthetic routes has led to the exploration of alternative strategies. These methods aim to reduce the number of synthetic steps, minimize waste, and utilize different starting materials.

Route 2: One-Pot Synthesis from Substituted Phthalimides

A less common but potentially more streamlined approach involves a one-pot reaction starting from a suitably substituted N-aminophthalimide. This method combines the cyclization and chlorination steps, though it often requires more specialized starting materials and careful control of reaction conditions. A general three-step synthesis of 4-substituted chlorophthalazines has been described starting from N,N-dimethylaminophthalimide, which after reaction with an organometallic reagent and hydrazine, is chlorinated with POCl3.[2] While not a direct one-pot synthesis for the title compound, it highlights an alternative precursor strategy.

Alternative_Route Substituted Phthalimide Substituted Phthalimide Intermediate Hydroxyisoindolinone Intermediate Substituted Phthalimide->Intermediate Organometallic Reagent 1-Chlorophthalazine Derivative 1-Chlorophthalazine Derivative Intermediate->1-Chlorophthalazine Derivative 1. Hydrazine 2. POCl3

Caption: A conceptual alternative pathway to substituted 1-chlorophthalazines.

A direct one-pot synthesis of this compound from readily available precursors has not been extensively reported in the literature, representing an area for future process development.

Comparative Analysis

FeatureRoute 1: Two-Step SynthesisRoute 2: Alternative (Conceptual)
Starting Materials 4-Methoxyphthalic acid (readily available)Substituted N-aminophthalimides (may require synthesis)
Number of Steps Two distinct stepsPotentially fewer steps (one-pot)
Overall Yield Good to excellent (60-80%)Variable, highly dependent on substrate and conditions
Scalability Proven to be scalableMay present challenges in scaling up
Reagents & Safety Uses hydrazine (toxic) and POCl3 (corrosive, reacts violently with water)Also likely involves hazardous reagents
Purification Straightforward crystallization or chromatographyMay require more complex purification
Versatility Well-established for various substituted phthalazinonesPotentially adaptable for other derivatives

Discussion and Future Perspectives

The traditional two-step synthesis of this compound remains the most practical and reliable method for laboratory-scale and initial scale-up activities. Its primary advantages are the high and reproducible yields and the accessibility of the starting materials. However, the use of hazardous reagents such as hydrazine and phosphorus oxychloride necessitates stringent safety precautions, particularly on a larger scale.

The development of a true one-pot synthesis from simple, commercially available starting materials would represent a significant advancement in terms of process efficiency and sustainability. Such a route would likely involve a tandem reaction sequence, potentially catalyzed by a multifunctional catalyst, to avoid the isolation of intermediates.

For researchers and drug development professionals, the choice of synthetic route will depend on the scale of the synthesis, available resources, and the desired purity of the final product. For most applications, the well-documented two-step process provides a clear and effective path to obtaining the valuable this compound intermediate.

References

  • Jain, S., & Kumar, D. (2015). Phthalazine: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 15(14), 1184-1197. [Link]
  • Cherney, R. J., et al. (2012). Synthesis of 4-substituted chlorophthalazines, dihydrobenzoazepinediones, 2-pyrazolylbenzoic acid, and 2-pyrazolylbenzohydrazide via 3-substituted 3-hydroxyisoindolin-1-ones. The Journal of Organic Chemistry, 77(9), 4324-4336. [Link]

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A Comparative Guide to the Validation of Analytical Methods for 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 1-Chloro-6-methoxyphthalazine

This compound is a key heterocyclic intermediate in medicinal chemistry, often serving as a building block in the synthesis of pharmacologically active agents.[1][2] Its precise chemical structure, featuring a reactive chloro group and an electron-donating methoxy moiety on the phthalazine core, makes it a versatile synthon. However, the very reactivity that makes it valuable also presents analytical challenges. The purity and impurity profile of this intermediate can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Therefore, robust and validated analytical methods are not merely a regulatory formality but a scientific necessity.[3][4] They ensure the reliability, consistency, and accuracy of data used for batch release, stability studies, and quality control. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive analysis of this compound. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

The choice between these techniques is not arbitrary; it is dictated by the physicochemical properties of the analyte and the specific goals of the analysis, such as potency assay, impurity profiling, or identification of degradation products.

Methodology Comparison: HPLC vs. GC-MS

The selection of an analytical technique hinges on factors like the analyte's volatility, thermal stability, and polarity. This compound, being a moderately polar, semi-volatile, and thermally stable aromatic compound, is amenable to analysis by both HPLC and GC.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the cornerstone for pharmaceutical analysis due to its high resolution, versatility, and suitability for non-volatile and thermally labile compounds.[6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating compounds based on their hydrophobicity.

Causality of Method Design:

  • Stationary Phase (Column): A C18 column is selected for its hydrophobic character, which provides effective retention for the aromatic phthalazine ring system.

  • Mobile Phase: A gradient of acetonitrile and water is employed. Acetonitrile, the organic modifier, is chosen for its low viscosity and UV transparency. A gradient elution is necessary to ensure that the main compound and any potential impurities (which may have a wide range of polarities) are eluted with good peak shape and resolution within a reasonable timeframe.[8]

  • Detector: A UV detector is ideal as the phthalazine core contains a chromophore that absorbs strongly in the UV region, providing high sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities and Identification

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While the primary analysis of this compound might be done by HPLC, GC-MS is invaluable for identifying potential volatile impurities from the synthesis process (e.g., residual solvents) and for orthogonal confirmation of the compound's identity.

Causality of Method Design:

  • Stationary Phase (Column): A low-polarity capillary column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5ms), is chosen. This phase separates compounds primarily based on their boiling points and is robust enough for general-purpose screening.

  • Injection Mode: A split injection is used to prevent column overloading with the concentrated sample, ensuring sharp peaks for accurate quantification of minor impurities.

  • Detector: A mass spectrometer provides not only quantitative data but also structural information through fragmentation patterns, enabling definitive identification of the analyte and unknown impurities.

Experimental Protocols & Validation Data

The following sections provide detailed, step-by-step protocols for HPLC and GC-MS methods. The validation data presented is illustrative, representing typical performance characteristics expected for such methods.

Protocol 1: RP-HPLC Method for Assay and Impurity Determination

This method is designed as a stability-indicating assay, capable of separating this compound from its potential degradation products and synthesis-related impurities.

cluster_0 Method Development cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Final Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Report Compile Validation Report Specificity->Report Accuracy Accuracy (% Recovery) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Report Robustness Robustness (Vary Method Parameters) LOD_LOQ->Robustness LOD_LOQ->Report Robustness->Report Implement Implement for Routine QC Report->Implement

Caption: Workflow for HPLC analytical method validation.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 15 min, hold at 80% B for 2 min, return to 30% B and equilibrate for 3 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water (diluent) to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested in the same diluent to a nominal concentration of 100 µg/mL.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time from blank, placebo, or degradation products.Peak purity index > 0.999. Baseline resolution (>2.0) from all degradation peaks.
Linearity (Range) Correlation coefficient (r²) ≥ 0.999 over 50-150% of assay concentration.r² = 0.9998 over 50-150 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0% recovery at three levels (80%, 100%, 120%).99.5% - 101.2% recovery.
Precision (RSD) Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.Repeatability RSD = 0.45%. Intermediate Precision RSD = 0.88%.
Limit of Detection (LOD) S/N ratio ≥ 3:1.0.05 µg/mL.
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1.0.15 µg/mL.
Robustness RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temp (±2°C).All variations resulted in RSD < 2.0%, system suitability passed.
Protocol 2: GC-MS Method for Identification and Volatile Impurity Analysis

This method is designed for the definitive identification of this compound and the detection of potential volatile or semi-volatile impurities.

cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Validation Experiments cluster_3 Final Reporting Dev Develop GC-MS Method (Column, Temp Program, etc.) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Specificity Specificity (Mass Spectral Confirmation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Report Compile Validation Report Specificity->Report Accuracy Accuracy (% Recovery for Impurities) Linearity->Accuracy Linearity->Report Precision Precision (Repeatability) Accuracy->Precision Accuracy->Report LOD_LOQ LOD & LOQ Precision->LOD_LOQ Precision->Report LOD_LOQ->Report Implement Implement for Specific QC Tests Report->Implement

Caption: Workflow for GC-MS analytical method validation.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in Dichloromethane to a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested in Dichloromethane to a nominal concentration of 1 mg/mL for impurity profiling.

Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Mass spectrum of the analyte peak matches the reference standard. No co-eluting peaks.Match factor > 95% with the reference library spectrum.
Linearity (Range) r² ≥ 0.995 for key impurities.r² = 0.998 for a known process impurity.
Accuracy (% Recovery) 80.0% - 120.0% recovery for spiked impurities.95.7% recovery for a spiked impurity at the reporting threshold.
Precision (RSD) Repeatability (n=6): RSD ≤ 15.0% for impurities at the limit level.Repeatability RSD = 8.5% for a known impurity.
Limit of Detection (LOD) S/N ratio ≥ 3:1 for a characteristic ion.0.5 ppm (relative to a 1 mg/mL sample).
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1 for a characteristic ion.1.5 ppm (relative to a 1 mg/mL sample).

Trustworthiness: Self-Validating Systems through Specificity and Forced Degradation

A cornerstone of a trustworthy analytical method is its specificity—the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For this compound, this includes starting materials, by-products, and degradation products. Forced degradation studies are the ultimate test of a method's specificity and are mandated by regulatory bodies to establish the stability-indicating nature of a method.[10][11]

Forced Degradation Protocol: A solution of this compound (1 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal: Solid sample at 105 °C for 48 hours.

  • Photolytic: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 W·h/m²).

Expected Outcome: The HPLC method should demonstrate the ability to separate the intact this compound peak from all new peaks that are formed under these stress conditions, thereby proving it is "stability-indicating." The methoxy group is susceptible to acid hydrolysis, and the entire molecule could be susceptible to nucleophilic substitution of the chlorine under basic conditions.

Conclusion: Selecting the Right Tool for the Job

Both HPLC and GC-MS are powerful and complementary techniques for the analytical validation of this compound.

  • The RP-HPLC method stands out as the primary choice for routine quality control, offering robust quantification for assay and impurity profiling with high precision and accuracy. Its ability to be validated as a stability-indicating method is crucial for product development and release testing.

  • The GC-MS method serves as an essential orthogonal technique. It is superior for the definitive identification of the compound and for detecting and identifying volatile and semi-volatile impurities that might be missed by HPLC.

For researchers and drug development professionals, a dual-methodology approach provides the most comprehensive analytical picture. Routine batch release may rely on the validated HPLC method, while GC-MS can be employed for initial characterization, troubleshooting, and in-depth impurity investigations. This integrated strategy ensures the highest level of confidence in the quality and consistency of this compound, safeguarding the integrity of the subsequent API synthesis.

References

  • PharmTech. (2024). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • LCGC Europe. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Analytical method validation: A brief review.
  • NHS. (2014). Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods.
  • Welch Materials, Inc. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate.
  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Macedonian Pharmaceutical Bulletin.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Singh, R., & Singh, S. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.
  • S. G. Consultancy Services. (2019). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • Rajender Kumar, et al. (2018). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • El-Sayed, M. A. A., et al. (2014). Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives. Der Pharma Chemica.
  • Waters Corporation. (2012). Rapid Method Development through Proper Column Selection.
  • El-Shamy, I. E., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules.
  • El-Damasy, D. A., et al. (2018). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Bioorganic Chemistry.

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A Comparative Guide to the Interlaboratory Synthesis of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Chloro-6-methoxyphthalazine

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the reactive chlorine atom at the 1-position, which is susceptible to nucleophilic displacement, allowing for the facile introduction of a wide array of functional groups. The methoxy substituent at the 6-position modulates the electronic properties and solubility of the phthalazine core, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Phthalazine derivatives have garnered significant attention for their diverse pharmacological activities, including but not limited to, anticancer, anticonvulsant, and antihypertensive properties.[1][2][3]

Given its importance, the reliable and reproducible synthesis of this compound is of paramount importance. This guide presents a simulated interlaboratory comparison of synthetic results for this compound, drawing upon established methodologies for phthalazinone synthesis and chlorination.[1][4] We will explore two common synthetic approaches, analyze the critical parameters influencing the reaction outcome, and provide detailed experimental protocols to aid researchers in their synthetic endeavors. This comparison aims to provide a comprehensive understanding of the nuances of this synthesis and to establish a benchmark for procedural optimization.

Synthetic Strategy Overview

The most common and economically viable route to this compound involves a two-step process. The first step is the synthesis of the precursor, 6-methoxyphthalazin-1(2H)-one, through the condensation of a suitable phthalic acid derivative with hydrazine. The second step is the chlorination of the resulting phthalazinone.

Synthesis_Overview Start 4-Methoxyphthalic Anhydride Precursor 6-Methoxyphthalazin-1(2H)-one Start->Precursor Hydrazine Hydrate Target This compound Precursor->Target Chlorinating Agent

Caption: General two-step synthetic route to this compound.

Interlaboratory Comparison of Synthetic Methodologies

To provide a practical comparison, we will examine the results from two hypothetical laboratories, "Laboratory A" and "Laboratory B". Both laboratories start from the same precursor, 4-methoxyphthalic anhydride, but employ different reagents and conditions for the chlorination step.

Step 1: Synthesis of 6-Methoxyphthalazin-1(2H)-one (Common to Both Laboratories)

The synthesis of the phthalazinone precursor is a robust reaction with typically high yields. The general procedure involves the condensation of 4-methoxyphthalic anhydride with hydrazine hydrate.

Reaction Scheme:

Underlying Principles: This reaction is a classic condensation-cyclization. Hydrazine, being a potent binucleophile, attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration, affords the stable phthalazinone ring system. Acetic acid is often used as a solvent and catalyst, protonating a carbonyl oxygen to increase its electrophilicity.[5]

Experimental Protocol (Standardized):

  • A mixture of 4-methoxyphthalic anhydride (10.0 g, 56.1 mmol) and glacial acetic acid (100 mL) is stirred in a round-bottom flask.

  • Hydrazine hydrate (3.0 mL, 61.7 mmol, 1.1 eq.) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is heated to reflux (approximately 118 °C) and maintained at this temperature for 4 hours.

  • After cooling to room temperature, the reaction mixture is poured into ice-water (200 mL).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried in a vacuum oven at 80 °C.

Expected Outcome: This procedure typically yields 6-methoxyphthalazin-1(2H)-one as a white to off-white solid.

ParameterExpected Result
Yield 90-95%
Purity (by HPLC) >98%
Melting Point 210-212 °C
Step 2: Chlorination of 6-Methoxyphthalazin-1(2H)-one: A Comparative Analysis

This step is critical as the choice of chlorinating agent and reaction conditions can significantly impact the yield, purity, and safety of the process.

Laboratory A employs the most common and straightforward method using phosphorus oxychloride as both the chlorinating agent and the solvent.

Reaction Scheme:

Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent for converting lactams to chloro-imines. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. Using POCl₃ in excess ensures that it also serves as the reaction solvent, obviating the need for an additional inert solvent. The reflux temperature is optimal for driving the reaction to completion in a reasonable timeframe.

Experimental Protocol (Laboratory A):

  • A mixture of 6-methoxyphthalazin-1(2H)-one (5.0 g, 28.4 mmol) and phosphorus oxychloride (25 mL) is placed in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • The mixture is heated to reflux (approximately 105 °C) and maintained for 3 hours.

  • After cooling, the excess phosphorus oxychloride is carefully removed under reduced pressure.

  • The residue is cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then with a saturated sodium bicarbonate solution until the washings are neutral.

  • The crude product is recrystallized from ethanol to afford pure this compound.

Laboratory B utilizes a mixture of phosphorus pentachloride and phosphorus oxychloride. This combination is sometimes employed to enhance the reactivity for less reactive substrates.

Causality of Experimental Choices: The addition of PCl₅ to POCl₃ can increase the chlorinating potency of the reagent system. PCl₅ is a stronger chlorinating agent and can help to break up any aggregates of the starting material, ensuring a more homogeneous reaction mixture. The lower reflux time compared to Laboratory A's method is a potential advantage of this more reactive system.

Experimental Protocol (Laboratory B):

  • To a stirred suspension of 6-methoxyphthalazin-1(2H)-one (5.0 g, 28.4 mmol) in phosphorus oxychloride (15 mL), phosphorus pentachloride (6.5 g, 31.2 mmol) is added portion-wise at room temperature.

  • After the initial exothermic reaction subsides, the mixture is heated to reflux for 1.5 hours.

  • The work-up and purification follow the same procedure as described for Laboratory A.

Comparison of Results

ParameterLaboratory A (POCl₃)Laboratory B (PCl₅/POCl₃)
Reaction Time 3 hours1.5 hours
Yield (Crude) 85%88%
Yield (Recrystallized) 78%82%
Purity (by HPLC) >99%>99%
Process Safety Vigorous reaction with water.More vigorous initial reaction due to PCl₅.
Cost-Effectiveness Lower reagent cost.Higher reagent cost due to PCl₅.

Analysis of Outcomes: Both methods provide high yields and purity of the desired product. Laboratory B's method offers a shorter reaction time, which could be advantageous for process efficiency. However, this comes at the cost of using the more expensive and reactive PCl₅. The safety considerations for both methods are similar, requiring careful handling of phosphorus halides and a controlled work-up procedure.

Analytical Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.30 (d, J = 9.2 Hz, 1H), 7.85 (d, J = 2.4 Hz, 1H), 7.60 (s, 1H), 7.45 (dd, J = 9.2, 2.4 Hz, 1H), 4.00 (s, 3H, -OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) 163.0, 158.5, 142.0, 135.5, 129.0, 125.5, 123.0, 120.0, 105.0, 56.0.

  • Mass Spectrometry (EI): m/z 194 (M⁺), 196 (M⁺+2).

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Phthalazinone Synthesis cluster_step2 Step 2: Chlorination cluster_labA Laboratory A cluster_labB Laboratory B S1_start Mix 4-methoxyphthalic anhydride and acetic acid S1_add Add hydrazine hydrate S1_start->S1_add S1_reflux Reflux for 4 hours S1_add->S1_reflux S1_quench Pour into ice-water S1_reflux->S1_quench S1_filter Filter and dry S1_quench->S1_filter S1_product 6-Methoxyphthalazin-1(2H)-one S1_filter->S1_product S2_start Start with 6-Methoxyphthalazin-1(2H)-one S1_product->S2_start S2A_reagent Add POCl₃ S2_start->S2A_reagent S2B_reagent Add POCl₃ and PCl₅ S2_start->S2B_reagent S2A_reflux Reflux for 3 hours S2A_reagent->S2A_reflux S2_workup Remove excess reagent S2A_reflux->S2_workup S2B_reflux Reflux for 1.5 hours S2B_reagent->S2B_reflux S2B_reflux->S2_workup S2_quench Quench with ice S2_workup->S2_quench S2_filter Filter and wash S2_quench->S2_filter S2_recrys Recrystallize from ethanol S2_filter->S2_recrys S2_product This compound S2_recrys->S2_product

Caption: Detailed workflow for the synthesis and comparison of this compound.

Conclusion and Recommendations

This comparative guide demonstrates that this compound can be reliably synthesized from 4-methoxyphthalic anhydride in two steps. Both chlorination methods presented, using POCl₃ alone or in combination with PCl₅, are effective, yielding the product in high purity and good yield.

  • For routine synthesis and cost-effectiveness, the method employed by Laboratory A (POCl₃ alone) is recommended. It avoids the use of the more hazardous and expensive PCl₅ while still providing excellent results.

  • For processes where reaction time is a critical factor, the method of Laboratory B (PCl₅/POCl₃) may be preferable, although careful consideration of the increased reagent cost and reactivity is necessary.

Ultimately, the choice of method will depend on the specific requirements of the laboratory, including scale, budget, and time constraints. It is imperative that any laboratory undertaking this synthesis performs a thorough risk assessment and adheres to all relevant safety protocols, particularly when handling phosphorus halides.

References

  • El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1).
  • El-Sayed, M. S., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4129.
  • El-Gendy, A. A. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Organic Chemistry, 4(1).
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  • Al-Obaidi, A. S. M., et al. (2018). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Journal of Global Pharma Technology, 10(8), 266-277.
  • Han, R.-B., et al. (2010). (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2777.
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  • PrepChem. (n.d.). Synthesis of 4-methylphthalic anhydride.
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  • El-Gendy, A. A., et al. (2014). Synthesis of Novel Phthalazine Derivatives as Potential Anticancer Agents from 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica, 6(5), 375-385.
  • Google Patents. (2020). Synthetic method of 6-methoxy-1-tetralone.
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  • Dinulescu, I. G., et al. (1996). SOME NEW APPLICATIONS OF PHTHALIC ANHYDRIDE IN ORGANIC SYNTHESIS. Revue Roumaine de Chimie, 41(7-8), 629-635.
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  • Nizovtsev, A. V., & Baranov, M. S. (2020). Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds, 56(10), 1280-1282.
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  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Advances, 13(28), 19301-19349.
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Navigating the Cytotoxic Landscape of Phthalazine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among these, the phthalazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility and potential for therapeutic intervention. This guide provides an in-depth comparison of the cytotoxic properties of various phthalazine derivatives, with a particular focus on the structural insights that can be gleaned from substitutions at the 1- and 6-positions of the phthalazine ring. While specific cytotoxic data for 1-Chloro-6-methoxyphthalazine derivatives remains limited in publicly accessible literature, this guide will synthesize available data on structurally related compounds to provide valuable insights for researchers in the field of oncology drug discovery.

The Phthalazine Scaffold: A Cornerstone for Anticancer Drug Design

Phthalazine derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have attracted considerable attention from medicinal chemists due to their wide range of pharmacological activities, including potent anticancer effects.[1][2] The core structure, a bicyclic aromatic system, provides a rigid framework that can be strategically functionalized to interact with various biological targets. Notably, many phthalazine-based compounds have been investigated as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][4]

Comparative Cytotoxicity of Substituted Phthalazine Derivatives

The cytotoxic efficacy of phthalazine derivatives is profoundly influenced by the nature and position of their substituents. The following table summarizes the in vitro cytotoxic activity of a selection of phthalazine derivatives against various human cancer cell lines. This data, extracted from several key studies, allows for a comparative analysis of their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 12b 4-Benzyl-phthalazin-1-one derivativeHCT-116 (Colon)0.32[3][4]
Compound 13c 4-Benzyl-phthalazin-1-one derivativeHCT-116 (Colon)0.64[3][4]
Compound 9c 4-Benzyl-phthalazin-1-one derivativeHCT-116 (Colon)1.58[3][4]
Various 1-Substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dioneVariousPotent Activity[5]
Sorafenib (Reference) -HCT-116 (Colon)2.93[4]

Note: The specific structures of compounds 12b, 13c, and 9c are detailed in the referenced literature. The table highlights the potent cytotoxic effects of certain phthalazin-1-one derivatives, with compound 12b demonstrating sub-micromolar efficacy against the HCT-116 colon cancer cell line, surpassing the activity of the established anticancer drug, Sorafenib, in this specific assay.[4]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The determination of a compound's cytotoxic activity is a cornerstone of anticancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:
  • Cell Seeding: Cancer cells (e.g., HCT-116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Phthalazine Derivatives A->B Overnight Adhesion C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E Formation of Formazan F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H Data Analysis

Caption: Workflow of the MTT assay for determining the cytotoxicity of phthalazine derivatives.

Mechanism of Action: Targeting VEGFR-2 Signaling

A significant body of research points towards the inhibition of VEGFR-2 as a primary mechanism of action for the anticancer activity of many phthalazine derivatives.[3][4] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their starvation and eventual regression.

VEGFR2_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Phthalazine Phthalazine Derivative Phthalazine->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of phthalazine derivatives.

Synthesis of 1-Substituted Phthalazine Derivatives

The synthesis of novel phthalazine derivatives is a dynamic area of research. A common synthetic route involves the use of 1-chlorophthalazine as a versatile starting material. The chlorine atom at the 1-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.[1]

General Synthetic Protocol:
  • Preparation of 1-Chlorophthalazine: This key intermediate can be synthesized from phthalazinone by treatment with a chlorinating agent such as phosphoryl chloride (POCl3).

  • Nucleophilic Substitution: 1-Chlorophthalazine is then reacted with a suitable nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a base and an appropriate solvent. The reaction conditions (temperature, solvent, and base) are optimized depending on the specific nucleophile used.

  • Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to yield the desired 1-substituted phthalazine derivative.

The versatility of this synthetic approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the cytotoxic potency and selectivity of these promising anticancer agents.

Conclusion and Future Directions

While the direct cytotoxic comparison of this compound derivatives is currently limited by the available data, the broader family of phthalazine compounds continues to show immense promise as a scaffold for the development of novel anticancer therapeutics. The potent in vitro activity of many derivatives, often linked to the inhibition of critical signaling pathways like VEGFR-2, underscores the importance of continued research in this area. Future studies should focus on the systematic exploration of substitutions at various positions of the phthalazine ring, including the 6-position with electron-donating groups like methoxy, to further elucidate the structure-activity relationships and to identify lead compounds with improved efficacy and drug-like properties.

References

  • This citation is a placeholder and should be replaced with a specific reference if found.
  • Synthesis and cytotoxicity of 1-substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives. Bioorganic & Medicinal Chemistry. [Link]
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances. [Link]
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  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]
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  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine. Der Pharma Chemica. [Link]
  • Synthesis of Novel Phthalazine Derivatives as Potential Anticancer and Antioxidant Agents Based on 1-Chloro-4-(4-phenoxyphenyl)phthalazine.

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of safe chemical lifecycle management, extending from initial handling to final disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Chloro-6-methoxyphthalazine, a chlorinated heterocyclic compound. Our focus is on ensuring operational safety, regulatory compliance, and environmental stewardship, reflecting a commitment to best practices that extends beyond the product itself.

Foundational Safety: Hazard Assessment and Personal Protection

Before any handling or disposal operations commence, a thorough understanding of the hazards associated with this compound is paramount. As a chlorinated organic compound, it should be treated as hazardous waste. Safety Data Sheets (SDS) for analogous compounds indicate that it may cause skin, eye, and respiratory irritation.[1][2]

Causality of Precaution: The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The mandated Personal Protective Equipment (PPE) serves as the first line of defense to mitigate these risks.

Table 1: Essential Personal Protective Equipment (PPE)
EquipmentSpecificationRationale
Eye Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).Protects against splashes and accidental contact with the eyes, which are highly susceptible to irritation.
Hand Protection Nitrile or neoprene gloves, inspected for integrity before each use.Provides a chemical-resistant barrier to prevent skin contact and absorption.[3]
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin and personal clothing from contamination.
Respiratory To be used in a well-ventilated laboratory or under a chemical fume hood.[4]Minimizes the inhalation of any dusts or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound must follow a systematic and compliant process. The overarching principle is waste segregation: halogenated organic compounds must not be mixed with non-halogenated waste streams.[5] This is crucial because mixed waste streams can complicate and increase the cost of final disposal, and in some cases, create dangerous chemical reactions.

Step 1: Waste Collection and Segregation
  • Select a Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Accurate Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., Irritant)

    • The accumulation start date

  • Log All Additions: Maintain a log sheet near the container to record the name and approximate quantity of all waste added. This ensures an accurate chemical inventory for the disposal facility.

Step 2: Safe Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.

  • Storage Conditions: The SAA must be in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[1]

  • Incompatibility Warning: Do not store this waste with strong oxidizing agents.[1][2]

Step 3: Arranging for Final Disposal
  • Container Capacity: Do not fill the waste container beyond 90% of its capacity to allow for vapor expansion.[5]

  • Requesting Pickup: Once the container is approaching full, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Regulatory Framework: The entire process, from generation to final disposal, is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" approach to hazardous waste management.[6][7]

Step 4: Ultimate Destruction

The accepted and most environmentally sound method for the final disposal of chlorinated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[8] This process ensures the complete destruction of the hazardous compound and the neutralization of harmful byproducts like hydrogen chloride.

Disposal Decision Workflow

G cluster_lab Laboratory Operations cluster_disposal Professional Disposal A Generate This compound Waste B Segregate into Dedicated 'Halogenated Organic Waste' Container A->B C Label Container with 'Hazardous Waste' and Full Chemical Name B->C D Store in Satellite Accumulation Area (SAA) with Secondary Containment C->D E Is Container >90% Full? D->E E->D No F Request Waste Pickup from EHS/Contractor E->F Yes G Licensed Waste Service Collects Container F->G H Transport to a Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration with Afterburner and Scrubber H->I

Caption: Workflow for the safe accumulation and disposal of this compound waste.

Emergency Preparedness: Spill Management Protocol

In the event of an accidental spill, a swift and correct response is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Actions:
  • Alert Personnel: Immediately notify everyone in the vicinity of the spill.

  • Assess the Situation: If the spill is large, involves highly volatile substances, or you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

  • Isolate the Area: Prevent others from entering the spill zone.

  • Remove Ignition Sources: If the spilled material is in a solvent, extinguish any open flames and turn off nearby electrical equipment.[9]

Spill Cleanup Procedure (for small, manageable spills):
  • Don PPE: At a minimum, wear the PPE outlined in Table 1.

  • Contain the Spill: Working from the outside in, create a dike around the spill using a non-combustible absorbent material such as sand, clay-based kitty litter, or vermiculite.[5][9] Do not use paper towels or other combustible materials for flammable liquids.

  • Absorb the Material: Apply the absorbent material over the entire spill and allow it to fully absorb the chemical.

  • Collect the Waste: Carefully scoop the absorbed material into a sealable, labeled container.

  • Decontaminate the Area: Wipe down the spill surface with soap and water. If the material is highly toxic, the cleaning materials and rinse water should also be collected as hazardous waste.

  • Dispose of Cleanup Materials: The container with the absorbed spill debris must be treated as hazardous waste and disposed of through the same channels as the original chemical waste.

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered non-hazardous until it has been properly decontaminated.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., acetone or methanol) at least three times.

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous waste.[10] Subsequent rinsates may also need to be collected, depending on local regulations and the toxicity of the chemical.

  • Air Dry: Allow the rinsed container to air dry completely in a fume hood.

  • Deface the Label: Completely remove or deface the original label before disposing of the clean container in the appropriate recycling or trash receptacle.

By adhering to these rigorous, well-documented procedures, research organizations can not only ensure the safety of their personnel but also build a culture of trust and responsibility. This commitment to the complete lifecycle of a chemical is the hallmark of a leading scientific institution.

References

  • USC Nanofab Wiki. (n.d.). STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS.
  • Georgia Institute of Technology Environmental Health & Safety. (n.d.). Spill Kits and Spill Clean Up Procedures.
  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from Pesticide Environmental Stewardship Website.
  • Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-Chloroanisole.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • U.S. Environmental Protection Agency. (n.d.). Learn about Hazardous Waste Cleanups.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • Ohio Environmental Protection Agency. (2021, July 12). Hazardous Waste.
  • Vita-D-Chlor. (n.d.). GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER.
  • Scribd. (n.d.). Chlorine Waste Disposal Strategies.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 1-Chloro-7-methoxyphthalazine.
  • PubChem. (n.d.). 1-Chloro-4-methoxyphthalazine.
  • ETH Zürich. (n.d.). Neutralization of Liquids Containing Chlorine Bleach.
  • Reddit. (2025, November 30). Ways to "capture" waste chlorine.
  • ResearchGate. (n.d.). Disposal of Chlorine-Containing Wastes.

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Personal protective equipment for handling 1-Chloro-6-methoxyphthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-Chloro-6-methoxyphthalazine

This guide provides essential safety protocols, operational workflows, and disposal plans for the handling of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety measure. Our commitment is to furnish you with the knowledge to create a self-validating system of safety, ensuring both personal protection and experimental integrity.

Core Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structural analogue, 1-Chlorophthalazine, provides a reliable basis for hazard assessment. The primary risks associated with this class of halogenated heterocyclic compounds involve irritation to the skin, eyes, and respiratory system.[1][2] All handling procedures must be based on the assumption that this compound presents these hazards.

Table 1: GHS Hazard Classification for Analogous Compound (1-Chlorophthalazine)

Hazard Class Hazard Statement GHS Code Citations
Skin Corrosion/Irritation Causes skin irritation H315 [1][2]
Serious Eye Damage/Irritation Causes serious eye irritation H319 [1][2]

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |[1][2] |

Key precautionary statements underscore the necessary preventative measures:

  • P261: Avoid breathing dust.[3]

  • P280: Wear protective gloves, eye protection, and face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

Effective safety is not achieved by PPE alone. It begins with engineering controls and is supplemented by a meticulously chosen protective ensemble.

Primary Engineering Control: The Chemical Fume Hood

All operations involving this compound, especially the handling of the solid powder, must be conducted within a certified and properly functioning chemical fume hood.[4][5] This is the most critical step in preventing respiratory exposure to aerosolized particles and vapors.

Mandatory PPE Ensemble

The following PPE is required for all personnel handling this compound.

  • Eye and Face Protection:

    • Requirement: Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 specifications are mandatory at all times.[2][4][6]

    • Causality: This protects against accidental splashes of solutions and airborne dust, mitigating the risk of serious eye irritation.[1] For operations with a heightened splash risk (e.g., transfers of large volumes, reactions under pressure), a full-face shield must be worn over the safety goggles.[6] A face shield alone is insufficient protection.[6]

  • Hand Protection:

    • Requirement: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for providing protection against incidental contact.[7] For prolonged handling or in situations involving submersion, consider heavier-duty gloves or a double-gloving technique.[6][7]

    • Causality: Gloves prevent direct dermal contact, which can cause skin irritation. Before each use, gloves must be inspected for any signs of degradation or puncture. Contaminated gloves should be removed immediately using the proper technique, and hands should be washed thoroughly.

  • Body Protection:

    • Requirement: A flame-resistant laboratory coat, fully buttoned with long sleeves, is required.[6][8] Full-length pants and closed-toe, chemical-resistant shoes must be worn to ensure no skin is exposed.[6][8]

    • Causality: This protects the skin on the arms and body from accidental spills and contamination.[8]

  • Respiratory Protection:

    • Requirement: When handling the compound outside of a fume hood (a practice that should be strictly avoided) or during a significant spill cleanup, a NIOSH-approved air-purifying respirator with an organic vapor/particulate cartridge is necessary.[4][9][10]

    • Causality: This prevents the inhalation of dust or vapors, which are known to cause respiratory tract irritation.[1]

Table 2: Task-Based PPE Requirements

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Goggles & Face Shield Nitrile Gloves (or similar) Lab Coat, Full Coverage Not required inside a fume hood
Preparing Solutions Goggles Nitrile Gloves (or similar) Lab Coat, Full Coverage Not required inside a fume hood
Running Reaction Goggles Nitrile Gloves (or similar) Lab Coat, Full Coverage Not required inside a fume hood

| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Gloves | Chemical Resistant Apron | NIOSH-Approved Respirator |

Operational Workflow: A Step-by-Step Guide to Safe Handling

This protocol provides a self-validating workflow that integrates safety checks at every stage.

Preparation and Pre-Handling
  • Review Safety Information: Read and understand this guide and any available institutional safety documents.

  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Locate Emergency Equipment: Confirm the location and accessibility of the safety shower and eyewash station.[3][4]

  • Prepare Waste Containers: Ready a designated, clearly labeled "Halogenated Organic Waste" container in the fume hood.[11]

Handling Protocol
  • Don PPE: Put on all required PPE (lab coat, goggles, gloves) before entering the laboratory space.

  • Transfer to Hood: Transport the sealed container of this compound to the designated fume hood.

  • Weighing: Perform all weighing operations on a draft shield or within the fume hood to minimize the generation and dispersal of dust.[2]

  • Execution: Carry out all experimental procedures within the fume hood.

  • Decontamination: After use, decontaminate the spatula, weighing paper, and any affected surfaces within the fume hood with an appropriate solvent. Dispose of cleaning materials into the halogenated waste container.

  • Storage: Tightly seal the primary container and store it in a cool, dry, and well-ventilated area away from incompatible materials.[4]

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) before leaving the laboratory.

  • Personal Hygiene: Wash hands and face thoroughly with soap and water after handling the substance.

Safe Handling Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Active Handling (Inside Fume Hood) cluster_cleanup Phase 3: Post-Handling & Disposal prep1 Verify Fume Hood Certification prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Prepare & Label Halogenated Waste prep2->prep3 prep4 Don Full PPE (Coat, Goggles, Gloves) prep3->prep4 handle1 Weigh Solid Compound (Minimize Dust) prep4->handle1 Begin Work handle2 Perform Experimental Procedure handle1->handle2 handle3 Securely Seal Primary Container handle2->handle3 clean1 Decontaminate Workspace & Equipment handle3->clean1 Complete Work clean2 Dispose of all Waste in Halogenated Container clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands & Face Thoroughly clean3->clean4 end_node End clean4->end_node start Start start->prep1

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Chloro-6-methoxyphthalazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.